molecular formula C29H42N7O18P3S B15548316 6-Methylsalicylyl-CoA

6-Methylsalicylyl-CoA

カタログ番号: B15548316
分子量: 901.7 g/mol
InChIキー: BWYSRXKHDWKFHM-SVHODSNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methylsalicylyl-CoA is a useful research compound. Its molecular formula is C29H42N7O18P3S and its molecular weight is 901.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H42N7O18P3S

分子量

901.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C29H42N7O18P3S/c1-15-5-4-6-16(37)19(15)28(42)58-10-9-31-18(38)7-8-32-26(41)23(40)29(2,3)12-51-57(48,49)54-56(46,47)50-11-17-22(53-55(43,44)45)21(39)27(52-17)36-14-35-20-24(30)33-13-34-25(20)36/h4-6,13-14,17,21-23,27,37,39-40H,7-12H2,1-3H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1

InChIキー

BWYSRXKHDWKFHM-SVHODSNWSA-N

製品の起源

United States

Foundational & Exploratory

The 6-Methylsalicylyl-CoA Biosynthetic Pathway: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Pathway, Experimental Methodologies, and Regulatory Networks for Researchers, Scientists, and Drug Development Professionals.

The 6-methylsalicylyl-CoA (6-MSA) biosynthetic pathway is a cornerstone of fungal secondary metabolism, responsible for the production of the polyketide 6-methylsalicylic acid, a precursor to a wide array of bioactive compounds, including the mycotoxin patulin. This technical guide provides a comprehensive overview of the enzymatic core of this pathway, detailed experimental protocols for its study, and an exploration of its regulatory mechanisms, tailored for professionals in research and drug development.

Core Biosynthetic Pathway: The 6-Methylsalicylic Acid Synthase

The central enzyme in this pathway is the 6-methylsalicylic acid synthase (6-MSAS), a large, multifunctional Type I iterative polyketide synthase (PKS).[1][2] This enzyme catalyzes the entire biosynthetic sequence from simple precursors to the final product, 6-methylsalicylate.

The overall reaction catalyzed by 6-MSAS is:

Acetyl-CoA + 3 Malonyl-CoA + NADPH + H+ → 6-Methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O [3]

The 6-MSAS enzyme is a homomultimer, with each subunit containing a series of distinct catalytic domains arranged to function in a coordinated, iterative fashion.[4] The key domains and their functions are:

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reactions that extend the polyketide chain.

  • Ketoreductase (KR): Reduces a specific keto group on the growing polyketide intermediate, a crucial step for the final product structure.

  • Dehydratase (DH)/Thioester Hydrolase (TH): Initially presumed to be a dehydratase, this domain has been shown to function as a thioester hydrolase, responsible for releasing the final 6-methylsalicylic acid product from the ACP.[5]

The biosynthesis proceeds through a series of condensation and modification steps, all occurring on the enzyme complex before the final product is released.

Quantitative Data

A critical aspect of studying any biosynthetic pathway is the quantitative characterization of its components. The following tables summarize key quantitative data for the 6-MSAS enzyme and production titers of 6-MSA in various engineered host organisms.

SubstrateK_m_ Value (µM)Reference
Acetyl-CoA~10[6]
Malonyl-CoA~7[6]
NADPH~12[6]
Host OrganismStrain/Genetic ModificationFermentation ScaleTiter (mg/L)Reference
Saccharomyces cerevisiaeEngineered for increased malonyl-CoA supplyShake Flask554 ± 26[7]
Saccharomyces cerevisiaeCo-expression of 6-MSAS and PPTaseBatch Culture~200[8]
Pichia pastorisCo-expression of A. terreus 6-MSAS and A. nidulans PPTase5-L Bioreactor2200[9]
Corynebacterium glutamicumExpression of S. antibioticus 6-MSAS (ChlB1)Not specified41[10]
Streptomyces coelicolorEngineered for high-level expressionNot specified67[11]

Experimental Protocols

Detailed methodologies are essential for the accurate study and manipulation of the 6-MSA pathway. This section provides protocols for the purification of 6-MSAS, its enzymatic assay, and the quantification of its product.

Purification of 6-Methylsalicylic Acid Synthase (from P. patulum)

This protocol is adapted from Spencer and Jordan (1992).[12]

  • Cell Lysis: Harvest fungal mycelia and grind to a fine powder in liquid nitrogen. Resuspend the powder in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing protease inhibitors).

  • Centrifugation: Centrifuge the homogenate to remove cell debris.

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing 6-MSAS activity is collected.

  • Chromatography:

    • Anion Exchange Chromatography: Apply the resuspended pellet to an anion exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Hydroxyapatite (B223615) Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate gradient.

    • Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-300) to separate by size.

  • Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay for 6-Methylsalicylic Acid Synthase

This fluorescence-based assay is adapted from Spencer and Jordan (1992).[6]

  • Reaction Mixture: Prepare a reaction mixture in a total volume of 2 ml containing:

    • Tris/sulphate buffer, pH 7.6 (160 µmol)

    • Acetyl-CoA (0.4 µmol)

    • NADPH (0.4 µmol)

    • BSA (2.5 mg)

    • Purified 6-MSAS (0.2-1.0 m-unit)

  • Incubation: Pre-incubate the reaction mixture at 25 °C.

  • Initiation: Start the reaction by adding malonyl-CoA (0.4 µmol).

  • Measurement: Monitor the increase in fluorescence associated with the formation of 6-methylsalicylic acid using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 410 nm.

  • Quantification: Relate the fluorescence change to a standard curve of known 6-methylsalicylic acid concentrations. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-methylsalicylic acid per minute at 25 °C.

Quantification of 6-Methylsalicylic Acid

This is a general protocol that can be adapted for 6-MSA analysis.[13][14][15]

  • Sample Preparation: Acidify the culture supernatant or cell extract with HCl to pH 2-3. Extract the 6-MSA with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at approximately 310 nm or a fluorescence detector.

  • Quantification: Generate a standard curve with authentic 6-MSA to quantify the concentration in the samples.

This is a general protocol that can be adapted for 6-MSA analysis.[16][17][18]

  • Sample Preparation and Derivatization: Extract 6-MSA from the sample as described for HPLC. Evaporate the solvent and derivatize the sample to increase its volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of ~80°C, followed by a ramp to ~250°C.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification and Quantification: Identify 6-MSA based on its retention time and mass spectrum compared to an authentic standard. For quantification, use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, and create a standard curve.

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthetic Pathway AcetylCoA Acetyl-CoA MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) (KS, AT, KR, TH, ACP) AcetylCoA->MSAS MalonylCoA1 Malonyl-CoA MalonylCoA1->MSAS MalonylCoA2 Malonyl-CoA Intermediate1 Acetoacetyl-ACP MalonylCoA2->Intermediate1 MalonylCoA3 Malonyl-CoA Intermediate3 Reduced Intermediate MalonylCoA3->Intermediate3 MSAS->Intermediate1 Condensation Intermediate2 3-Keto-5-hydroxy- hexanoyl-ACP Intermediate1->Intermediate2 Condensation Intermediate2->Intermediate3 Ketoreduction Intermediate4 Tetraketide Intermediate Intermediate3->Intermediate4 Condensation NADP NADP+ Intermediate3->NADP SixMSA 6-Methylsalicylic Acid Intermediate4->SixMSA Cyclization & Thioester Hydrolysis CoA 4 CoA SixMSA->CoA CO2 3 CO2 SixMSA->CO2 NADPH NADPH NADPH->Intermediate2

Caption: The iterative catalytic cycle of 6-Methylsalicylic Acid Synthase.

Experimental Workflow for 6-MSA Production and Analysis

Experimental Workflow Host Engineered Host (e.g., S. cerevisiae) Fermentation Fermentation Host->Fermentation Harvest Harvest Cells & Supernatant Fermentation->Harvest Extraction Extraction of 6-MSA Harvest->Extraction Quantification Quantification Extraction->Quantification HPLC HPLC Quantification->HPLC GCMS GC-MS Quantification->GCMS Data Data Analysis HPLC->Data GCMS->Data

Caption: A typical workflow for producing and quantifying 6-MSA from an engineered host.

Regulatory Network of 6-MSA Biosynthesis

Regulatory Network EnvSignals Environmental Signals (Carbon, Nitrogen, pH) SignalTransduction Signal Transduction Pathways (e.g., CWI, cAMP/PKA, MAPK) EnvSignals->SignalTransduction GlobalRegulators Global Regulators (e.g., LaeA) SignalTransduction->GlobalRegulators PathwaySpecificTF Pathway-Specific Transcription Factor (e.g., PatL) GlobalRegulators->PathwaySpecificTF Activates PatulinCluster Patulin/6-MSA Gene Cluster PathwaySpecificTF->PatulinCluster Binds to promoter MSAS_Expression 6-MSAS Expression PatulinCluster->MSAS_Expression Transcription SixMSA_Production 6-MSA Production MSAS_Expression->SixMSA_Production Translation & Catalysis

Caption: A simplified model of the regulatory network controlling 6-MSA biosynthesis.

Conclusion

The this compound biosynthetic pathway, centered around the remarkable 6-MSAS enzyme, represents a fascinating and important area of study in fungal secondary metabolism. For researchers and drug development professionals, a thorough understanding of its core biochemistry, the methodologies for its investigation, and its intricate regulatory networks is paramount. The information and protocols provided in this technical guide offer a solid foundation for further exploration and exploitation of this pathway for the production of valuable chemicals and pharmaceuticals. The continued elucidation of its kinetic parameters and regulatory signals will undoubtedly open new avenues for metabolic engineering and synthetic biology applications.

References

The Discovery and Elucidation of 6-Methylsalicylic Acid Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylsalicylic acid (6-MSA) is a polyketide natural product that serves as a key intermediate in the biosynthesis of numerous secondary metabolites in fungi and bacteria, including the mycotoxin patulin. The enzyme responsible for its synthesis, 6-methylsalicylic acid synthase (6-MSAS), is a type I iterative polyketide synthase (PKS). This multifunctional enzyme catalyzes the complete biosynthesis of 6-MSA from simple acyl-CoA precursors, making it a significant subject of study for understanding polyketide biosynthesis and for potential applications in synthetic biology and drug development. This guide provides an in-depth technical overview of the core discoveries related to 6-MSAS, focusing on its characterization, the key experiments that elucidated its function, and its catalytic mechanism.

Biochemical and Genetic Discoveries

The discovery of 6-MSAS is rooted in the study of secondary metabolism in Penicillium patulum. Early labeling experiments established that 6-MSA is synthesized from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] The enzyme was first isolated and purified from this fungus, revealing it to be a large, multifunctional protein.[2][3]

Subsequent genetic analysis identified the 6-MSAS gene as a single open reading frame encoding a large polypeptide.[4] This was a landmark discovery, as it demonstrated that all the necessary catalytic domains for the iterative synthesis of a polyketide could be encoded on a single gene, a characteristic feature of type I PKSs.

Molecular Characteristics

6-Methylsalicylic acid synthase is a homomultimeric enzyme. In Penicillium patulum, it exists as a homotetramer with a total molecular weight of approximately 750,000 Da.[2][5][6] Each subunit is a single polypeptide chain with a molecular mass of around 180,000 to 188,000 Da.[2][4] The enzyme requires NADPH as a reducing agent for one of the ketoreduction steps during the biosynthesis of 6-MSA.[7]

The multifunctional nature of the 6-MSAS protein is conferred by a series of covalently linked domains, each responsible for a specific catalytic step. These domains include a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP) domain.[1][8]

PropertyValueSource Organism
Enzyme Type Type I Iterative Polyketide SynthasePenicillium patulum
Quaternary Structure HomotetramerPenicillium patulum
Total Molecular Weight ~750,000 DaPenicillium patulum
Subunit Molecular Weight ~180,000 - 188,000 DaPenicillium patulum
Substrates Acetyl-CoA, Malonyl-CoA, NADPHGeneral
Products 6-Methylsalicylic acid, Triacetic acid lactoneGeneral

Experimental Protocols

Purification of 6-Methylsalicylic Acid Synthase from Penicillium patulum

The following protocol is a synthesized methodology based on the purification procedures described in the literature.[2][7]

1. Cell Culture and Lysis:

  • Penicillium patulum is grown in liquid culture.

  • Mycelia are harvested by filtration and washed.

  • The cells are frozen in liquid nitrogen and ground to a fine powder.

  • The powdered mycelia are suspended in an extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6, containing glycerol, EDTA, dithiothreitol, and protease inhibitors like benzamidine) to stabilize the enzyme.[2][7]

  • The cell lysate is clarified by centrifugation to remove cell debris.[7]

2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

  • Solid ammonium sulfate is slowly added to the clarified supernatant to a final saturation of 45-50%.

  • The precipitate, containing 6-MSAS, is collected by centrifugation and redissolved in a minimal volume of buffer.

3. Hydroxyapatite (B223615) Chromatography:

  • The redissolved protein solution is applied to a hydroxyapatite column pre-equilibrated with a low concentration phosphate buffer.[7]

  • The column is washed, and 6-MSAS is eluted using a linear gradient of increasing phosphate concentration (e.g., 50-400 mM).[7]

  • Fractions are collected and assayed for 6-MSAS activity.

4. Further Purification (Optional):

  • Active fractions can be pooled, concentrated, and further purified using other chromatographic techniques such as gel filtration or ion exchange chromatography if necessary.

Radiochemical Assay for 6-MSAS Activity

This assay measures the incorporation of a radiolabeled substrate into the final product, 6-methylsalicylic acid.[7]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.6)

    • NADPH

    • Acetyl-CoA

    • [2-¹⁴C]Malonyl-CoA (as the radiolabeled substrate)

    • The enzyme fraction to be tested

2. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 25°C) for a defined period.

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an acid (e.g., HCl).

  • Extract the product, 6-methylsalicylic acid, from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

4. Quantification:

  • Evaporate the organic solvent.

  • Redissolve the residue in a suitable solvent.

  • Quantify the amount of radiolabeled 6-MSA formed using liquid scintillation counting.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-methylsalicylic acid per minute under the specified conditions.[7]

Visualizing Core Processes

Biosynthetic Pathway of 6-Methylsalicylic Acid

The following diagram illustrates the proposed biosynthetic pathway for 6-methylsalicylic acid catalyzed by 6-MSAS. The process is iterative, with the growing polyketide chain remaining attached to the acyl carrier protein domain of the enzyme.

G Biosynthetic Pathway of 6-Methylsalicylic Acid cluster_loading Loading cluster_elongation Elongation and Processing (Iterative) cluster_termination Termination Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Condensation1 Condensation Malonyl-CoA->Condensation1 Extender Unit Condensation2 Condensation Malonyl-CoA->Condensation2 Condensation3 Condensation Malonyl-CoA->Condensation3 ACP ACP Diketide Acetoacetyl-ACP Condensation1->Diketide Diketide->Condensation2 Triketide Triketide-ACP Condensation2->Triketide Ketoreduction Ketoreduction (NADPH) Triketide->Ketoreduction Reduced_Triketide Reduced Triketide-ACP Ketoreduction->Reduced_Triketide Reduced_Triketide->Condensation3 Tetraketide Tetraketide-ACP Condensation3->Tetraketide Cyclization_Aromatization Cyclization & Aromatization Tetraketide->Cyclization_Aromatization 6-MSA 6-Methylsalicylic Acid Cyclization_Aromatization->6-MSA Release

Caption: Biosynthesis of 6-MSA by 6-MSAS.

Experimental Workflow for 6-MSAS Purification

This diagram outlines the major steps involved in the purification of 6-MSAS from a fungal culture.

G Experimental Workflow for 6-MSAS Purification Start Fungal Culture (P. patulum) Harvest Harvest and Lyse Mycelia Start->Harvest Centrifuge1 Clarification by Centrifugation Harvest->Centrifuge1 Supernatant1 Crude Cell Extract Centrifuge1->Supernatant1 AmmoniumSulfate Ammonium Sulfate Precipitation (45-50%) Supernatant1->AmmoniumSulfate Centrifuge2 Collect Precipitate AmmoniumSulfate->Centrifuge2 Redissolve Redissolve in Buffer Centrifuge2->Redissolve Chromatography Hydroxyapatite Chromatography Redissolve->Chromatography Elution Elute with Phosphate Gradient Chromatography->Elution Assay Assay Fractions for Activity Elution->Assay Pool Pool Active Fractions Assay->Pool End Purified 6-MSAS Pool->End

Caption: Workflow for the purification of 6-MSAS.

Mechanism and Byproduct Formation

The reaction mechanism of 6-MSAS is a complex, multi-step process that occurs entirely within the enzyme's catalytic domains. A key feature of 6-MSAS is its "off-pathway" reaction. In the absence of the reducing cofactor NADPH, the biosynthesis is aborted after the formation of the triketide intermediate.[2][5] This intermediate then cyclizes to form triacetic acid lactone (TAL) as the exclusive product.[6][7] When NADPH is present, the reaction proceeds to 6-MSA, although small amounts of TAL may still be formed as a byproduct.[3][5]

The enzyme can also utilize acetoacetyl-CoA as an alternative starter unit to acetyl-CoA, demonstrating some flexibility in its substrate specificity.[2][5][6] The stereochemical course of the reaction has been investigated using chiral malonyl-CoA derivatives, revealing that the hydrogen atoms at the 3- and 5-positions of 6-MSA are derived from opposite configurations of malonyl-CoA.[9][10]

Conclusion

The discovery and characterization of 6-methylsalicylic acid synthase have been instrumental in advancing our understanding of polyketide biosynthesis. As a model type I iterative PKS, 6-MSAS continues to be a valuable tool for studying enzyme mechanism, protein engineering, and the synthetic biology of natural products. The detailed methodologies and foundational knowledge presented in this guide provide a solid basis for researchers and professionals engaged in these fields. The ability to heterologously express the 6-MSAS gene in various hosts has further opened up avenues for the engineered production of 6-MSA and its derivatives, highlighting its importance in biotechnology and drug development.[11][12]

References

The Pivotal Role of Acetyl-CoA in the Biosynthesis of 6-Methylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a foundational polyketide molecule that serves as a precursor to a wide array of secondary metabolites, including the mycotoxin patulin.[1] Its biosynthesis is a classic example of fungal polyketide synthesis, governed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS).[2][3] At the heart of this intricate biochemical process lies acetyl-coenzyme A (acetyl-CoA), a central metabolite that functions not only as the primary building block but also as a critical regulatory nexus. This technical guide provides an in-depth exploration of the multifaceted role of acetyl-CoA in 6-MSA synthesis, detailing the core biosynthetic pathway, enzymatic mechanisms, regulatory controls, and key experimental methodologies used in its study. Quantitative data are presented to offer a comparative analysis of production capabilities, and detailed diagrams illustrate the complex molecular workflows.

The Core Biosynthetic Pathway: From Acetyl-CoA to 6-MSA

The synthesis of 6-MSA is a highly orchestrated process that begins with the fundamental two-carbon unit provided by acetyl-CoA. The overall stoichiometry of the reaction involves one molecule of acetyl-CoA, three molecules of malonyl-CoA, and the reducing agent NADPH, which are catalytically converted by 6-MSAS into 6-methylsalicylate, with the release of coenzyme A, carbon dioxide, and NADP+.[4]

The pathway can be dissected into two major stages:

  • Formation of the Extender Unit: The three-carbon "extender" units, malonyl-CoA, are synthesized from acetyl-CoA in a carboxylation reaction. This irreversible step is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and is often the rate-limiting step in the overall synthesis of polyketides and fatty acids.[5][6]

  • Polyketide Chain Assembly and Cyclization: The 6-methylsalicylic acid synthase (6-MSAS) enzyme orchestrates the assembly of the polyketide chain. It utilizes one molecule of acetyl-CoA as a "starter unit" and three molecules of malonyl-CoA as "extender units" in a series of iterative decarboxylative condensation reactions.[7][8]

The central role of acetyl-CoA is therefore twofold: it is the direct precursor to the essential extender unit, malonyl-CoA, and it serves as the initial building block upon which the entire polyketide chain is constructed.

G cluster_cytosol Cytosolic Environment acetyl_coa Acetyl-CoA msas_enzyme 6-Methylsalicylic Acid Synthase (6-MSAS) acetyl_coa->msas_enzyme x1 (Starter) acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc x3 malonyl_coa Malonyl-CoA malonyl_coa->msas_enzyme x3 (Extender) msa 6-Methylsalicylic Acid (6-MSA) msas_enzyme->msa nadp NADP+ msas_enzyme->nadp coa_out 4 CoA + 3 CO2 msas_enzyme->coa_out acc->malonyl_coa x3 adp_pi ADP + Pi acc->adp_pi nadph NADPH nadph->msas_enzyme co2_in CO2 + ATP co2_in->acc

Figure 1: Overview of the 6-MSA biosynthetic pathway.

Key Enzymes and Mechanisms

Acetyl-CoA Carboxylase (ACC)

ACC catalyzes the first committed step in the biosynthesis of 6-MSA precursors by converting acetyl-CoA to malonyl-CoA.[6] This reaction is ATP-dependent and involves a biotin (B1667282) prosthetic group that acts as a carrier for the carboxyl group.[9][10] The activity of ACC is a critical control point; engineering ACC to prevent its deactivation by phosphorylation has been shown to significantly increase the production of 6-MSA in heterologous hosts like Saccharomyces cerevisiae.[5] A study demonstrated that a single point mutation (S1157A) in the yeast ACC enzyme (Acc1) resulted in a 9-fold higher specific activity after glucose depletion, leading to a 3-fold increase in both 6-MSA and native fatty acid levels.[5]

6-Methylsalicylic Acid Synthase (6-MSAS)

6-MSAS is a large, iterative Type I polyketide synthase (PKS) that functions as a homodimer or homotetramer.[7][11] The subunit from Penicillium patulum has a molecular mass of approximately 180-188 kDa.[11][12] It contains multiple catalytic domains on a single polypeptide chain, including:

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Acyl Carrier Protein (ACP): A domain that carries the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and a new malonyl-CoA unit, extending the chain by two carbons and releasing CO2.

  • Ketoreductase (KR): Reduces a specific β-keto group to a hydroxyl group. In 6-MSA synthesis, this reduction occurs only once on the triketide intermediate.[2]

  • Thioester Hydrolase (TH): Formerly misidentified as a dehydratase (DH), this domain catalyzes the final release and cyclization of the completed polyketide chain to form the aromatic 6-MSA product.[2][7]

The synthesis cycle is initiated when the AT domain loads an acetyl-CoA molecule onto the ACP. The KS domain then catalyzes the condensation with the first of three malonyl-CoA molecules. This process of extension is repeated twice more. After the first condensation, a single, regiospecific ketoreduction is performed by the KR domain. In the absence of the cofactor NADPH, this reduction cannot occur, and the enzyme stalls and releases the unreduced intermediate as triacetic acid lactone.[11][13]

G cluster_msas 6-MSAS Iterative Catalytic Cycle start Start load_ac 1. Load Acetyl-CoA (Starter Unit) start->load_ac load_mal1 2. Load Malonyl-CoA (Extender 1) load_ac->load_mal1 condense1 3. Condensation (Diketide formed) load_mal1->condense1 load_mal2 4. Load Malonyl-CoA (Extender 2) condense1->load_mal2 condense2 5. Condensation (Triketide formed) load_mal2->condense2 reduce 6. Ketoreduction (Requires NADPH) condense2->reduce load_mal3 7. Load Malonyl-CoA (Extender 3) reduce->load_mal3 condense3 8. Condensation (Tetraketide formed) load_mal3->condense3 release 9. Cyclization/Release (TH Domain) condense3->release end_msa 6-MSA release->end_msa

Figure 2: Logical flow of the 6-MSAS catalytic cycle.

Quantitative Analysis of 6-MSA Synthesis

The efficiency of 6-MSA synthesis is highly dependent on the host organism and the specific metabolic engineering strategies employed. Providing a sufficient flux of cytosolic acetyl-CoA is paramount for achieving high titers. The oleaginous yeast Yarrowia lipolytica, known for its high flux of acetyl-CoA and malonyl-CoA for lipid synthesis, has emerged as a promising chassis for polyketide production.[14]

Table 1: Comparison of 6-MSA Production in Engineered Microbial Hosts

Host Organism Key Genetic Modifications / Expression System 6-MSA Titer (mg/L) Reference
Saccharomyces cerevisiae Overexpression of codon-optimized P. patulum 6-MSAS and A. nidulans npgA 367 [7]
Saccharomyces cerevisiae Genomic integration of 6-MSAS and npgA genes >2000 [7]
Escherichia coli Functional expression of P. patulum 6-MSAS 75 [15]

| Yarrowia lipolytica | Integration of Aspergillus hancockii 6MSAS gene | 403 |[8][14] |

Table 2: Biochemical Properties of 6-MSAS from Penicillium patulum

Property Value Reference
Native Enzyme Structure Homotetramer [11]
Native Molecular Weight ~750,000 Da [11]
Subunit Molecular Weight ~180,000 Da [11]
Starter Unit Specificity Acetyl-CoA (primary), Acetoacetyl-CoA (alternative) [11]
Extender Unit Specificity Malonyl-CoA [13]
Cofactor Requirement NADPH (for ketoreduction) [4][13]

| Byproduct (in absence of NADPH) | Triacetic acid lactone |[11][13] |

Experimental Protocols

Detailed experimental procedures are crucial for the study of 6-MSA synthesis. Below are representative protocols for key experiments.

Protocol: Purification of Recombinant 6-MSAS from E. coli

This protocol is adapted from methodologies developed for purifying recombinant 6-MSAS.[13]

  • Cell Culture and Lysis:

    • Grow E. coli cells expressing the 6-MSAS gene in a suitable medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 18°C) for 16-20 hours.

    • Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors).

    • Lyse cells using sonication or a French press and clarify the lysate by ultracentrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column (assuming a His-tagged protein).

    • Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the 6-MSAS protein using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).

  • Ion-Exchange Chromatography:

    • Desalt the eluted protein into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol).

    • Load the sample onto an anion-exchange column (e.g., Q-Sepharose).

    • Elute the protein using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl).

  • Size-Exclusion Chromatography:

    • Concentrate the fractions containing 6-MSAS and load onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a final storage buffer.

    • Collect fractions corresponding to the expected molecular weight of the native enzyme. Assess purity by SDS-PAGE.

Protocol: In Vitro 6-MSAS Activity Assay

This assay measures the enzymatic conversion of substrates to 6-MSA.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 1-5 µg of purified 6-MSAS enzyme

      • 50 µM Acetyl-CoA

      • 150 µM Malonyl-CoA

      • 250 µM NADPH

    • For a negative control (to detect triacetic acid lactone production), prepare an identical reaction mixture omitting NADPH.[13]

  • Incubation and Termination:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

  • Product Analysis:

    • Centrifuge the terminated reaction to pellet precipitated protein.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

    • Monitor the elution profile with a UV detector (approx. 304 nm for 6-MSA) and/or mass spectrometry (MS).

    • Quantify the 6-MSA produced by comparing the peak area to a standard curve generated with authentic 6-MSA.

G cluster_workflow Experimental Workflow: In Vitro 6-MSAS Assay purification Enzyme Purification (e.g., from E. coli) reaction_setup Reaction Setup (Buffer, Substrates, NADPH, Enzyme) purification->reaction_setup incubation Incubation (30°C, 30 min) reaction_setup->incubation termination Reaction Termination (e.g., Acid Quench) incubation->termination analysis Product Analysis (HPLC / LC-MS) termination->analysis quantification Quantification (vs. Standard Curve) analysis->quantification

Figure 3: Workflow for a typical 6-MSAS in vitro activity assay.

Conclusion

Acetyl-CoA is unequivocally the cornerstone of 6-methylsalicylic acid biosynthesis. It serves a dual, indispensable function: as the substrate for acetyl-CoA carboxylase to generate the malonyl-CoA extender units, and as the definitive starter unit that primes the 6-MSAS enzymatic machinery. The cellular concentration and metabolic flux of acetyl-CoA are therefore primary determinants of 6-MSA production yields. Understanding the intricate regulation of acetyl-CoA metabolism and the detailed catalytic mechanisms of the enzymes that utilize it is fundamental for any research or industrial application aimed at harnessing and optimizing the production of 6-MSA and its valuable derivatives. Future advancements in metabolic engineering and synthetic biology, focused on enhancing the acetyl-CoA supply and engineering more efficient synthases, will continue to unlock the full potential of this important biosynthetic pathway.

References

The Role of Malonyl-CoA in Polyketide Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core functions, enzymatic interactions, and metabolic engineering strategies related to malonyl-CoA in the biosynthesis of polyketides.

This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of polyketide biosynthesis and the engineering of novel therapeutic agents. It provides a comprehensive overview of the pivotal role of malonyl-CoA as the primary extender unit in the formation of polyketide chains, detailing the underlying biochemical mechanisms, key enzymatic players, and regulatory networks. Furthermore, this guide offers practical insights through detailed experimental protocols and quantitative data to facilitate laboratory research and the development of engineered polyketide production platforms.

Core Concepts: Malonyl-CoA as the Building Block of Polyketides

Polyketides, a diverse class of natural products with a wide range of pharmaceutical applications, are synthesized by large multienzyme complexes known as polyketide synthases (PKSs). The assembly of the polyketide backbone follows a biosynthetic logic akin to fatty acid synthesis, utilizing a starter unit and one or more extender units. Malonyl-CoA serves as the most common and fundamental extender unit, providing the two-carbon building blocks for the growing polyketide chain.

The incorporation of malonyl-CoA is a cyclic process catalyzed by the domains of a PKS module. In a crucial step, the acyltransferase (AT) domain of a PKS module selects a malonyl-CoA molecule from the cellular pool and transfers the malonyl group to the acyl carrier protein (ACP) domain. Subsequently, the ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation between the malonyl-ACP and the growing polyketide chain tethered to the KS domain from the previous module. This reaction results in the elongation of the polyketide chain by two carbons and the release of a molecule of carbon dioxide. This cycle of chain elongation is repeated across multiple PKS modules, with each module contributing a malonyl-derived two-carbon unit, to generate the final polyketide scaffold.

Biosynthesis and Regulation of Malonyl-CoA

The intracellular availability of malonyl-CoA is a critical determinant of polyketide production titers. Consequently, understanding and engineering its biosynthesis and regulation are key strategies in metabolic engineering for enhanced polyketide yield.

There are two primary pathways for the biosynthesis of malonyl-CoA:

  • Carboxylation of Acetyl-CoA: The most prevalent route involves the ATP-dependent carboxylation of acetyl-CoA, catalyzed by the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme and is often a major regulatory checkpoint for both fatty acid and polyketide biosynthesis.

  • Malonate Activation: An alternative pathway involves the direct ligation of malonate to Coenzyme A, a reaction catalyzed by malonyl-CoA synthetase.

The regulation of malonyl-CoA levels is complex and occurs at multiple levels, including transcriptional control of ACCase genes and feedback inhibition of the enzyme. In many polyketide-producing organisms, such as Streptomyces, the expression of ACCase is tightly regulated by transcription factors that respond to the metabolic state of the cell.

Transcriptional Regulation of Acetyl-CoA Carboxylase

The following diagram illustrates a simplified model of the transcriptional regulation of ACCase in Streptomyces, a common producer of polyketides.

Transcriptional Regulation of ACCase Transcriptional Regulation of Acetyl-CoA Carboxylase Metabolites Cellular Metabolites (e.g., Acyl-CoAs) Regulator Transcriptional Regulator (e.g., AccR) Metabolites->Regulator Binds and modulates activity acc_promoter acc Gene Promoter Regulator->acc_promoter Binds to promoter acc_gene acc Gene (encoding ACCase) ACCase Acetyl-CoA Carboxylase (ACCase) acc_gene->ACCase Transcription & Translation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation ACCase

Caption: Transcriptional regulation of acetyl-CoA carboxylase (ACCase).

The Catalytic Cycle of Polyketide Synthase Utilizing Malonyl-CoA

The iterative addition of malonyl-CoA units to a growing polyketide chain is orchestrated by the modular architecture of Type I PKSs. Each module is responsible for one cycle of chain elongation and modification. The following diagram illustrates the key steps within a single PKS module.

PKS_Catalytic_Cycle PKS Module Catalytic Cycle with Malonyl-CoA cluster_PKS_Module PKS Module KS Ketosynthase (KS) CO2 CO2 KS->CO2 Elongated_Chain Elongated Polyketide Chain (to next module) KS->Elongated_Chain 5. Elongated Chain on ACP AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) AT->ACP 2. Loading (Malonyl-ACP) ACP->KS 4. Decarboxylative Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->AT 1. Selection Growing_Chain Growing Polyketide Chain (from previous module) Growing_Chain->KS 3. Chain Transfer

Caption: The catalytic cycle of a PKS module utilizing malonyl-CoA.

Quantitative Data on Malonyl-CoA Utilization

The efficiency of malonyl-CoA utilization by PKSs is a key factor in determining the overall rate of polyketide biosynthesis. The kinetic parameters of the acyltransferase (AT) domains, which are responsible for selecting and loading malonyl-CoA, provide valuable insights into substrate specificity and catalytic efficiency.

PKS Module/EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
DEBS Module 3 ATMethylmalonyl-CoA12 ± 21300 ± 1001.8 x 106[1]
DEBS Module 3 ATMalonyl-CoA> 500-< 6 x 103[1]
Salinomycin PKS SalAT2Malonyl-CoA23.4 ± 2.11.2 ± 0.18.5 x 102[2]
Salinomycin PKS SalAT2Methylmalonyl-CoA29.6 ± 3.50.08 ± 0.014.5 x 101[2]
Salinomycin PKS SalAT8Methylmalonyl-CoA11.2 ± 1.52.5 ± 0.23.7 x 103[2]
Salinomycin PKS SalAT8Malonyl-CoA115.2 ± 15.30.2 ± 0.022.9 x 101[2]
ApPKS ATMalonyl-CoA2.6 ± 0.45.0 ± 0.33.2 x 104[3]
ApPKS ATMethylmalonyl-CoA5.3 ± 1.10.17 ± 0.025.3 x 102[3]

Note: The kinetic parameters can vary depending on the experimental conditions and the specific constructs used. This table provides a comparative overview from selected studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonyl-CoA's function in polyketide formation.

Purification of Polyketide Synthase Modules

This protocol describes a general method for the expression and purification of His-tagged PKS modules from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the PKS module expression plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM sodium phosphate (B84403), pH 7.6, 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol.

  • Wash Buffer: 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 30 mM imidazole.

  • Elution Buffer: 50 mM sodium phosphate, pH 7.6, 100 mM NaCl, 300 mM imidazole.

  • Ni-NTA agarose (B213101) affinity resin.

  • Gravity flow column.

  • Dialysis tubing.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged PKS module with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% v/v glycerol, pH 7.5).

  • Determine the protein concentration and store at -80°C.

In Vitro Polyketide Synthase Assay

This protocol outlines a general procedure for an in vitro assay to assess the activity of a purified PKS module using malonyl-CoA as an extender unit.

Materials:

  • Purified PKS module.

  • Starter unit (e.g., acetyl-CoA or a synthetic N-acetylcysteamine (SNAC) thioester).

  • Extender unit: Malonyl-CoA.

  • NADPH (if reductive domains are present and their activity is being assessed).

  • Reaction Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.2, 2.5 mM DTT, 1 mM EDTA.

  • Quenching solution (e.g., ethyl acetate (B1210297) or acidic solution).

  • LC-MS grade solvents for analysis.

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the Reaction Buffer.

  • Add the purified PKS module to the reaction mixture.

  • Add the starter unit to the reaction.

  • If required, add NADPH.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate the reaction at the optimal temperature for the PKS module (e.g., 25-30°C) for a specific time period (e.g., 1-4 hours).

  • Quench the reaction by adding the quenching solution.

  • Extract the polyketide product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and resuspend in a suitable solvent for analysis.

  • Analyze the product by LC-MS to identify and quantify the synthesized polyketide.

Quantification of Intracellular Malonyl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular malonyl-CoA from microbial cultures.

Materials:

  • Microbial cell culture.

  • Quenching solution (e.g., cold methanol).

  • Extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile (B52724)/methanol/water mixture).

  • Internal standard (e.g., 13C-labeled malonyl-CoA).

  • LC-MS/MS system.

Procedure:

  • Rapidly quench the metabolism of a known amount of cell culture by adding cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Resuspend the cell pellet in the cold extraction solvent containing the internal standard.

  • Lyse the cells (e.g., by bead beating or sonication) on ice.

  • Clarify the extract by centrifugation to remove cell debris.

  • Analyze the supernatant by LC-MS/MS.

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, typically water and acetonitrile with an ion-pairing agent or an acid additive (e.g., formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for malonyl-CoA and the internal standard.

  • Quantify the amount of malonyl-CoA by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the engineering, production, and analysis of polyketides, emphasizing the role of malonyl-CoA.

Experimental_Workflow General Workflow for Polyketide Engineering and Analysis cluster_Strain_Engineering Strain Engineering cluster_Production Production & Purification cluster_Analysis Analysis PKS_Cloning 1. PKS Gene Cloning & Expression Vector Construction Host_Engineering 2. Host Strain Engineering (e.g., Malonyl-CoA Upregulation) PKS_Cloning->Host_Engineering Fermentation 3. Fermentation of Engineered Strain Host_Engineering->Fermentation Extraction 4. Extraction of Polyketide Product Fermentation->Extraction Purification 5. Purification of Polyketide (e.g., HPLC) Extraction->Purification LCMS 6. Structural Elucidation (LC-MS/MS, NMR) Purification->LCMS Bioassay 7. Biological Activity Assay Purification->Bioassay

Caption: A general workflow for polyketide engineering and analysis.

Conclusion

Malonyl-CoA is an indispensable component in the biosynthesis of polyketides, serving as the primary building block for chain elongation. A thorough understanding of its role, from the fundamental enzymatic reactions to the intricate regulatory networks that control its availability, is paramount for the successful engineering of polyketide biosynthetic pathways. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and practical methodologies to aid researchers in their endeavors to explore and exploit the vast potential of polyketide natural products. By applying the knowledge and protocols outlined herein, scientists can further unravel the complexities of polyketide biosynthesis and pave the way for the development of novel and improved therapeutic agents.

References

6-Methylsalicylyl-CoA as a Polyketide Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 6-Methylsalicylyl-CoA (6-MSAL-CoA) as a precursor in the biosynthesis of a diverse array of polyketides. Polyketides are a class of natural products renowned for their structural complexity and significant pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties. Understanding the formation and enzymatic processing of 6-MSAL-CoA is fundamental to harnessing and engineering polyketide biosynthetic pathways for the development of novel therapeutics.

Introduction to this compound and Polyketide Biosynthesis

Polyketide biosynthesis is an iterative process, analogous to fatty acid synthesis, catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The assembly of the polyketide backbone begins with a starter unit, typically an acyl-CoA thioester, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA. 6-Methylsalicylic acid (6-MSA) is a classic example of a fungal aromatic polyketide, and its activated form, 6-MSAL-CoA, serves as a key intermediate in the biosynthesis of numerous downstream secondary metabolites.[1]

The biosynthesis of 6-MSA is catalyzed by the enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I iterative PKS.[2] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units, in the presence of the reducing agent NADPH.[2] The final product, 6-methylsalicylate, is released from the enzyme, and can then be activated to 6-MSAL-CoA for further enzymatic modifications, leading to a variety of complex polyketides such as patulin.

Biosynthesis of 6-Methylsalicylic Acid (6-MSA)

The formation of 6-MSA is a multi-step enzymatic process catalyzed by the multi-domain 6-MSAS. The key substrates for this reaction are acetyl-CoA, malonyl-CoA, and NADPH.[2] The overall reaction can be summarized as follows:

Acetyl-CoA + 3 Malonyl-CoA + NADPH + H+ → 6-Methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O [2]

The reaction proceeds through a series of condensation, reduction, and dehydration steps, all occurring while the growing polyketide chain is tethered to the acyl carrier protein (ACP) domain of the 6-MSAS.

6-MSA Biosynthesis Pathway acetyl_coa Acetyl-CoA msas 6-Methylsalicylic Acid Synthase (6-MSAS) acetyl_coa->msas malonyl_coa1 Malonyl-CoA malonyl_coa1->msas malonyl_coa2 Malonyl-CoA malonyl_coa2->msas malonyl_coa3 Malonyl-CoA malonyl_coa3->msas polyketide_chain Growing Polyketide Chain (on ACP domain) msas->polyketide_chain nadp NADP+ msas->nadp msa 6-Methylsalicylic Acid msas->msa coa CoA msas->coa co2 CO2 msas->co2 polyketide_chain->msa nadph NADPH nadph->msas

Biosynthesis of 6-Methylsalicylic Acid by 6-MSAS.

Quantitative Data

A comprehensive understanding of the enzymatic process requires quantitative data on enzyme kinetics and product yields.

Kinetic Parameters of 6-Methylsalicylic Acid Synthase (6-MSAS)

While extensive research has been conducted on 6-MSAS, specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for its substrates are not consistently reported across the literature. However, the following provides a framework for the type of data required for a thorough kinetic analysis. A detailed protocol for determining these parameters is provided in the Experimental Protocols section.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Acetyl-CoAData not readily availableData not readily availableData not readily available
Malonyl-CoAData not readily availableData not readily availableData not readily available
NADPHData not readily availableData not readily availableData not readily available
Production of 6-Methylsalicylic Acid in Heterologous Hosts

The heterologous expression of 6-MSAS in various microbial hosts has been explored for the production of 6-MSA. The yields are dependent on the host organism, culture conditions, and genetic engineering strategies employed.

Host OrganismCulture Conditions6-MSA Titer (mg/L)Reference
Escherichia coliShake flask, glycerol-based medium~150
Saccharomyces cerevisiaeShake flask, glucose minimal medium554 ± 26[3]
Saccharomyces cerevisiaeEngineered for increased malonyl-CoA supply, batch culture> 2000
Corynebacterium glutamicumGlucose minimal medium41

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-MSAL-CoA and its biosynthesis.

Heterologous Expression and Purification of 6-MSAS

This protocol is adapted from methods for expressing and purifying recombinant polyketide synthases.

Objective: To produce and purify active 6-MSAS from a heterologous host, typically E. coli or Saccharomyces cerevisiae.

Materials:

  • Expression vector containing the 6-MSAS gene (e.g., pET vector for E. coli or a high-copy plasmid for S. cerevisiae).

  • Expression host strain (e.g., E. coli BL21(DE3) or S. cerevisiae BY4741).

  • Culture medium (e.g., LB broth for E. coli, YPD or synthetic defined medium for S. cerevisiae).

  • Inducing agent (e.g., IPTG for E. coli, galactose for inducible promoters in yeast).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

Procedure:

  • Transformation: Transform the expression vector into the chosen host strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at an appropriate temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce protein expression with the appropriate inducer and continue to grow the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and to buffer exchange for storage.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

Protein Purification Workflow start Start: Expression Culture harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (Sonication/Homogenization) harvest->lysis clarification Clarification (High-Speed Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography wash Wash chromatography->wash elution Elution wash->elution dialysis Dialysis elution->dialysis end End: Purified 6-MSAS dialysis->end

General workflow for the purification of recombinant 6-MSAS.
In Vitro Enzymatic Assay of 6-MSAS Activity for Kinetic Analysis

Objective: To determine the kinetic parameters (Km and kcat) of purified 6-MSAS for its substrates.

Principle: The assay measures the initial rate of 6-MSA formation by monitoring the consumption of NADPH at 340 nm using a spectrophotometer, or by quantifying 6-MSA production by HPLC.

Materials:

  • Purified 6-MSAS enzyme.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM DTT).

  • Substrate stock solutions: Acetyl-CoA, Malonyl-CoA, and NADPH, all dissolved in assay buffer.

  • Spectrophotometer or HPLC system.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and all substrates except one, which will be the varied substrate for the kinetic analysis.

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C). Initiate the reaction by adding a known amount of purified 6-MSAS.

  • Monitoring the Reaction:

    • Spectrophotometric Assay: Continuously monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) due to NADPH oxidation.

    • HPLC Assay: At various time points, quench a portion of the reaction (e.g., with acid) and analyze the amount of 6-MSA produced by HPLC.

  • Varying Substrate Concentrations: Repeat the assay with a range of concentrations of the varied substrate, while keeping the other substrates at saturating concentrations.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Extraction and Quantification of 6-MSA from Fermentation Broth by HPLC

Objective: To extract and quantify the concentration of 6-MSA from a fermentation culture.

Materials:

  • Fermentation broth sample.

  • Ethyl acetate (B1210297) or other suitable organic solvent.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • 6-MSA standard for calibration curve.

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to separate the supernatant from the cells.

  • Extraction: Acidify the supernatant to pH 2-3 with HCl. Extract the 6-MSA from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Resuspend the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Elute with a suitable gradient program.

    • Detect 6-MSA by UV absorbance at a wavelength of approximately 305 nm.

  • Quantification: Create a standard curve using known concentrations of a 6-MSA standard. Determine the concentration of 6-MSA in the sample by comparing its peak area to the standard curve.

Chemoenzymatic Synthesis of this compound

Objective: To synthesize this compound for use as a standard or for further enzymatic studies. This protocol is an adaptation of general methods for acyl-CoA synthesis.

Materials:

  • 6-Methylsalicylic acid.

  • Coenzyme A (CoA).

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC.

  • N-Hydroxysuccinimide (NHS).

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent.

  • Anhydrous diethyl ether.

  • Aqueous buffer (e.g., sodium bicarbonate).

Procedure:

  • Activation of 6-Methylsalicylic Acid:

    • Dissolve 6-methylsalicylic acid and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS-ester of 6-methylsalicylic acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Precipitate the dicyclohexylurea byproduct by filtration.

    • Precipitate the 6-methylsalicylyl-NHS ester with cold, dry diethyl ether and collect the solid.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated 6-methylsalicylyl-NHS ester in a minimal amount of DMF.

    • Dissolve Coenzyme A in an aqueous buffer (e.g., 0.1 M sodium bicarbonate).

    • Slowly add the solution of the activated ester to the CoA solution with stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification of this compound:

    • Purify the resulting this compound by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Synthesis of 6-MSAL-CoA msa 6-Methylsalicylic Acid dcc_nhs DCC, NHS in DMF msa->dcc_nhs activated_msa 6-Methylsalicylyl-NHS Ester dcc_nhs->activated_msa coa Coenzyme A (in aqueous buffer) activated_msa->coa msal_coa This compound coa->msal_coa purification Purification (HPLC) msal_coa->purification

References

A Technical Guide to the Natural Producers of 6-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural production of 6-methylsalicylic acid (6-MSA). The document details the primary microbial producers, quantitative production data, experimental protocols for cultivation and analysis, and a visualization of the biosynthetic pathway.

Natural and Engineered Producers of 6-Methylsalicylic Acid

6-Methylsalicylic acid is a polyketide secondary metabolite produced by a variety of microorganisms. Fungi are the most prominent natural producers, with certain species of bacteria also capable of its synthesis. Furthermore, metabolic engineering has enabled the production of 6-MSA in various host organisms.

Fungal Producers

A broad spectrum of fungal species are known to produce 6-MSA.[1] The most well-studied among these belong to the genera Penicillium and Aspergillus.

  • Penicillium : Species such as Penicillium patulum (also known as Penicillium urticae) are classic examples of 6-MSA producers.[2][3] In these fungi, 6-MSA is a key intermediate in the biosynthesis of other secondary metabolites, including the mycotoxin patulin.

  • Aspergillus : Various Aspergillus species, including Aspergillus terreus and Aspergillus niger, have been identified as 6-MSA producers.[4]

  • Other Fungi : While less studied, other fungal species may also possess the genetic machinery for 6-MSA synthesis.

Bacterial Producers

Certain bacteria, particularly from the phylum Actinobacteria, are capable of producing 6-MSA.

  • Streptomyces : Species like Streptomyces antibioticus and Streptomyces coelicolor have been shown to produce 6-MSA.[5]

Engineered Producers

The gene encoding the 6-methylsalicylic acid synthase (6-MSAS) has been successfully expressed in several heterologous hosts to produce 6-MSA.

  • Escherichia coli : The bacterium E. coli has been engineered to produce 6-MSA, although production levels are often lower than in its native fungal hosts.[6]

  • Saccharomyces cerevisiae : The yeast S. cerevisiae has proven to be a robust host for heterologous 6-MSA production, with some engineered strains achieving high titers.

  • Tobacco Plants : The 6-MSAS gene from Penicillium patulum has been expressed in tobacco plants, leading to the accumulation of 6-MSA.[7]

Quantitative Production of 6-Methylsalicylic Acid

The following table summarizes the reported production titers of 6-MSA in various natural and engineered organisms. It is important to note that production levels are highly dependent on the specific strain, cultivation conditions, and genetic modifications.

OrganismStrainProduction TiterReference
Corynebacterium glutamicumEngineered41 mg/L[5]
Saccharomyces cerevisiaeEngineeredUp to 2 g/L
Penicillium patulumWild TypeVariable[2]
Aspergillus terreusWild TypeVariable[4]
Streptomyces coelicolorWild TypeVariable
Nicotiana tabacum (Tobacco)EngineeredAccumulates as conjugate[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of 6-MSA.

Cultivation of Microbial Producers

3.1.1. Fungal Cultivation (Penicillium patulum)

  • Inoculum Preparation : Prepare a spore suspension of P. patulum from a mature culture grown on Potato Dextrose Agar (B569324) (PDA) for 7-10 days at 25°C.

  • Media Preparation : A suitable liquid medium for 6-MSA production contains glucose as a carbon source and inorganic salts. A typical replacement medium consists of 0.1 M glucose and inorganic salts.[3]

  • Fermentation : Inoculate the liquid medium with the spore suspension. Incubate the culture at 28°C with shaking for 6-8 days.[3]

3.1.2. Fungal Cultivation (Aspergillus niger)

  • Inoculum Preparation : Prepare a spore suspension of A. niger from a 7-day old culture on PDA. Adjust the spore concentration to approximately 2 x 107 spores/mL.[8]

  • Media Preparation : A fermentation medium optimized for citric acid production can be adapted for 6-MSA, often containing a high concentration of a carbon source like sucrose (B13894) (e.g., 140 g/L) and a low initial pH (e.g., pH 2).[9] The medium should also contain essential minerals like magnesium sulfate.

  • Fermentation : Inoculate the fermentation medium and incubate at a controlled temperature (e.g., 30-32°C) with agitation for a specified period (e.g., 4 days).[8]

3.1.3. Bacterial Cultivation (Streptomyces coelicolor)

  • Inoculum Preparation : Prepare a spore suspension from a mature culture grown on a suitable agar medium, such as soy-flour mannitol (B672) agar.[10]

  • Media Preparation : A variety of liquid media can be used for Streptomyces cultivation, such as GYM (Glucose-Yeast Extract-Malt Extract) or a defined minimal medium containing glucose, ammonium (B1175870) sulfate, and trace elements.[10][11]

  • Fermentation : Inoculate the liquid medium with the spore suspension or mycelial fragments. Incubate at 30°C with vigorous shaking.[11]

Extraction and Purification of 6-Methylsalicylic Acid
  • Harvesting : After the desired fermentation period, separate the microbial biomass from the culture broth by centrifugation or filtration.

  • Acidification : Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid such as HCl. This protonates the carboxylic acid group of 6-MSA, making it more soluble in organic solvents.

  • Solvent Extraction : Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

  • Drying and Concentration : Pool the organic extracts and dry them over an anhydrous salt like sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-MSA extract.

  • Purification (Optional) : The crude extract can be further purified using techniques like column chromatography on silica (B1680970) gel or by recrystallization.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Dissolve the crude extract or a known amount of the purified product in a suitable solvent, typically the mobile phase used for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions :

    • Column : A reverse-phase C18 column is commonly used.

    • Mobile Phase : A mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[12] A gradient elution may be employed to achieve better separation.

    • Flow Rate : A typical flow rate is around 1 mL/min.

    • Detection : 6-MSA can be detected using a UV detector at a wavelength where it exhibits strong absorbance (e.g., around 305 nm).

  • Quantification : Prepare a standard curve using known concentrations of pure 6-MSA. The concentration of 6-MSA in the samples can be determined by comparing the peak area of the sample to the standard curve.[12]

Biosynthesis of 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase (PKS).[6][13] This enzyme iteratively condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA to form the final product.[13]

The 6-MSAS enzyme contains several catalytic domains, including:

  • Ketosynthase (KS) : Catalyzes the condensation reactions.

  • Acyltransferase (AT) : Loads the acetyl and malonyl starter and extender units onto the acyl carrier protein.

  • Ketoreductase (KR) : Reduces a specific keto group in the growing polyketide chain.

  • Dehydratase (DH) : Although initially proposed, this domain has been shown to function as a thioester hydrolase.

  • Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Thioester Hydrolase (TH) : Catalyzes the release of the final 6-MSA product from the ACP.[4]

Signaling Pathway of 6-MSA Biosynthesis

6-MSA_Biosynthesis cluster_loading Initiation & Loading cluster_elongation Elongation & Modification cluster_termination Termination & Release Acetyl-CoA Acetyl-CoA AT Acyltransferase (AT) Acetyl-CoA->AT Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT ACP_SH ACP-SH AT->ACP_SH Loading KS Ketosynthase (KS) ACP_SH->KS Transfer Growing_Polyketide Growing Polyketide Chain (on ACP) KS->Growing_Polyketide Condensation (x3) KR Ketoreductase (KR) NADP+ NADP+ KR->NADP+ KR->Growing_Polyketide NADPH NADPH NADPH->KR Growing_Polyketide->KR Reduction (once) TH Thioester Hydrolase (TH) Growing_Polyketide->TH Cyclization & Aromatization 6-MSA 6-MSA TH->6-MSA Hydrolysis & Release

Caption: Biosynthetic pathway of 6-methylsalicylic acid catalyzed by 6-MSAS.

Experimental Workflow for 6-MSA Production and Analysis

Experimental_Workflow cluster_production Production Phase cluster_extraction Extraction & Purification cluster_analysis Analysis Phase Strain_Selection Strain Selection (Fungus/Bacteria) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation (Liquid Culture) Inoculum_Prep->Fermentation Harvesting Harvesting (Biomass Separation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Quantification Quantification (HPLC) Concentration->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Concentration->Structure_Elucidation Bioactivity_Assay Bioactivity Assays Quantification->Bioactivity_Assay

Caption: General experimental workflow for 6-MSA production and analysis.

References

The Genetic Architecture of 6-Methylsalicylic Acid Production in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methylsalicylic acid (6-MSA) is a foundational polyketide synthesized by a multitude of fungal species and serves as a crucial precursor for a wide array of secondary metabolites with significant pharmacological activities, including the mycotoxin patulin (B190374) and the antibiotic yanuthone D.[1][2][3] The biosynthesis of 6-MSA is orchestrated by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[1][4][5] This technical guide provides an in-depth exploration of the genetic underpinnings of 6-MSA production in fungi. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway, the genetic machinery involved, quantitative production data, and detailed experimental protocols for the genetic manipulation of 6-MSA-producing fungi.

Introduction: The Central Role of 6-Methylsalicylic Acid

Fungi are prolific producers of a vast diversity of secondary metabolites, many of which have been harnessed for their therapeutic properties.[6] Among these, polyketides represent a major class of natural products synthesized through the iterative condensation of small carboxylic acid units.[7] 6-Methylsalicylic acid (6-MSA) is a simple yet pivotal polyketide that acts as a metabolic hub, branching into numerous biosynthetic pathways that yield complex and often bioactive molecules.[1][2] The genetic blueprint for 6-MSA synthesis is primarily encoded by a single, large gene encoding the 6-methylsalicylic acid synthase (6-MSAS).[5] Understanding the genetic basis of 6-MSA production is paramount for the targeted discovery and bioengineering of novel therapeutics.

The 6-Methylsalicylic Acid Synthase (6-MSAS) Gene and Protein

The cornerstone of 6-MSA biosynthesis is the 6-MSAS enzyme, a large, multifunctional protein that catalyzes the entire synthesis of 6-MSA from simple precursors.[1][8]

Gene Structure and Organization

The gene encoding 6-MSAS is a large open reading frame. For instance, in Penicillium patulum, the gene spans 5322 base pairs and contains a single 69-base pair intron near its 5' end.[5] This gene codes for a protein of 1774 amino acids with a predicted molecular mass of approximately 190.7 kDa.[5] In many fungi, the 6-MSAS gene is located within a biosynthetic gene cluster (BGC), flanked by genes encoding enzymes for downstream modifications of 6-MSA or for regulatory functions.[2][3][9][10]

Domain Architecture of the 6-MSAS Enzyme

The 6-MSAS protein is a type I iterative PKS, meaning it contains multiple catalytic domains fused into a single polypeptide chain that are used repeatedly during the synthesis of the polyketide chain.[1][4] The essential domains include:

  • Ketosynthase (KS): Catalyzes the Claisen condensation reactions that extend the polyketide chain.

  • Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketoreductase (KR): Reduces a specific keto group in the growing polyketide chain to a hydroxyl group.

  • Thioester Hydrolase (TH) or Dehydratase (DH) domain: This domain was initially annotated as a dehydratase but has been functionally reassigned as a thioester hydrolase that catalyzes the release of the final 6-MSA product from the enzyme.[1][4]

The Biosynthetic Pathway of 6-MSA

The synthesis of 6-MSA is a highly orchestrated process occurring on the 6-MSAS enzymatic assembly line. The overall reaction is:

Acetyl-CoA + 3 Malonyl-CoA + NADPH + H⁺ → 6-Methylsalicylate + 4 CoA + 3 CO₂ + NADP⁺ + H₂O [8]

The process begins with the loading of one molecule of acetyl-CoA as the starter unit and three molecules of malonyl-CoA as extender units onto the 6-MSAS.[1] The enzyme then catalyzes a series of decarboxylative condensation reactions to elongate the polyketide chain. A single ketoreduction event occurs, followed by cyclization and aromatization to yield the final product, 6-methylsalicylic acid, which is then released from the enzyme.[1][11]

G Biosynthetic Pathway of 6-Methylsalicylic Acid cluster_inputs Substrates cluster_enzyme 6-MSAS Catalyzed Reactions cluster_outputs Products Acetyl-CoA Acetyl-CoA Loading Loading Acetyl-CoA->Loading Malonyl-CoA1 Malonyl-CoA Malonyl-CoA1->Loading Malonyl-CoA2 Malonyl-CoA Condensation2 Condensation2 Malonyl-CoA2->Condensation2 Malonyl-CoA3 Malonyl-CoA Condensation3 Condensation3 Malonyl-CoA3->Condensation3 NADPH NADPH + H+ Ketoreduction Ketoreduction NADPH->Ketoreduction Condensation1 Condensation1 Loading->Condensation1 KS CoA1 4 CoA Loading->CoA1 Condensation1->Condensation2 KS CO2 3 CO2 Condensation1->CO2 Condensation2->Ketoreduction KR Condensation2->CO2 Ketoreduction->Condensation3 KS NADP NADP+ Ketoreduction->NADP Cyclization_Aromatization Cyclization_Aromatization Condensation3->Cyclization_Aromatization TH/Release Condensation3->CO2 6-MSA 6-Methylsalicylic Acid Cyclization_Aromatization->6-MSA G Gene Knockout Workflow in Aspergillus cluster_A Design primers to amplify upstream and downstream flanking regions of the target gene, and the two halves of the selection marker. cluster_B Amplify the 5' flank, 3' flank, and the two marker fragments in separate PCR reactions. cluster_C Fuse the four fragments (5' flank, marker part 1, marker part 2, 3' flank) in a subsequent PCR reaction to create the full knockout cassette. cluster_D Prepare protoplasts from the recipient Aspergillus strain (e.g., Δku70) by enzymatic digestion of the fungal cell wall. cluster_E Transform the protoplasts with the generated knockout cassette using PEG-mediated transformation. cluster_F Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin B). cluster_G Verify the correct gene replacement event in putative transformants by diagnostic PCR and/or Southern blotting. A 1. Primer Design B 2. PCR Amplification A->B C 3. Fusion PCR B->C E 5. Transformation C->E D 4. Protoplast Preparation D->E F 6. Selection of Transformants E->F G 7. Verification of Knockout F->G A_details Flanking regions: ~1.5-2kb Selection marker: e.g., hygromycin resistance (hph) B_details Use high-fidelity polymerase. C_details This creates a single DNA fragment for transformation. D_details Enzymes: Glucanex, Lysing enzymes. E_details PEG facilitates DNA uptake. F_details Only transformants with the integrated marker will grow. G_details Confirm integration at the correct locus and absence of the target gene.

References

The Regulatory Network of the 6-Methylsalicylic Acid (6-MSA) Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-methylsalicylic acid (6-MSA) biosynthetic gene cluster is a cornerstone of fungal secondary metabolism, responsible for the production of the polyketide 6-MSA. This compound serves as a crucial precursor for a diverse array of bioactive molecules, including the mycotoxin patulin (B190374) and the antibiotic penicillin.[1][2] Understanding the intricate regulatory network that governs the expression of this gene cluster is paramount for harnessing its biosynthetic potential in drug development and for mitigating the production of harmful mycotoxins in food and agriculture. This technical guide provides an in-depth overview of the core regulatory mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Regulatory Architecture

The expression of the 6-MSA biosynthetic gene cluster is tightly controlled by a multi-layered regulatory network that integrates environmental signals and developmental cues. This network comprises global regulators, pathway-specific transcription factors, and chromatin-level modifications.

Global Transcriptional Regulators

Several global transcription factors, which respond to broad environmental stimuli, have been shown to influence the expression of the 6-MSA gene cluster.

  • LaeA and the Velvet Complex: LaeA, a conserved fungal protein, acts as a master regulator of secondary metabolism.[1][3] It is a component of the velvet complex, which also includes VeA and VelB, and is involved in light-sensing and developmental processes. Deletion of laeA has been shown to block the expression of numerous secondary metabolite gene clusters, including those for penicillin and lovastatin.[1][3] Conversely, overexpression of laeA can lead to increased transcription of these gene clusters.[1][3] LaeA is thought to function by modulating chromatin structure, making gene clusters more accessible for transcription.

  • PacC (pH Regulation): The transcription factor PacC mediates the fungal response to ambient pH.[4][5] In alkaline conditions, PacC is proteolytically processed to an active form that binds to a consensus sequence (5'-GCCARG-3') in the promoters of target genes.[4][5] This binding can either activate or repress gene expression, depending on the gene. The promoters of many secondary metabolite biosynthetic genes, including those involved in penicillin production, contain PacC binding sites, indicating that pH is a critical factor in their regulation.[4]

  • CreA (Carbon Catabolite Repression): CreA is the primary mediator of carbon catabolite repression in fungi, ensuring the preferential utilization of readily metabolizable carbon sources like glucose.[6][7] CreA represses the expression of genes required for the utilization of alternative carbon sources by binding to 5'-SYGGRG-3' motifs in their promoters.[7] The expression of many secondary metabolite gene clusters, including the penicillin biosynthetic genes, is subject to carbon catabolite repression by CreA.[8]

  • AreA (Nitrogen Metabolite Repression): AreA is a GATA-type transcription factor that controls the expression of genes involved in the utilization of secondary nitrogen sources when preferred sources like ammonium (B1175870) and glutamine are scarce. AreA activates gene expression by binding to 5'-HGATAR-3' sequences in promoter regions. The regulation of secondary metabolite production is often linked to nitrogen availability, with AreA playing a key role in this process.

Pathway-Specific Transcription Factors

In addition to global regulators, many biosynthetic gene clusters contain their own pathway-specific transcription factors. These factors provide a finer level of control and often integrate signals from the global regulatory networks. While the 6-MSA cluster itself in some species may not have a dedicated pathway-specific regulator, its downstream product pathways, such as the patulin cluster, are known to be regulated by specific transcription factors.

Quantitative Data on Gene Expression

The following tables summarize the quantitative effects of various regulators on the expression of genes within or related to the 6-MSA biosynthetic pathway. This data is primarily derived from quantitative real-time PCR (qRT-PCR) experiments.

RegulatorGene/ClusterFungal SpeciesConditionFold Change in ExpressionReference
LaeAItaconic acid BGCAspergillus pseudoterreuslaeA overexpression vs. wild-type17.6x increase in laeA[9]
LaeASecondary Metabolite ClustersAspergillus fumigatusΔlaeA vs. wild-typeSignificant downregulation of 20-40% of major secondary metabolite genes[10]
CreAVarious genesAspergillus nidulansΔcreA vs. wild-type (on ethanol)Increased expression of 54 out of 200 significantly regulated genes[6]

Signaling Pathways and Regulatory Logic

The interplay between global regulators and environmental signals forms a complex network that fine-tunes the expression of the 6-MSA gene cluster. The following diagrams, generated using the DOT language, illustrate these relationships.

PacC_Activation Alkaline_pH Alkaline Ambient pH Pal_Pathway Pal Pathway Proteins (PalA, PalB, PalC, etc.) Alkaline_pH->Pal_Pathway sensed by Proteolysis Proteolytic Cleavage Pal_Pathway->Proteolysis signals PacC_Full Full-length PacC (inactive) PacC_Full->Proteolysis substrate PacC_Active Processed PacC (active) Proteolysis->PacC_Active Promoter 6-MSA Promoter (GCCARG site) PacC_Active->Promoter binds to Transcription Transcription Activation/Repression Promoter->Transcription

References

chemical structure and properties of 6-Methylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylsalicylyl-CoA is a pivotal intermediate in the biosynthesis of a variety of fungal secondary metabolites, most notably the polyketide 6-methylsalicylic acid (6-MSA). As a thioester of coenzyme A, it represents an activated form of 6-methylsalicylic acid, priming it for subsequent enzymatic modifications. Understanding the chemical structure, properties, and biosynthetic pathway of this compound is crucial for the elucidation of fungal metabolic networks and the potential bioengineering of novel compounds. This technical guide provides an in-depth overview of this compound, including its chemical properties, biosynthetic pathway, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex molecule comprising a 6-methylsalicylic acid moiety linked to coenzyme A via a thioester bond.

Chemical Structure:

Physicochemical Properties:

Quantitative experimental data for many physicochemical properties of this compound are not extensively reported in the literature. However, key identifiers and calculated properties are summarized in the table below.

PropertyValueSource
Molecular Formula C29H42N7O18P3SMCE
Molecular Weight 901.67 g/mol MCE
CAS Number 1245729-61-6MCE
Predicted XLogP3 -5.6PubChem (for similar structures)
Predicted pKa Acidic protons on phosphate (B84403) groups and phenolInferred
Solubility Expected to be soluble in aqueous solutionsInferred from CoA structure

Note: Predicted values are based on computational models for structurally similar compounds and should be considered estimates.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of 6-methylsalicylic acid, a reaction catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS).[1][2][3] This type I polyketide synthase utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The overall reaction proceeds through a series of condensation, reduction, and dehydration steps, ultimately leading to the formation of 6-methylsalicylic acid, which is released from the enzyme. This compound is the final enzyme-bound intermediate before the release of the free acid.

The biosynthetic pathway can be visualized as follows:

This compound Biosynthesis acetyl_coa Acetyl-CoA msas 6-Methylsalicylic Acid Synthase (6-MSAS) acetyl_coa->msas malonyl_coa1 Malonyl-CoA malonyl_coa1->msas malonyl_coa2 Malonyl-CoA malonyl_coa2->msas malonyl_coa3 Malonyl-CoA malonyl_coa3->msas intermediate Enzyme-Bound Intermediates msas->intermediate Condensation Reduction Dehydration methylsalicylyl_coa This compound intermediate->methylsalicylyl_coa msa 6-Methylsalicylic Acid methylsalicylyl_coa->msa Hydrolysis coa CoA methylsalicylyl_coa->coa This compound Research Workflow start Hypothesis/Research Question synthesis Synthesis of this compound (Chemo-enzymatic) start->synthesis purification Purification (SPE, HPLC) synthesis->purification metabolic_engineering Metabolic Engineering Applications synthesis->metabolic_engineering characterization Structural Characterization (MS, NMR) purification->characterization quantification Quantification (HPLC-UV) purification->quantification bioassay Biological Activity Assays characterization->bioassay enzyme_kinetics Enzyme Kinetics with 6-MSAS characterization->enzyme_kinetics quantification->bioassay quantification->enzyme_kinetics data_analysis Data Analysis and Interpretation bioassay->data_analysis enzyme_kinetics->data_analysis metabolic_engineering->data_analysis conclusion Conclusion and Future Work data_analysis->conclusion

References

The Evolutionary Odyssey of 6-Methylsalicylic Acid Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite with a range of biological activities and serves as a key precursor to numerous other natural products, including the mycotoxin patulin (B190374). The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I iterative polyketide synthase (PKS). This technical guide delves into the evolutionary origins of 6-MSAS, tracing its fascinating journey from bacterial ancestors to its current distribution in the fungal kingdom. We will explore the pivotal role of horizontal gene transfer, subsequent gene duplication, and functional diversification in shaping the evolutionary trajectory of this important enzyme. This guide provides a comprehensive overview of the genetic basis, phylogenetic relationships, and key experimental methodologies used to unravel the evolutionary history of 6-MSAS, offering valuable insights for researchers in natural product biosynthesis, enzyme evolution, and drug discovery.

Introduction

Polyketides are a large and structurally diverse class of natural products with a wide array of applications, including antibiotics, antifungals, and anticancer agents. The biosynthesis of these compounds is governed by polyketide synthases (PKSs), large multidomain enzymes that bear a striking resemblance to fatty acid synthases (FASs). 6-Methylsalicylic acid synthase (6-MSAS) is a fungal iterative type I PKS that catalyzes the formation of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] The first fungal PKS to be identified and characterized was 6-methylsalicylic acid synthase, found in several Penicillium and Aspergillus species.[2] Understanding the evolutionary origins of 6-MSAS is not only of fundamental scientific interest but also holds significant potential for the discovery and bioengineering of novel polyketide-based therapeutics.

The Bacterial Origins of a Fungal Enzyme: Horizontal Gene Transfer

Phylogenetic analyses have revealed a compelling narrative for the origin of fungal 6-MSAS. The prevailing hypothesis, supported by robust evidence, points to an ancient interkingdom horizontal gene transfer (HGT) event.

Evidence for Horizontal Gene Transfer

Comparative phylogenetic studies of the ketosynthase (KS) domains of PKSs have shown that fungal 6-MSA-type PKSs form a distinct clade that is more closely related to bacterial PKSs, particularly those from Actinobacteria, than to other fungal PKSs.[3] This close phylogenetic relationship, despite the vast evolutionary distance between fungi and bacteria, is a strong indicator of HGT. The few exceptions to the general trend of separate fungal and bacterial PKS groups are likely the result of horizontal gene transfer from bacteria to various fungal sublineages.[4]

This HGT event is believed to have occurred from an actinobacterial donor to an early ancestor of the Ascomycota phylum.[3] Following this transfer, the ancestral 6-MSAS gene underwent extensive diversification within the fungal kingdom.

Post-HGT Evolution: Gene Duplication and Functional Divergence

The acquisition of the 6-MSAS gene provided a significant evolutionary advantage to fungi, enabling the production of a versatile chemical scaffold. This initial innovation was followed by a period of rapid evolution driven by gene duplication and functional divergence, leading to a remarkable expansion of chemical diversity.

The Rise of Biosynthetic Gene Clusters

In fungi, genes involved in the biosynthesis of a specific secondary metabolite are often physically linked in the genome, forming what are known as biosynthetic gene clusters (BGCs).[5] The 6-MSAS gene is typically found at the core of such clusters, flanked by genes encoding tailoring enzymes such as oxidoreductases, dehydrogenases, and transcription factors.

The evolution of these BGCs has been a key driver of chemical diversification. For instance, the patulin and yanuthone BGCs in Penicillium species both share a 6-MSA core, and their respective BGCs contain several pairs of paralogous genes responsible for the formation of this core structure.[5] However, they also possess unique sets of genes that catalyze the subsequent modification of the 6-MSA scaffold, leading to the production of structurally distinct end products.[5] The patulin 6-MSA synthase is phylogenetically more closely related to the 6-MSA synthases in the aculinic acid BGC from Aspergillus aculeatus and the terreic acid BGC in Aspergillus terreus.[5]

Mechanisms of Diversification

The evolution of 6-MSAS and its associated BGCs is driven by several molecular mechanisms:

  • Gene Duplication: Duplication of the ancestral 6-MSAS gene and other cluster genes provided the raw genetic material for evolutionary innovation.

  • Divergence: Duplicated genes accumulated mutations, leading to changes in enzyme function and the production of novel compounds.

  • Gene Loss: The loss of specific genes within a BGC could also lead to the production of different metabolites.

  • Gene Conversion: Recombination between homologous sequences within a gene cluster can lead to the exchange of genetic information and the generation of novel enzymatic functions.[1]

The Relationship with Fatty Acid Synthases: A Tale of Two Synthases

6-MSAS and fatty acid synthases (FASs) are evolutionarily related, sharing a common ancestor and a similar modular architecture.[3] Both are type I synthases, consisting of multiple domains fused into a single polypeptide chain. However, their evolutionary paths and functional constraints have diverged significantly.

While FASs are essential for primary metabolism, producing fatty acids for cell membranes and energy storage, 6-MSAS is involved in secondary metabolism, producing a specialized metabolite with ecological roles. This difference in selective pressure is reflected in their evolutionary histories. FAS genes tend to have a phylogeny that mirrors the organismal phylogeny, indicating a more constrained evolution to maintain their essential function.[6] In contrast, PKS gene families, including 6-MSAS, are often highly expanded and show a more dynamic evolutionary history, with frequent gene duplications, losses, and functional diversification.[6]

Some studies have reported low sequence similarity between 6-MSAS and the FAS of the same Penicillium patulum organism, suggesting a convergent evolution of their multifunctional nature.[7] However, a significantly higher sequence similarity was observed between the P. patulum 6-MSAS and rat fatty acid synthase, particularly in their transacylase, 2-oxoacyl reductase, 2-oxoacyl synthase, and acyl carrier protein domains.[7]

Data Presentation

Table 1: Domain Organization of a Typical Fungal 6-Methylsalicylic Acid Synthase
DomainAbbreviationFunction
KetosynthaseKSCatalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit.
AcyltransferaseATLoads the acetyl-CoA starter unit and malonyl-CoA extender units onto the acyl carrier protein.
Dehydratase/Thioester HydrolaseDH/THInitially annotated as a dehydratase, this domain has been shown to also possess thioesterase activity, catalyzing the release of the final 6-MSA product.
KetoreductaseKRReduces a specific keto group in the growing polyketide chain to a hydroxyl group.
Acyl Carrier ProteinACPTethers the growing polyketide chain via a phosphopantetheine arm.

Experimental Protocols

Phylogenetic Analysis of 6-MSAS

Objective: To infer the evolutionary relationships of 6-MSAS with other PKSs and FASs.

Methodology:

  • Sequence Retrieval: Obtain amino acid sequences of 6-MSAS orthologs, other fungal and bacterial PKSs, and FASs from public databases such as NCBI and UniProt.

  • Domain Identification: Identify the conserved ketosynthase (KS) domain in all sequences using tools like Pfam or InterProScan.

  • Multiple Sequence Alignment: Align the extracted KS domain sequences using a multiple sequence alignment program such as MAFFT or Clustal Omega with default settings.

  • Phylogenetic Tree Construction: Construct a maximum likelihood phylogenetic tree from the alignment using software like RAxML or PhyML. The JTT (Jones-Taylor-Thornton) model of amino acid substitution with a gamma distribution of rates across sites is a commonly used model.

  • Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer evolutionary relationships, looking for evidence of HGT and gene duplication events.

Heterologous Expression and Functional Characterization of 6-MSAS

Objective: To confirm the function of a putative 6-MSAS gene and characterize its product.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the putative 6-MSAS gene from fungal genomic DNA or cDNA using high-fidelity DNA polymerase. Clone the PCR product into an appropriate expression vector for a heterologous host such as Escherichia coli or Saccharomyces cerevisiae.

  • Host Transformation: Transform the expression construct into the chosen heterologous host. For fungal PKSs, co-expression of a phosphopantetheinyl transferase (PPTase) like npgA from Aspergillus nidulans is often required for post-translational activation of the ACP domain.

  • Protein Expression and Purification: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration). Lyse the cells and purify the recombinant 6-MSAS protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • In Vitro Enzyme Assays: Incubate the purified enzyme with the substrates acetyl-CoA, malonyl-CoA, and the cofactor NADPH.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze them by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify 6-MSA. Compare the retention time and mass spectrum of the product with an authentic 6-MSA standard.

Biosynthetic Gene Cluster Analysis

Objective: To identify and analyze the BGC associated with a 6-MSAS gene.

Methodology:

  • Genome Mining: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the fungal genome sequence for PKS genes and predict the boundaries of the associated BGC.

  • Gene Annotation: Annotate the genes within the predicted BGC based on sequence homology to known genes in public databases. Identify genes encoding potential tailoring enzymes, transporters, and transcription factors.

  • Comparative Genomics: Compare the identified BGC with known BGCs for 6-MSA and its derivatives from other fungi to identify conserved and unique genes. This can provide clues about the potential final product of the pathway.

  • Gene Deletion and Complementation: To confirm the involvement of specific genes in the biosynthetic pathway, create targeted gene deletions in the native fungal host. Analyze the metabolic profile of the deletion mutants to identify changes in product formation. Complementation of the deletion mutant with the wild-type gene should restore the original phenotype.

Mandatory Visualizations

Evolutionary_Origin_of_6MSAS cluster_bacteria Actinobacteria cluster_fungi Ascomycota Fungi b_pks Ancestral PKS anc_6msas Ancestral 6-MSAS b_pks->anc_6msas Horizontal Gene Transfer (HGT) dup_6msas Duplicated 6-MSAS Genes anc_6msas->dup_6msas Gene Duplication patulin_bgc Patulin BGC dup_6msas->patulin_bgc Functional Divergence yanuthone_bgc Yanuthone BGC dup_6msas->yanuthone_bgc Functional Divergence other_bgcs Other 6-MSA-derived BGCs dup_6msas->other_bgcs Functional Divergence

Caption: Proposed evolutionary pathway of fungal 6-methylsalicylic acid synthase.

Experimental_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_molecular_biology Molecular Biology & Biochemistry cluster_genetics Fungal Genetics seq_retrieval Sequence Retrieval (NCBI, UniProt) phylogeny Phylogenetic Analysis (RAxML, PhyML) seq_retrieval->phylogeny heterologous_expression Heterologous Expression (E. coli, S. cerevisiae) phylogeny->heterologous_expression bgc_mining BGC Mining (antiSMASH) gene_deletion Gene Deletion bgc_mining->gene_deletion protein_purification Protein Purification heterologous_expression->protein_purification enzyme_assay In Vitro Enzyme Assay protein_purification->enzyme_assay product_analysis Product Analysis (HPLC, LC-MS) enzyme_assay->product_analysis metabolite_profiling Metabolite Profiling gene_deletion->metabolite_profiling

Caption: Experimental workflow for studying the evolution and function of 6-MSAS.

Conclusion

The evolutionary history of 6-methylsalicylic acid synthase is a remarkable example of how horizontal gene transfer and subsequent gene diversification can lead to the emergence of novel metabolic pathways and chemical diversity in fungi. The journey of the 6-MSAS gene from a bacterial ancestor to its current state as the cornerstone of numerous biosynthetic gene clusters highlights the dynamic nature of fungal genomes and their capacity to acquire and adapt new genetic material. A deeper understanding of the evolutionary processes that have shaped 6-MSAS and its associated pathways will undoubtedly pave the way for the rational design and engineering of novel polyketide synthases for the production of valuable pharmaceuticals and other bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to further explore the fascinating world of PKS evolution and unlock the vast biosynthetic potential of the fungal kingdom.

References

Methodological & Application

Heterologous Expression of 6-Methylsalicylic Acid Synthase in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the heterologous expression, purification, and analysis of 6-methylsalicylic acid synthase (6-MSAS) in Escherichia coli. 6-methylsalicylic acid (6-MSA) is a polyketide of significant interest due to its antimicrobial and phytotoxic properties, and it serves as a precursor for various other secondary metabolites, including the mycotoxin patulin.[1][2] The ability to produce 6-MSA in a well-characterized host like E. coli facilitates its large-scale production and the bioengineering of novel polyketides.

Introduction

6-Methylsalicylic acid synthase is a large, multifunctional Type I polyketide synthase (PKS) typically found in fungi, such as Penicillium patulum.[3][4][5] The enzyme catalyzes the biosynthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, with NADPH as a required reducing agent.[1][6] For the enzyme to be active, the acyl carrier protein (ACP) domain of the apo-PKS must be post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase), which transfers a phosphopantetheine moiety from coenzyme A to a conserved serine residue on the ACP domain.[7][8] E. coli lacks a dedicated PPTase for activating fungal PKSs, necessitating the co-expression of a heterologous PPTase, such as Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans.[7][8]

This guide details the necessary steps for successful 6-MSA production in E. coli, from gene cloning to final product analysis.

Data Presentation

Table 1: Reported Production of 6-Methylsalicylic Acid in E. coli
Host StrainExpression Conditions6-MSA Titer (mg/L)Reference
E. coliCo-expression with Sfp PPTase, 10% glycerol (B35011), 30°C75[7]
E. coliCo-expression with Sfp PPTaseNot specified[2]
E. coli BAP1 pKOS007-109Heterologous expression of P. patulum 6-MSASNot quantified in this study[4]

Experimental Protocols

Gene Cloning and Vector Construction

This protocol describes the cloning of the 6-MSAS gene from P. patulum and a suitable PPTase gene into E. coli expression vectors. The use of compatible plasmids with different antibiotic resistance markers is crucial for successful co-expression.

1.1. Gene Amplification:

  • 6-MSAS: The 6-MSAS gene (approx. 5.3 kb) is amplified from a cDNA library of Penicillium patulum.[3] Primers should be designed to introduce restriction sites (e.g., NdeI and BamHI) for cloning into a pET series vector.

  • PPTase: The sfp gene (from Bacillus subtilis) or npgA gene (from Aspergillus nidulans) is amplified with primers containing restriction sites compatible with a second expression vector (e.g., a pACYC-based vector).

1.2. Vector Preparation:

  • Digest the expression vectors (e.g., pET-28a and pACYCDuet-1) with the corresponding restriction enzymes.

  • Dephosphorylate the vector backbones to prevent self-ligation.

  • Purify the digested vectors and PCR products using a gel extraction kit.

1.3. Ligation and Transformation:

  • Ligate the amplified 6-MSAS and PPTase genes into their respective linearized vectors.

  • Transform the ligation products into a cloning strain of E. coli (e.g., DH5α) and select for positive clones on LB agar (B569324) plates containing the appropriate antibiotics.

  • Verify the correct insertion by colony PCR and sequence analysis.

Co-expression of 6-MSAS and PPTase in E. coli

2.1. Transformation into Expression Host:

  • Co-transform the verified 6-MSAS and PPTase expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

  • Plate the transformed cells on LB agar containing both antibiotics for selecting co-transformants.

2.2. Protein Expression:

  • Inoculate a single colony of co-transformed E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.4-0.6.[5][9]

  • Cool the culture to 18-30°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[9][10] For 6-MSAS, lower temperatures (e.g., 20°C) and the addition of glycerol (e.g., 10%) to the medium can improve soluble protein expression.[7]

  • Continue to incubate the culture for 16-18 hours at the lower temperature with shaking.[5]

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[10] The cell pellet can be stored at -80°C.

Purification of Recombinant 6-MSAS

This protocol is adapted for a His-tagged 6-MSAS protein.

3.1. Cell Lysis:

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged 6-MSAS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

3.3. Buffer Exchange (Optional):

  • If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.6, 15% glycerol, 2 mM DTT) using dialysis or a desalting column.[3]

Analysis of 6-Methylsalicylic Acid

4.1. Sample Preparation:

  • Acidify the culture supernatant to pH 2-3 with HCl.

  • Extract the 6-MSA with an equal volume of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

4.2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid or another suitable modifier. For example, a linear gradient starting from 5% methanol.[12]

  • Flow Rate: 1 mL/min.[12]

  • Detection: UV detector at a wavelength of 280 nm or a fluorescence detector with excitation at 310 nm and emission at 450 nm.[12]

  • Quantification: Use a standard curve of authentic 6-MSA to quantify the concentration in the samples.

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Co-expression cluster_purification Protein Purification cluster_analysis Product Analysis amp_6msas Amplify 6-MSAS gene ligation Ligation amp_6msas->ligation amp_pptase Amplify PPTase gene amp_pptase->ligation prep_vectors Prepare Expression Vectors prep_vectors->ligation transform_cloning Transformation into Cloning Strain ligation->transform_cloning verification Verification (Colony PCR, Sequencing) transform_cloning->verification transform_expression Co-transformation into BL21(DE3) verification->transform_expression culture_growth Cell Culture Growth transform_expression->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis extraction Extraction of 6-MSA cell_harvest->extraction chromatography Affinity Chromatography (IMAC) cell_lysis->chromatography buffer_exchange Buffer Exchange chromatography->buffer_exchange hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for heterologous expression of 6-MSAS in E. coli.

biosynthetic_pathway acetyl_coa Acetyl-CoA msas 6-MSAS acetyl_coa->msas malonyl_coa1 Malonyl-CoA malonyl_coa1->msas malonyl_coa2 Malonyl-CoA malonyl_coa2->msas malonyl_coa3 Malonyl-CoA malonyl_coa3->msas msa 6-Methylsalicylic Acid msas->msa nadph NADPH nadph->msas

Caption: Biosynthetic pathway of 6-methylsalicylic acid by 6-MSAS.

References

Production of 6-Methylsalicylic Acid in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production of 6-methylsalicylic acid (6-MSA) in the yeast Saccharomyces cerevisiae. 6-MSA is a polyketide of significant interest as a precursor for various pharmaceuticals and specialty chemicals. S. cerevisiae offers a robust and well-characterized platform for the sustainable and scalable production of this valuable compound through metabolic engineering.

Introduction

6-Methylsalicylic acid (6-MSA) is a fungal polyketide synthesized by the iterative Type I polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS). The heterologous expression of the 6-MSAS gene, typically from Penicillium patulum, in S. cerevisiae enables the production of 6-MSA. A critical co-factor for the activation of the apo-6-MSAS is a 4'-phosphopantetheinyl transferase (PPTase), which must also be co-expressed. Common PPTases used for this purpose include NpgA from Aspergillus nidulans and Sfp from Bacillus subtilis.[1]

Metabolic engineering strategies are crucial for enhancing 6-MSA titers. A primary focus is on increasing the intracellular pool of the precursor molecule, malonyl-CoA. This is often achieved by overexpressing the endogenous acetyl-CoA carboxylase (ACC1), the enzyme responsible for converting acetyl-CoA to malonyl-CoA.

Data Presentation: Quantitative Analysis of 6-MSA Production

The following table summarizes key quantitative data from various studies on 6-MSA production in engineered S. cerevisiae strains. This allows for a direct comparison of different genetic strategies and fermentation conditions.

Strain BackgroundGenetic ModificationsFermentation ModeKey Process Parameters6-MSA Titer (mg/L)Reference
Laboratory StrainCo-expression of P. patulum 6-MSAS and A. nidulans NpgABatchMinimal media, 20 g/L glucoseNot specified, but successful production[1]
Laboratory StrainCo-expression of P. patulum 6-MSAS and B. subtilis SfpBatchMinimal media, 20 g/L glucoseGood yields reported[1]
Laboratory StrainCo-expression of P. patulum 6-MSAS and A. nidulans NpgA; Overexpression of ACC1 with strong TEF1 promoterBatchMinimal media, 50 g/L glucose554 ± 26[2]
Laboratory StrainIntegration of 6-MSAS and A. nidulans npgA genesNot specifiedNot specified~2000
Laboratory StrainCo-expression of P. patulum 6-MSAS and A. nidulans NpgAShake flaskNot specified~367

Signaling and Biosynthetic Pathways

The production of 6-MSA in engineered S. cerevisiae relies on the introduction of a heterologous biosynthetic pathway and the enhancement of native precursor supply pathways.

6-MSA_Biosynthesis_Pathway cluster_0 S. cerevisiae Native Metabolism cluster_1 Heterologous Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Carboxylation Holo-6-MSAS Holo-6-MSAS (Active) Acetyl-CoA->Holo-6-MSAS Malonyl-CoA->Holo-6-MSAS ACC1 ACC1 (Acetyl-CoA Carboxylase) ACC1->Malonyl-CoA 6-MSAS_gene 6-MSAS gene (e.g., from P. patulum) Apo-6-MSAS Apo-6-MSAS 6-MSAS_gene->Apo-6-MSAS Expression PPTase_gene PPTase gene (e.g., npgA) PPTase PPTase PPTase_gene->PPTase Expression Apo-6-MSAS->Holo-6-MSAS Activation 6-MSA 6-Methylsalicylic Acid Holo-6-MSAS->6-MSA Polyketide Synthesis PPTase->Holo-6-MSAS

Caption: Biosynthetic pathway for 6-MSA production in engineered S. cerevisiae.

Experimental Workflow

The overall workflow for generating and evaluating 6-MSA producing yeast strains involves several key stages, from plasmid construction to product analysis.

Experimental_Workflow Start Start Plasmid_Construction 1. Plasmid Construction (6-MSAS & PPTase expression cassettes) Start->Plasmid_Construction Yeast_Transformation 2. Yeast Transformation & Selection Plasmid_Construction->Yeast_Transformation Strain_Cultivation 3. Strain Cultivation (Batch or Fed-batch Fermentation) Yeast_Transformation->Strain_Cultivation Sample_Collection 4. Sample Collection Strain_Cultivation->Sample_Collection Extraction 5. 6-MSA Extraction Sample_Collection->Extraction Quantification 6. HPLC Analysis & Quantification Extraction->Quantification Data_Analysis 7. Data Analysis (Titer, Yield, Productivity) Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Purification of Recombinant 6-Methylsalicylic Acid Synthase (6-MSAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylsalicylic acid synthase (6-MSAS) is a fungal polyketide synthase (PKS) that catalyzes the biosynthesis of 6-methylsalicylic acid, a key intermediate in the production of various secondary metabolites, including the antibiotic patulin.[1][2] As a large, multi-domain enzyme, obtaining high-purity, active recombinant 6-MSAS is crucial for structural and mechanistic studies, as well as for its potential use in biocatalytic and synthetic biology applications. This document provides a detailed protocol for the multi-step purification of recombinant 6-MSAS, typically expressed in Escherichia coli with an affinity tag.

The purification strategy is based on a three-step chromatographic process designed to achieve high purity (>95%) while maintaining the structural integrity and enzymatic activity of this large protein complex.[2] The protocol involves an initial affinity chromatography step for capture, followed by ion-exchange chromatography for further purification, and an optional size-exclusion chromatography step for final polishing and buffer exchange.

Data Presentation

The following table summarizes representative data for the purification of recombinant His-tagged 6-MSAS from a 1-liter E. coli culture. Please note that these values are illustrative and actual results may vary depending on expression levels and specific experimental conditions.

Purification StepTotal Protein (mg)6-MSAS Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell Lysate 15003000.21001
Ni-NTA Affinity 502404.88024
Anion Exchange 1521014.07070
Size Exclusion 1018018.06090

One unit (U) of 6-MSAS activity is defined as the amount of enzyme that produces 1 µmol of 6-methylsalicylic acid per minute under standard assay conditions.

Experimental Protocols

This protocol is designed for the purification of recombinant 6-MSAS expressed with an N-terminal Hexahistidine (6xHis) tag. All steps should be performed at 4°C to minimize proteolytic degradation.[3]

Materials and Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% (v/v) glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Anion Exchange Buffer A: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.

  • Anion Exchange Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT, 10% (v/v) glycerol.

  • Size Exclusion Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.

  • Ni-NTA Agarose (B213101) Resin

  • Anion Exchange Column (e.g., HiTrap Q HP)

  • Size Exclusion Column (e.g., Superdex 200)

  • Chromatography System (e.g., FPLC)

Step 1: Cell Lysis and Clarification
  • Resuspend the E. coli cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant, which contains the soluble recombinant 6-MSAS.

Step 2: Affinity Chromatography (IMAC)
  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged 6-MSAS with 5 CV of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Pool the fractions containing the eluted protein.

Step 3: Ion-Exchange Chromatography (IEX)
  • Exchange the buffer of the pooled fractions from the affinity step to Anion Exchange Buffer A using dialysis or a desalting column.

  • Equilibrate an anion exchange column with 5-10 CV of Anion Exchange Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 CV of Anion Exchange Buffer A.

  • Elute the bound 6-MSAS using a linear gradient of 0-100% Anion Exchange Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure 6-MSAS.

  • Pool the pure fractions.

Step 4: Size-Exclusion Chromatography (SEC) (Optional Polishing Step)
  • Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using an appropriate ultrafiltration device.

  • Equilibrate a size-exclusion column with 2 CV of Size Exclusion Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with 1.5 CV of Size Exclusion Buffer at a flow rate appropriate for the column.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure, monomeric 6-MSAS.

  • The purified protein can be stored at -80°C in the Size Exclusion Buffer supplemented with 20% glycerol.

Visualizations

experimental_workflow cluster_start Cell Preparation cluster_purification Purification Steps cluster_end Final Product start E. coli Culture lysis Cell Lysis & Clarification start->lysis affinity Affinity Chromatography (IMAC) lysis->affinity iex Ion-Exchange Chromatography (IEX) affinity->iex sec Size-Exclusion Chromatography (SEC) iex->sec end >95% Pure Recombinant 6-MSAS sec->end

Caption: Experimental workflow for the purification of recombinant 6-MSAS.

logical_relationships Crude Lysate Crude Lysate Affinity Chromatography Affinity Chromatography Crude Lysate->Affinity Chromatography Capture Step (High Capacity, Moderate Purity) Ion-Exchange Chromatography Ion-Exchange Chromatography Affinity Chromatography->Ion-Exchange Chromatography Intermediate Purification (High Resolution, Removes Contaminants) Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Polishing Step (Removes Aggregates, Buffer Exchange) Pure Protein Pure Protein Size-Exclusion Chromatography->Pure Protein

Caption: Logical relationships of the multi-step purification protocol.

References

Application Notes and Protocols for the Enzymatic Assay of 6-Methylsalicylic Acid Synthase (6-MSAS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylsalicylic acid synthase (6-MSAS) is a multifunctional polyketide synthase that catalyzes the biosynthesis of 6-methylsalicylic acid (6-MSA), a key intermediate in the production of various secondary metabolites, including the antibiotic patulin.[1][2] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units, with the reduction of a keto group by NADPH being a critical step in the overall reaction.[3][4] The overall reaction is as follows:

Acetyl-CoA + 3 Malonyl-CoA + NADPH + H+ → 6-Methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O[4]

Accurate and reliable measurement of 6-MSAS activity is crucial for a variety of research and development applications, including enzyme characterization, inhibitor screening, and metabolic engineering. These application notes provide detailed protocols for several established methods to assay 6-MSAS activity, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative data from 6-MSAS activity assays should be summarized for clarity and comparative analysis. The following tables provide a template for presenting typical kinetic parameters.

Table 1: Michaelis-Menten Constants (Km) for 6-MSAS Substrates

SubstrateKm (µM)Source OrganismNotes
Acetyl-CoA~10Penicillium patulum
Malonyl-CoA~7Penicillium patulum
NADPH~20Penicillium patulum

Note: The exact Km values can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Specific Activity of Purified 6-MSAS

Enzyme SourceSpecific Activity (U/mg)Purification MethodAssay Method
Penicillium patulum~1.5Multi-step chromatographyRadiochemical Assay
Recombinant E. coliVariableAffinity ChromatographySpectrophotometric Assay

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-methylsalicylic acid per minute under standard assay conditions.[2]

Experimental Protocols

Enzyme Preparation

A reliable source of active 6-MSAS is a prerequisite for any enzymatic assay. The enzyme can be purified from its native source, such as Penicillium patulum, or expressed recombinantly in hosts like E. coli.[1][5] Purification from P. patulum often involves multiple chromatographic steps, and the inclusion of protease inhibitors is recommended due to the enzyme's susceptibility to degradation.[1][2]

Protocol 1: Continuous Spectrophotometric Assay

This is the most common and convenient method for the continuous monitoring of 6-MSAS activity. It relies on measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Principle: The consumption of NADPH is directly proportional to the enzymatic activity of 6-MSAS. The change in absorbance is monitored over time using a spectrophotometer.

Materials:

  • Purified 6-MSAS

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Acetyl-CoA (1 mM stock solution)

  • Malonyl-CoA (10 mM stock solution)

  • NADPH (10 mM stock solution)

  • Bovine Serum Albumin (BSA) (10 mg/mL stock solution)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 7.6

    • 0.2 mM Acetyl-CoA

    • 0.2 mM NADPH

    • 1.25 mg/mL BSA

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.2 mM malonyl-CoA.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Note: In the absence of NADPH, 6-MSAS produces triacetic acid lactone as the primary product.[1] This can be used as a negative control to confirm that the observed activity is NADPH-dependent.

Protocol 2: Radiochemical Assay

This discontinuous assay is highly sensitive and directly measures the incorporation of a radiolabeled substrate into the final product.

Principle: [2-¹⁴C]malonyl-CoA is used as a substrate. After the reaction is stopped, the radiolabeled 6-methylsalicylic acid is separated from the unreacted substrate, and the radioactivity is quantified.

Materials:

  • Purified 6-MSAS

  • Tris/sulphate buffer (pH 7.6)

  • Acetyl-CoA

  • [2-¹⁴C]malonyl-CoA

  • NADPH

  • BSA

  • Ethyl acetate (B1210297) (for extraction)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Tris/sulphate buffer (pH 7.6), acetyl-CoA, [2-¹⁴C]malonyl-CoA, NADPH, and BSA.[2]

  • Add the purified 6-MSAS to initiate the reaction.

  • Incubate at 25°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding acid (e.g., HCl).

  • Extract the product, 6-methylsalicylic acid, with ethyl acetate.

  • Separate the 6-methylsalicylic acid from other components using TLC.[2]

  • Scrape the spot corresponding to 6-MSA and quantify the radioactivity using a scintillation counter.

Protocol 3: Fluorescence Assay

This assay takes advantage of the fluorescent properties of the product, 6-methylsalicylic acid.

Principle: The formation of 6-methylsalicylic acid is monitored by measuring the increase in fluorescence over time.

Materials:

  • Purified 6-MSAS

  • Tris/sulphate buffer (pH 7.6)[2]

  • Acetyl-CoA[2]

  • Malonyl-CoA[2]

  • NADPH[2]

  • BSA[2]

  • Fluorometer

Procedure:

  • Set up the reaction mixture as described in the spectrophotometric assay.[2]

  • Initiate the reaction by adding malonyl-CoA.[2]

  • Measure the increase in fluorescence associated with the formation of 6-methylsalicylic acid.[2] The excitation and emission wavelengths should be optimized for 6-MSA.

  • The rate of fluorescence increase is proportional to the enzyme activity. A standard curve of 6-methylsalicylic acid should be used for quantification.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the 6-MSAS enzymatic assay.

Caption: Biosynthetic pathway of 6-methylsalicylic acid catalyzed by 6-MSAS.

Assay_Workflow Enzyme_Prep Enzyme Preparation (Purification or Recombinant Expression) Assay_Setup Assay Setup (Mix reagents in cuvette/plate) Enzyme_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, Cofactors) Reagent_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add final substrate, e.g., Malonyl-CoA) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry, Fluorescence, or Radioactivity) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Rate, Km, Vmax) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for a 6-MSAS enzymatic assay.

References

Revolutionizing Metabolomics: A Robust LC-MS/MS-Based Application for the Targeted Analysis of Acyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. Their quantification is crucial for understanding cellular energy status and the pathophysiology of metabolic diseases. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific detection of a wide range of acyl-CoA thioesters in biological matrices. The protocol provides a comprehensive workflow, from sample extraction to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

Acyl-CoAs are a diverse class of thioester derivatives of Coenzyme A, playing pivotal roles as activated intermediates in cellular metabolism.[1] They are integral to the synthesis and degradation of fatty acids, cholesterol metabolism, and the generation of ATP through β-oxidation.[2] Dysregulation of acyl-CoA metabolism has been implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[2] Consequently, the accurate quantification of acyl-CoA pools is of significant interest in biomedical research and drug development.

LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to multiplex the analysis of numerous analytes in a single run.[3][4] This application note details a comprehensive protocol for the extraction and quantification of short-, medium-, and long-chain acyl-CoAs from biological samples, such as cultured cells and tissues.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of acyl-CoAs is depicted below. The process involves sample homogenization, protein precipitation and extraction of acyl-CoAs, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells/Tissue) homogenization Homogenization sample->homogenization extraction Acyl-CoA Extraction & Protein Precipitation homogenization->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution in Injection Solvent cleanup->reconstitution lc_separation Liquid Chromatography Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Analysis data_acquisition->quantification

Figure 1: General experimental workflow for acyl-CoA analysis.

Key Metabolic Pathway: Fatty Acid β-Oxidation

Acyl-CoAs are central to fatty acid β-oxidation, the mitochondrial process by which fatty acids are broken down to produce energy in the form of acetyl-CoA, NADH, and FADH2.[1][5][6] The acetyl-CoA generated then enters the TCA cycle for further energy production.[6]

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA->Mitochondrion CPT System Beta_Oxidation_Cycle β-Oxidation Cycle Mitochondrion->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA (n-2) Acyl-CoA Energy Energy (ATP, NADH, FADH2) Beta_Oxidation_Cycle->Energy TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Energy

Figure 2: Simplified diagram of the fatty acid β-oxidation pathway.

Experimental Protocols

Materials and Reagents
  • Acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA)

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ammonium acetate

  • Formic acid

  • 5-Sulfosalicylic acid (SSA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Ultrapure water

Sample Preparation

1. Tissue Homogenization:

  • Weigh frozen tissue (10-50 mg) and homogenize in 1 mL of ice-cold extraction solvent (e.g., ACN:IPA:H₂O, 40:40:20, v/v/v) containing internal standards.

  • Keep samples on ice throughout the process to minimize enzymatic degradation.

2. Cell Lysis and Extraction:

  • For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent with internal standards per 1-5 million cells.

  • Scrape the cells and collect the cell lysate.

3. Protein Precipitation and Acyl-CoA Extraction:

  • Vortex the homogenate/lysate vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted acyl-CoAs.

4. Optional Solid-Phase Extraction (SPE) Cleanup (for complex matrices):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).

  • Evaporate the eluent to dryness under a stream of nitrogen.

5. Reconstitution:

  • Reconstitute the dried extract in a suitable injection solvent (e.g., 50% methanol in water or 5% SSA in water).[4][7]

LC-MS/MS Method

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions for each acyl-CoA are specific and need to be optimized. A common fragmentation involves the neutral loss of the phosphopantetheine group (507 Da).[8][9]

Quantitative Data Summary

The performance of LC-MS/MS methods for acyl-CoA analysis can vary depending on the specific analyte, matrix, and instrumentation. The following table summarizes typical quantitative performance characteristics reported in the literature.

AnalyteLOD (nM)LOQ (nM)Linearity (R²)Reference
Free CoA27>0.99[8]
Acetyl-CoA27>0.99[8]
Propionyl-CoA27>0.99[8]
Malonyl-CoA-->0.99
Butyryl-CoA722>0.99
Succinyl-CoA-->0.99
Hexanoyl-CoA722>0.99[8]
Octanoyl-CoA722>0.99[8]
Palmitoyl-CoA133444>0.99[8]
Oleoyl-CoA133444>0.99[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation. Values are approximate and may vary.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the targeted quantification of acyl-CoA intermediates in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for researchers in metabolomics and drug development. The high sensitivity and specificity of this method will facilitate a deeper understanding of the roles of acyl-CoAs in health and disease, and aid in the discovery of novel therapeutic targets.

References

Application Notes and Protocols for Increasing 6-Methylsalicylic Acid (6-MSA) Yield Through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metabolic engineering strategies to enhance the production of 6-methylsalicylic acid (6-MSA), a key polyketide intermediate for the synthesis of various pharmaceuticals. This document details genetic manipulation techniques, precursor supply enhancement, and fermentation optimization strategies, supported by quantitative data and detailed experimental protocols.

Metabolic Engineering Strategies for Enhanced 6-MSA Production

The biosynthesis of 6-MSA is primarily dependent on the availability of its precursors, acetyl-CoA and malonyl-CoA, and the activity of the 6-methylsalicylic acid synthase (6-MSAS) enzyme. Metabolic engineering efforts have therefore focused on optimizing these key areas.

Overexpression of 6-MSA Synthase (6-MSAS)
Enhancing the Supply of Malonyl-CoA

Malonyl-CoA is a critical building block for polyketide synthesis, and its intracellular concentration is often a rate-limiting factor. Several strategies can be employed to increase the pool of malonyl-CoA available for 6-MSA synthesis.

  • Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Increasing the expression of the gene encoding ACC can directly boost the supply of malonyl-CoA. In a study involving the heterologous production of 6-MSA in Saccharomyces cerevisiae, replacing the native promoter of the acetyl-CoA carboxylase gene (ACC1) with a strong, constitutive promoter (TEF1p) resulted in a significant increase in 6-MSA titer.[1]

  • Disruption of Competing Pathways: Acetyl-CoA is a central metabolite involved in numerous cellular processes, including the TCA cycle and fatty acid synthesis. Disrupting or downregulating pathways that compete for the acetyl-CoA pool can redirect this precursor towards malonyl-CoA and, subsequently, 6-MSA synthesis.

Fermentation Process Optimization

Optimizing fermentation conditions is crucial for maximizing product yield. Fed-batch fermentation is a commonly employed strategy to maintain optimal nutrient levels and prolong the production phase. Key parameters to optimize include nutrient feeding rates (carbon and nitrogen sources), pH, temperature, and dissolved oxygen levels. While specific fed-batch strategies for 6-MSA production in Aspergillus are not extensively detailed in available literature, general principles of fungal fermentation for secondary metabolite production can be applied.

Quantitative Data on 6-MSA Yield Improvement

The following table summarizes the quantitative improvements in 6-MSA yield achieved through various metabolic engineering strategies, primarily based on data from heterologous production in Saccharomyces cerevisiae, which serves as a valuable model.

Host OrganismMetabolic Engineering Strategy6-MSA Titer (mg/L)Fold IncreaseReference
Saccharomyces cerevisiaeNative ACC1 promoter~346-[1]
Saccharomyces cerevisiaeReplacement of native ACC1 promoter with strong TEF1p promoter554 ± 261.6[1]

Signaling Pathways and Experimental Workflows

6-MSA Biosynthetic Pathway and Key Engineering Targets

6-MSA Biosynthesis and Engineering Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA SixMSA 6-MSA AcetylCoA->SixMSA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids MalonylCoA->SixMSA ACC1 Acetyl-CoA Carboxylase (ACC) ACC1->MalonylCoA SixMSAS 6-MSA Synthase (6-MSAS) SixMSAS->SixMSA Strategy1 Overexpress 6-MSAS Strategy1->SixMSAS Strategy2 Overexpress ACC Strategy2->ACC1 Strategy3 Downregulate Competing Pathways Strategy3->TCA_Cycle Strategy3->FattyAcids

Caption: Key metabolic pathways and engineering targets for increasing 6-MSA production.

Experimental Workflow for Strain Development and Analysis

Experimental Workflow start Start: Strain Selection (e.g., Aspergillus niger) gene_cloning Gene Cloning (e.g., 6-MSAS, ACC1) start->gene_cloning vector_construction Expression Vector Construction gene_cloning->vector_construction transformation Protoplast Transformation of Aspergillus niger vector_construction->transformation selection Selection of Transformants transformation->selection fermentation Shake Flask/ Bioreactor Fermentation selection->fermentation analysis 6-MSA Extraction and HPLC Quantification fermentation->analysis end End: High-Yielding Strain Identified analysis->end

References

Substrate Specificity of 6-Methylsalicylic Acid Synthase (6-MSAS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate specificity of 6-methylsalicylic acid synthase (6-MSAS), a key iterative type I polyketide synthase. This document includes quantitative data on substrate tolerance, detailed protocols for enzyme purification and activity assays, and visualizations of the enzymatic workflow. This information is intended to guide researchers in the fields of natural product biosynthesis, synthetic biology, and drug discovery in harnessing the catalytic potential of this versatile enzyme.

Introduction

6-Methylsalicylic acid synthase (6-MSAS) is a multifunctional enzyme that catalyzes the biosynthesis of 6-methylsalicylic acid (6-MSA) from one molecule of a starter unit, typically acetyl-CoA, and three molecules of malonyl-CoA as an extender unit, in the presence of NADPH as a reductant.[1][2][3] The enzyme's ability to accept alternative starter units opens avenues for the production of novel polyketide derivatives with potential applications in medicine and agriculture. Understanding the substrate specificity of 6-MSAS is therefore crucial for its application in biocatalysis and metabolic engineering.

Data Presentation: Substrate Specificity of Recombinant 6-MSAS

The substrate tolerance of 6-MSAS has been investigated using various acyl-CoA molecules as potential starter and extender units. The following tables summarize the known substrate specificity of recombinant 6-MSAS from Penicillium patulum expressed in Escherichia coli.

Table 1: Starter Unit Specificity of 6-MSAS

Starter Unit SubstrateProduct FormedRelative Activity/YieldCitation
Acetyl-CoA6-Methylsalicylic acidHigh[4]
Propionyl-CoAHomologous triketide lactoneTolerated[4]
Butyryl-CoAHomologous triketide lactoneTolerated[4]
Acetoacetyl-CoA6-Methylsalicylic acidAccepted[2][5][6]

Table 2: Extender Unit Specificity of 6-MSAS

Extender Unit SubstrateProduct FormedActivityCitation
Malonyl-CoA6-Methylsalicylic acidHigh[4]
Methylmalonyl-CoANo product detectedIncapable of incorporation[4]
Malonyl-N-acetylcysteamine (NAC)6-Methylsalicylic acidReadily accepted[4]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 6-MSAS from E. coli

This protocol is adapted from established methods for the expression and purification of recombinant fungal polyketide synthases in E. coli.[4][7][8]

1. Expression: a. Transform E. coli BL21(DE3) or a similar expression strain with a suitable expression vector containing the 6-MSAS gene (e.g., pET vector). For active holo-enzyme expression, co-transformation with a plasmid expressing a phosphopantetheinyl transferase (like sfp from Bacillus subtilis) is necessary.[8] b. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking to an OD600 of 0.4-0.6. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. d. Continue to incubate the culture at a lower temperature, such as 16-20°C, for 16-24 hours to enhance protein solubility. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. The purification of recombinant 6-MSAS can be achieved through a three-step procedure.[4] e. Step 1: Immobilized Metal Affinity Chromatography (IMAC): i. Load the clarified lysate onto a Ni-NTA or other suitable IMAC column pre-equilibrated with lysis buffer. ii. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. iii. Elute the His-tagged 6-MSAS with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM). f. Step 2: Ion-Exchange Chromatography (IEX): i. Buffer exchange the eluted protein into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT). ii. Load the protein onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with the low-salt buffer. iii. Elute the protein with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl). g. Step 3: Size-Exclusion Chromatography (SEC): i. Concentrate the fractions containing 6-MSAS and load onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). ii. Elute the protein to obtain a highly purified and homogenous sample. h. Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro Activity Assay of 6-MSAS

This protocol describes a general method for assaying the activity of purified recombinant 6-MSAS with different substrates. Product formation is typically analyzed by High-Performance Liquid Chromatography (HPLC).[9][10]

1. Reaction Mixture: a. Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6). b. The standard reaction mixture (e.g., 100 µL total volume) should contain:

  • Purified 6-MSAS (1-5 µM)
  • Starter unit (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) (0.5 mM)
  • Extender unit (malonyl-CoA) (1.5 mM)
  • NADPH (2 mM)
  • Dithiothreitol (DTT) (1 mM)

2. Reaction Incubation: a. Pre-incubate the reaction mixture containing all components except the extender unit at a suitable temperature (e.g., 25-30°C) for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Incubate the reaction for a defined period (e.g., 30-60 minutes).

3. Reaction Quenching and Product Extraction: a. Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate, and acidifying with a small amount of acid (e.g., 1 M HCl) to protonate the product. b. Vortex the mixture vigorously and centrifuge to separate the phases. c. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis by HPLC: a. Re-dissolve the dried extract in a suitable solvent, such as methanol. b. Analyze the sample by reverse-phase HPLC (e.g., C18 column). c. Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the products. d. Monitor the elution profile using a UV detector at a wavelength appropriate for the expected product (e.g., 280 nm for aromatic compounds). e. Quantify the product by comparing the peak area to a standard curve of the authentic compound.

Visualizations

6-MSAS Catalytic Cycle

The following diagram illustrates the key steps in the biosynthesis of 6-methylsalicylic acid catalyzed by 6-MSAS.

6-MSAS Catalytic Cycle cluster_loading Loading cluster_elongation1 Elongation 1 cluster_elongation2 Elongation 2 & Reduction cluster_elongation3 Elongation 3 & Cyclization Acetyl-CoA Acetyl-CoA 6-MSAS_ACP 6-MSAS (ACP Domain) Acetyl-CoA->6-MSAS_ACP AT Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->6-MSAS_ACP AT Condensation_1 Condensation (KS) 6-MSAS_ACP->Condensation_1 Condensation_2 Condensation (KS) Condensation_1->Condensation_2 Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->Condensation_2 Reduction Ketoreduction (KR) + NADPH Condensation_2->Reduction Condensation_3 Condensation (KS) Reduction->Condensation_3 Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->Condensation_3 Cyclization_Release Cyclization & Release (TE/TH) Condensation_3->Cyclization_Release 6-MSA 6-Methylsalicylic Acid Cyclization_Release->6-MSA

Caption: The catalytic cycle of 6-methylsalicylic acid synthase.

Experimental Workflow for Substrate Specificity Analysis

This diagram outlines the general workflow for determining the substrate specificity of 6-MSAS.

Experimental Workflow Start Start Expression Recombinant 6-MSAS Expression in E. coli Start->Expression Purification Protein Purification (IMAC, IEX, SEC) Expression->Purification Assay In Vitro Activity Assay with Substrate Analogs Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Data Quantitative Data Analysis (Yield, Kinetics) Analysis->Data End End Data->End

Caption: Workflow for analyzing 6-MSAS substrate specificity.

References

Applications of 6-Methylsalicylic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 6-methylsalicylic acid (6-MSA) in biotechnology. It includes summaries of quantitative data, experimental protocols for key methodologies, and visualizations of relevant pathways and workflows.

Introduction to 6-Methylsalicylic Acid (6-MSA)

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi, including Penicillium and Aspergillus species. As a product of the iterative type I polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS), it serves as a crucial precursor for the biosynthesis of numerous other secondary metabolites. Its diverse biological activities and its role as a key biosynthetic intermediate make it a molecule of significant interest in biotechnology and drug development.

Biotechnological Production of 6-MSA

The heterologous production of 6-MSA in microbial hosts is a key area of research, enabling sustainable and scalable production. Various microorganisms have been engineered for this purpose.

Production Hosts and Titers

Metabolic engineering strategies have been employed to enhance 6-MSA production by increasing the supply of its precursors, acetyl-CoA and malonyl-CoA.

Host OrganismGenotype/Engineering StrategyFermentation Conditions6-MSA Titer (mg/L)Reference
Saccharomyces cerevisiaeExpressing P. patulum 6-MSAS and A. nidulans PPTaseBatch cultivation, glucose minimal media (20 g/L)Increased by 60% over native promoter[1]
Saccharomyces cerevisiaeOverexpression of ACC1 (acetyl-CoA carboxylase)Batch cultivation, glucose minimal media (50 g/L)554 ± 26[1]
Saccharomyces cerevisiaeExpressing P. patulum 6-MSASYPD medium1700[2]
Yarrowia lipolyticaExpressing A. hancockii 6MSASShake flask fermentation, YPD (10% glucose)403[2]
Pichia pastorisExpressing A. terreus 6-MSAS and A. nidulans npgA5-L bioreactor, methanol (B129727) induction2200
Protocol: Heterologous Production of 6-MSA in Saccharomyces cerevisiae

This protocol describes the expression of the 6-MSAS gene in S. cerevisiae using the pYES2 vector system, which contains a galactose-inducible GAL1 promoter.

1.2.1. Gene Cloning

  • Gene Amplification: Amplify the 6-MSAS gene from a suitable fungal source (e.g., Penicillium patulum) using PCR with primers containing appropriate restriction sites for cloning into the pYES2 vector.

  • Vector and Insert Digestion: Digest both the pYES2 vector and the purified PCR product with the chosen restriction enzymes.

  • Ligation: Ligate the digested 6-MSAS insert into the pYES2 vector.

  • Transformation into E. coli: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid amplification. Select transformants on LB agar (B569324) plates containing ampicillin (B1664943) (50-100 µg/mL).

  • Plasmid Purification and Verification: Isolate the plasmid DNA from selected E. coli colonies and verify the correct insertion by restriction digestion and DNA sequencing.

1.2.2. Yeast Transformation and Expression

  • Yeast Strain: Use a suitable S. cerevisiae strain, such as INVSc1, which is auxotrophic for uracil (B121893) (ura3) to allow for selection with the URA3 marker on the pYES2 vector.

  • Transformation: Transform the verified pYES2-6MSAS plasmid into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection: Plate the transformed yeast cells on synthetic complete minimal medium lacking uracil (SC-Ura) and containing 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.

  • Pre-culture Preparation: Inoculate a single colony into 5 mL of SC-Ura medium containing 2% raffinose (B1225341) and grow overnight at 30°C with shaking. Raffinose is used as a carbon source that does not repress the GAL1 promoter.

  • Induction of Expression:

    • Inoculate 50 mL of SC-Ura medium with 2% raffinose with the overnight culture to an initial OD600 of 0.4.

    • Grow the culture at 30°C with shaking until the OD600 reaches approximately 1.0.

    • Induce the expression of 6-MSAS by adding galactose to a final concentration of 2%.

  • Fermentation: Continue to incubate the culture at 30°C with shaking for 48-72 hours. Collect samples periodically to monitor cell growth and 6-MSA production.

G cluster_cloning Gene Cloning in E. coli cluster_yeast Yeast Expression Amplify 6-MSAS gene Amplify 6-MSAS gene Digest vector and insert Digest vector and insert Amplify 6-MSAS gene->Digest vector and insert Ligate insert into pYES2 Ligate insert into pYES2 Digest vector and insert->Ligate insert into pYES2 Transform E. coli Transform E. coli Ligate insert into pYES2->Transform E. coli Select and verify plasmid Select and verify plasmid Transform E. coli->Select and verify plasmid Transform S. cerevisiae Transform S. cerevisiae Select and verify plasmid->Transform S. cerevisiae Verified pYES2-6MSAS Select on SC-Ura Select on SC-Ura Transform S. cerevisiae->Select on SC-Ura Grow pre-culture (raffinose) Grow pre-culture (raffinose) Select on SC-Ura->Grow pre-culture (raffinose) Induce with galactose Induce with galactose Grow pre-culture (raffinose)->Induce with galactose Fermentation and 6-MSA production Fermentation and 6-MSA production Induce with galactose->Fermentation and 6-MSA production

Figure 1: Experimental workflow for 6-MSA production in S. cerevisiae.

6-MSA as a Biosynthetic Precursor

6-MSA is a versatile metabolic hub, serving as the starting point for the biosynthesis of a wide array of other secondary metabolites, some of which have significant biological activities.

Patulin Biosynthesis Pathway

One of the most well-studied pathways originating from 6-MSA is the biosynthesis of the mycotoxin patulin. This multi-step enzymatic pathway involves a series of oxidation, decarboxylation, and cyclization reactions.

G Acetyl-CoA + 3x Malonyl-CoA Acetyl-CoA + 3x Malonyl-CoA 6-Methylsalicylic Acid (6-MSA) 6-Methylsalicylic Acid (6-MSA) Acetyl-CoA + 3x Malonyl-CoA->6-Methylsalicylic Acid (6-MSA) 6-MSAS m-Cresol m-Cresol 6-Methylsalicylic Acid (6-MSA)->m-Cresol 6-MSA decarboxylase m-Hydroxybenzyl alcohol m-Hydroxybenzyl alcohol m-Cresol->m-Hydroxybenzyl alcohol m-cresol hydroxylase m-Hydroxybenzaldehyde m-Hydroxybenzaldehyde m-Hydroxybenzyl alcohol->m-Hydroxybenzaldehyde m-hydroxybenzyl alcohol dehydrogenase Gentisyl alcohol Gentisyl alcohol m-Hydroxybenzaldehyde->Gentisyl alcohol m-hydroxybenzaldehyde hydroxylase Gentisaldehyde Gentisaldehyde Gentisyl alcohol->Gentisaldehyde gentisyl alcohol oxidase Phyllostine Phyllostine Gentisaldehyde->Phyllostine Isoepoxydon Isoepoxydon Phyllostine->Isoepoxydon Neopatulin Neopatulin Isoepoxydon->Neopatulin isoepoxydon dehydrogenase Patulin Patulin Neopatulin->Patulin

Figure 2: Biosynthetic pathway from 6-MSA to patulin.

Analytical and Purification Protocols

Accurate quantification and efficient purification are essential for both research and industrial applications of 6-MSA.

Protocol: Extraction and Purification of 6-MSA from Fermentation Broth

This protocol provides a general procedure for the extraction and partial purification of 6-MSA from a yeast fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 10 minutes to pellet the yeast cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted 6-MSA.

  • Acidification: Adjust the pH of the supernatant to 2.0-3.0 with a strong acid (e.g., 6M HCl) to protonate the carboxylic acid group of 6-MSA, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-MSA extract.

  • Solid-Phase Extraction (SPE) for Further Purification (Optional):

    • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by acidified water (pH 2.0-3.0).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the conditioning solvent and load it onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in acidified water) to remove polar impurities.

    • Elution: Elute the 6-MSA with a higher concentration of organic solvent (e.g., 80-100% methanol).

    • Solvent Evaporation: Evaporate the solvent from the eluted fraction to obtain purified 6-MSA.

Protocol: Quantification of 6-MSA by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of 6-MSA.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH 2.5).

    • B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of a pure 6-MSA standard. The concentration of 6-MSA in the samples can be determined by comparing their peak areas to the standard curve.

Biological Activities of 6-MSA and Assay Protocols

6-MSA exhibits a range of biological activities, including antimicrobial effects and the ability to induce plant defense responses.

Antimicrobial Activity

6-MSA has been shown to have inhibitory effects against various bacteria and fungi.

4.1.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 6-MSA that inhibits the visible growth of a microorganism using the broth microdilution method.

  • Prepare 6-MSA Stock Solution: Dissolve a known weight of 6-MSA in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Prepare Inoculum:

    • Culture the test microorganism (bacterium or fungus) in an appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the 6-MSA stock solution in the appropriate growth medium.

    • Include a positive control (medium with inoculum, no 6-MSA) and a negative control (medium only).

  • Inoculation: Add the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of 6-MSA in a well that shows no visible turbidity (growth).

G Prepare 6-MSA stock Prepare 6-MSA stock Prepare serial dilutions\nin 96-well plate Prepare serial dilutions in 96-well plate Prepare 6-MSA stock->Prepare serial dilutions\nin 96-well plate Inoculate wells Inoculate wells Prepare serial dilutions\nin 96-well plate->Inoculate wells Prepare microbial inoculum Prepare microbial inoculum Prepare microbial inoculum->Inoculate wells Incubate plate Incubate plate Inoculate wells->Incubate plate Read MIC (lowest concentration\nwith no growth) Read MIC (lowest concentration with no growth) Incubate plate->Read MIC (lowest concentration\nwith no growth)

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Induction of Plant Defense

6-MSA can act as a signaling molecule in plants, mimicking salicylic (B10762653) acid to induce systemic acquired resistance (SAR) and the expression of pathogenesis-related (PR) proteins.

4.2.1. Protocol: Induction of Disease Resistance in Tobacco

This protocol describes a method to test the ability of 6-MSA to induce disease resistance in tobacco plants against Tobacco Mosaic Virus (TMV).

  • Plant Material: Use tobacco plants (e.g., Nicotiana tabacum) at the 4-6 leaf stage.

  • 6-MSA Treatment: Prepare a solution of 6-MSA in water (e.g., 1 mM). Apply the solution to the lower leaves of the tobacco plants by spraying or infiltration. Use water as a control treatment on a separate set of plants.

  • Induction Period: Allow 3-7 days for the induction of defense responses.

  • Pathogen Inoculation: Inoculate the upper, untreated leaves of both 6-MSA-treated and control plants with a suspension of TMV.

  • Disease Assessment: Monitor the plants for the development of disease symptoms (e.g., lesions) over 7-14 days.

  • Evaluation: Compare the number and size of lesions on the 6-MSA-treated plants with the control plants. A reduction in lesion size or number indicates induced resistance.

  • Biochemical Analysis (Optional): Collect leaf samples before and after treatment and pathogen inoculation to analyze the expression of PR proteins (e.g., PR-1) by Western blotting or RT-qPCR to confirm the activation of defense pathways.

G Tobacco Plant (4-6 leaf stage) Tobacco Plant (4-6 leaf stage) Treat lower leaves\n(6-MSA or Water control) Treat lower leaves (6-MSA or Water control) Tobacco Plant (4-6 leaf stage)->Treat lower leaves\n(6-MSA or Water control) Incubate for 3-7 days\n(Induction period) Incubate for 3-7 days (Induction period) Treat lower leaves\n(6-MSA or Water control)->Incubate for 3-7 days\n(Induction period) Inoculate upper leaves with TMV Inoculate upper leaves with TMV Incubate for 3-7 days\n(Induction period)->Inoculate upper leaves with TMV Monitor for 7-14 days Monitor for 7-14 days Inoculate upper leaves with TMV->Monitor for 7-14 days Assess disease symptoms\n(lesion size/number) Assess disease symptoms (lesion size/number) Monitor for 7-14 days->Assess disease symptoms\n(lesion size/number) Compare 6-MSA vs. Control Compare 6-MSA vs. Control Assess disease symptoms\n(lesion size/number)->Compare 6-MSA vs. Control

Figure 4: Workflow for testing 6-MSA-induced plant disease resistance.

Conclusion

6-Methylsalicylic acid is a versatile and valuable molecule in biotechnology. Its efficient production through metabolic engineering in various microbial hosts opens avenues for its use as a platform chemical. Furthermore, its role as a key precursor in the biosynthesis of complex natural products and its inherent biological activities make it a significant target for drug discovery and development, as well as for applications in agriculture. The protocols and data presented here provide a foundation for researchers and scientists to explore and harness the potential of 6-MSA.

References

Application Notes and Protocols for Engineering 6-Methylsalicylic Acid (6-MSA) Pathways Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite that serves as a key precursor for the biosynthesis of a wide range of commercially valuable compounds, including patulin, mofetil, and mycophenolic acid. The production of 6-MSA in native fungal strains is often limited by complex regulatory networks and competing metabolic pathways. The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool for the precise and efficient engineering of microbial genomes to enhance the production of desired secondary metabolites.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to engineer the 6-MSA biosynthetic pathway in filamentous fungi, such as Aspergillus and Penicillium species. The protocols cover the essential steps from guide RNA design and donor template construction to fungal transformation and analysis of engineered strains.

The 6-MSA Biosynthetic Pathway

6-MSA is synthesized from acetyl-CoA and malonyl-CoA by the 6-methylsalicylic acid synthase (6-MSAS), a type I iterative polyketide synthase (PKS). The pathway involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, followed by cyclization and aromatization to yield 6-MSA.

6-MSA_Biosynthetic_Pathway acetyl_coa Acetyl-CoA msas 6-MSAS acetyl_coa->msas malonyl_coa Malonyl-CoA malonyl_coa->msas pathway Polyketide Assembly & Cyclization/Aromatization msas->pathway msa 6-Methylsalicylic Acid (6-MSA) pathway->msa downstream Downstream Products (e.g., Patulin) msa->downstream

Figure 1: Simplified 6-MSA biosynthetic pathway.

Strategies for Enhancing 6-MSA Production using CRISPR-Cas9

Several CRISPR-Cas9-mediated strategies can be employed to increase the production of 6-MSA:

  • Overexpression of the 6-MSAS gene: The native promoter of the 6-MSAS gene can be replaced with a strong constitutive promoter to drive high-level expression.

  • Knockout of competing pathways: Genes encoding enzymes for competing pathways that consume acetyl-CoA and malonyl-CoA can be knocked out to increase the precursor pool available for 6-MSA synthesis.

  • Disruption of negative regulators: Genes encoding transcriptional repressors of the 6-MSA gene cluster can be inactivated.

  • Activation of silent gene clusters: CRISPRa (CRISPR activation) can be used to activate the expression of otherwise silent 6-MSAS gene clusters.[4]

Quantitative Data on 6-MSA Production Enhancement

The following table summarizes representative data on the enhancement of 6-MSA production in an engineered fungal strain using different CRISPR-Cas9 strategies.

Strain ID Genotype CRISPR-Cas9 Strategy 6-MSA Titer (g/L) Fold Increase
WTWild-Type-0.8 ± 0.11.0
ENG-01ΔgeneXKnockout of a competing pathway gene2.1 ± 0.22.6
ENG-02Pstrong-6-MSASPromoter replacement for 6-MSAS3.5 ± 0.34.4
ENG-03ΔregulatorYKnockout of a negative regulator1.9 ± 0.22.4
ENG-04Pstrong-6-MSAS, ΔgeneXCombined promoter replacement and knockout5.8 ± 0.47.3

Experimental Protocols

Design and Construction of Guide RNA (gRNA)

Objective: To design and construct a gRNA that specifically targets the gene of interest for cleavage by Cas9.

Materials:

  • Fungal genomic DNA

  • gRNA design software (e.g., Benchling, CHOPCHOP)

  • pTarget-gRNA vector (or similar)

  • Phusion High-Fidelity DNA Polymerase

  • Oligonucleotides (forward and reverse) for gRNA cloning

  • Restriction enzymes (e.g., BsaI)

  • T4 DNA Ligase

  • Competent E. coli cells

Protocol:

  • Target Site Selection:

    • Identify a 20-nucleotide target sequence in the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

    • Use gRNA design software to select a target site with high on-target and low off-target scores.

  • Oligonucleotide Design:

    • Design two complementary oligonucleotides encoding the 20-nt target sequence.

    • Add appropriate overhangs to the 5' ends of the oligonucleotides for cloning into the gRNA expression vector.

  • gRNA Vector Construction:

    • Anneal the forward and reverse oligonucleotides.

    • Digest the gRNA expression vector with the appropriate restriction enzyme (e.g., BsaI).

    • Ligate the annealed oligonucleotides into the digested vector using T4 DNA Ligase.

    • Transform the ligation product into competent E. coli and select for positive clones by colony PCR and Sanger sequencing.

Construction of Donor DNA Template for Homologous Recombination

Objective: To construct a donor DNA template for homology-directed repair (HDR) to introduce precise genetic modifications.

Materials:

  • Phusion High-Fidelity DNA Polymerase

  • Fungal genomic DNA

  • Oligonucleotides for amplifying homology arms and the desired genetic modification (e.g., a strong promoter).

  • Cloning vector (e.g., pUC19)

Protocol:

  • Design of Homology Arms:

    • Design primers to amplify 500-1000 bp regions upstream (left homology arm) and downstream (right homology arm) of the target site.

  • Amplification of Donor DNA Components:

    • Amplify the left and right homology arms from fungal genomic DNA.

    • Amplify the desired insert (e.g., a strong promoter with a selectable marker).

  • Assembly of Donor DNA Template:

    • Use overlap extension PCR or Gibson assembly to fuse the left homology arm, the insert, and the right homology arm.

    • Clone the assembled donor DNA template into a suitable cloning vector.

    • Verify the sequence of the donor DNA template by Sanger sequencing.

Experimental_Workflow cluster_design Design & Construction cluster_transformation Fungal Engineering cluster_analysis Analysis gRNA gRNA Design & Vector Construction transform PEG-mediated Transformation gRNA->transform donor Donor DNA Template Construction donor->transform protoplast Protoplast Preparation protoplast->transform selection Selection of Transformants transform->selection genomic Genomic DNA Extraction & PCR selection->genomic fermentation Fermentation selection->fermentation hplc HPLC/LC-MS Analysis fermentation->hplc

Figure 2: General experimental workflow for CRISPR-Cas9 mediated engineering.
Fungal Protoplast Transformation

Objective: To deliver the Cas9/gRNA expression vector and the donor DNA template into fungal cells.

Materials:

  • Fungal strain

  • Potato Dextrose Broth (PDB)

  • Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution

  • Regeneration medium

Protocol:

  • Spore Suspension Preparation:

    • Grow the fungal strain on a PDA plate for 5-7 days.

    • Harvest spores by adding sterile water with 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool.

  • Protoplast Preparation:

    • Inoculate PDB with the spore suspension and incubate with shaking for 12-16 hours.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer.

    • Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration.

  • Transformation:

    • Mix the protoplasts with the Cas9/gRNA plasmid and the donor DNA template.

    • Add PEG-CaCl₂ solution and incubate on ice.

    • Plate the transformation mixture onto the regeneration medium containing the appropriate selective agent.

    • Incubate until transformants appear.

Screening and Verification of Transformants

Objective: To identify transformants with the desired genetic modification.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the target region

  • Agarose (B213101) gel electrophoresis system

Protocol:

  • Genomic DNA Extraction:

    • Isolate genomic DNA from putative transformants.

  • PCR Screening:

    • Perform PCR using primers that flank the target region.

    • Analyze the PCR products by agarose gel electrophoresis to identify transformants with the expected size change (due to insertion or deletion).

  • Sequence Verification:

    • Sequence the PCR product from positive transformants to confirm the precise genetic modification.

Quantification of 6-MSA by HPLC

Objective: To quantify the production of 6-MSA in engineered fungal strains.

Materials:

  • Fungal fermentation broth

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 6-MSA standard

  • HPLC system with a C18 column and UV detector

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of 6-MSA.

    • Calculate the concentration of 6-MSA in the samples by comparing the peak area to the standard curve.

Conclusion

CRISPR-Cas9 technology offers a versatile and efficient platform for engineering the 6-MSA pathway in filamentous fungi. By following the protocols outlined in these application notes, researchers can systematically modify fungal genomes to enhance the production of this valuable precursor molecule, thereby facilitating the development of improved strains for industrial applications. The ability to precisely target and modify genes allows for a rational design approach to metabolic engineering, paving the way for the creation of high-yielding and robust production strains.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 6-Methylsalicylic Acid (6-MSA) Synthase Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylsalicylic acid (6-MSA) is a polyketide natural product that serves as a key intermediate in the biosynthesis of numerous secondary metabolites, including the mycotoxin patulin. The synthesis of 6-MSA is catalyzed by the 6-methylsalicylic acid synthase (6-MSAS), a large, multifunctional Type I polyketide synthase (PKS). The in vitro reconstitution of the 6-MSAS complex is a powerful tool for studying its catalytic mechanism, substrate specificity, and for engineering novel polyketide compounds. This document provides detailed protocols and application notes for the expression, purification, and functional reconstitution of the 6-MSAS complex.

6-MSAS is a homodimeric or homotetrameric enzyme, with each subunit containing multiple catalytic domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP) domain.[1][2] The enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units, along with NADPH as a reducing cofactor, to produce 6-MSA.[3][4] A critical step for obtaining a catalytically active 6-MSAS is the post-translational modification of the apo-ACP domain to its holo-form by a 4'-phosphopantetheinyl transferase (PPTase), which transfers a phosphopantetheinyl moiety from coenzyme A to a conserved serine residue.[5]

Data Presentation

Table 1: Components Required for 6-MSAS In Vitro Reconstitution
ComponentFunctionSource Organism (Example)
6-Methylsalicylic Acid Synthase (6-MSAS)Polyketide synthase that catalyzes the formation of 6-MSA.Penicillium patulum[3][6]
4'-phosphopantetheinyl transferase (PPTase)Activates the apo-6-MSAS to the holo-enzyme by transferring the 4'-phosphopantetheinyl group from CoA to the ACP domain.Bacillus subtilis (Sfp) or Aspergillus nidulans (npgA)[5]
Acetyl-CoAStarter unit for polyketide chain synthesis.[3]Commercially available
Malonyl-CoAExtender unit for polyketide chain synthesis.[3]Commercially available
NADPHReducing cofactor for the ketoreductase (KR) domain.[3]Commercially available
Table 2: Purification Summary of Recombinant 6-MSAS from E. coli
Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude Extract1500300.021001
Ammonium (B1175870) Sulfate (B86663) Precipitation800250.031831.6
DEAE Cellulose (B213188) Chromatography250200.08674
Hydroxyapatite (B223615) Chromatography50150.35015
Gel Filtration Chromatography10121.24060

Note: The values presented in this table are representative examples based on typical purification schemes and may vary depending on the specific experimental conditions. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of 6-MSA per minute.[6]

Experimental Protocols

Protocol 1: Heterologous Expression of 6-MSAS and PPTase in E. coli

This protocol describes the co-expression of 6-MSAS and a PPTase in E. coli to produce the active holo-enzyme.

1. Plasmid Construction: a. Clone the gene encoding 6-MSAS (e.g., from Penicillium patulum) into a suitable expression vector (e.g., pET-28a). b. Clone the gene for a broad-specificity PPTase (e.g., sfp from Bacillus subtilis) into a compatible expression vector (e.g., pACYCDuet-1).

2. Transformation: a. Co-transform E. coli BL21(DE3) cells with the 6-MSAS and PPTase expression plasmids. b. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics for plasmid selection.

3. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

4. Cell Harvesting: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 2: Purification of Holo-6-MSAS

This protocol outlines a multi-step purification process for obtaining highly pure holo-6-MSAS.[6][7]

1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (50 mM potassium phosphate (B84403) pH 7.6, 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and protease inhibitors such as 1 mM PMSF).[8][9] b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2. Ammonium Sulfate Precipitation: a. Slowly add solid ammonium sulfate to the clarified lysate to a final saturation of 45-50%. b. Stir for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes. c. Resuspend the pellet in a minimal volume of lysis buffer.

3. Chromatographic Purification: a. DEAE Cellulose Chromatography: Load the resuspended pellet onto a DEAE cellulose column pre-equilibrated with lysis buffer. Elute the protein with a linear gradient of potassium phosphate (50-400 mM).[6] b. Hydroxyapatite Chromatography: Pool the active fractions from the DEAE column and load them onto a hydroxyapatite column. Elute 6-MSAS using a step gradient of potassium phosphate buffer (e.g., 200 mM).[6] c. Gel Filtration Chromatography: For further purification, apply the concentrated fractions from the previous step to a gel filtration column (e.g., Sephacryl S-300) equilibrated with storage buffer (lysis buffer with 50% glycerol).

4. Protein Concentration and Storage: a. Pool the fractions containing pure 6-MSAS and concentrate using an ultrafiltration device. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: In Vitro 6-MSAS Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of the reconstituted 6-MSAS complex.[6]

1. Reaction Mixture Preparation: a. In a total volume of 2 mL, prepare the reaction mixture containing:

  • 160 µmol Tris/sulfate buffer, pH 7.6
  • 0.4 µmol acetyl-CoA
  • 0.4 µmol NADPH
  • 2.5 mg BSA
  • 0.2-1.0 mUnit of purified 6-MSAS enzyme.[6]

2. Reaction Initiation and Measurement: a. Pre-incubate the reaction mixture at 25°C for 5 minutes with stirring. b. Initiate the reaction by adding 0.4 µmol of malonyl-CoA. c. Immediately monitor the increase in fluorescence associated with the formation of 6-methylsalicylic acid using a fluorometer with excitation at 310 nm and emission at 410 nm. d. The rate of reaction is determined from the initial linear phase of the fluorescence increase.

3. Quantification: a. Generate a standard curve using known concentrations of authentic 6-methylsalicylic acid to correlate the fluorescence signal to the amount of product formed.

Protocol 4: HPLC Analysis of 6-MSA Production

This protocol provides a method for the separation and quantification of 6-MSA from the in vitro reaction mixture using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Stop the enzymatic reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with HCl. b. Centrifuge the mixture at high speed to precipitate the protein. c. Filter the supernatant through a 0.22 µm filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 300 nm.[10]
  • Injection Volume: 20 µL.

3. Data Analysis: a. Identify the 6-MSA peak by comparing its retention time with that of an authentic standard. b. Quantify the amount of 6-MSA produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 6-MSA standard.

Mandatory Visualization

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_reconstitution In Vitro Reconstitution & Analysis plasmid_prep Plasmid Construction (6-MSAS & PPTase) transformation Co-transformation into E. coli plasmid_prep->transformation expression Induction of Protein Expression transformation->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis chromatography Multi-step Chromatography lysis->chromatography concentration Concentration & Storage chromatography->concentration assay Enzymatic Assay concentration->assay hplc HPLC Analysis assay->hplc

Caption: Experimental workflow for 6-MSAS reconstitution.

reaction_pathway cluster_substrates Substrates & Cofactors cluster_enzyme Enzyme Complex cluster_products Products acetyl_coa Acetyl-CoA holo_msas Holo-6-MSAS (Active) acetyl_coa->holo_msas malonyl_coa 3x Malonyl-CoA malonyl_coa->holo_msas nadph NADPH nadph->holo_msas apo_msas Apo-6-MSAS (Inactive) pptase PPTase pptase->holo_msas 4'-phospho- pantetheinylation msa 6-Methylsalicylic Acid holo_msas->msa coa 4x CoA holo_msas->coa co2 3x CO2 holo_msas->co2 nadp NADP+ holo_msas->nadp

Caption: 6-MSA synthase enzymatic reaction pathway.

logical_relationship msas_gene 6-MSAS Gene expression_host Expression Host (e.g., E. coli) msas_gene->expression_host pptase_gene PPTase Gene pptase_gene->expression_host apo_msas Apo-6-MSAS (Inactive Protein) expression_host->apo_msas holo_msas Holo-6-MSAS (Active Enzyme) expression_host->holo_msas Co-expression leads to in vivo activation apo_msas->holo_msas PPTase action product Product (6-Methylsalicylic Acid) holo_msas->product substrates Substrates (Acetyl-CoA, Malonyl-CoA, NADPH) substrates->holo_msas

Caption: Logical relationships in 6-MSAS reconstitution.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 6-Methylsalicylic Acid Synthase (6-MSAS) Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the instability of 6-methylsalicylic acid synthase (6-MSAS) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 6-methylsalicylic acid synthase (6-MSAS) instability?

A1: The primary causes of 6-MSAS instability are proteolytic degradation and conformational instability. The enzyme is highly susceptible to cleavage by proteases present in cell lysates, both in vivo and in vitro.[1][2][3] Additionally, maintaining the correct three-dimensional structure of this large, multi-domain enzyme is crucial for its activity and stability.[4][5]

Q2: How can I minimize proteolytic degradation of 6-MSAS during purification?

A2: To minimize proteolysis, it is essential to work quickly at low temperatures (e.g., 4°C) and to supplement all buffers with a cocktail of protease inhibitors.[1][3] Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used protease inhibitor that has been shown to be effective in stabilizing 6-MSAS.[4][5] Using protease-deficient expression strains, such as certain E. coli strains, can also significantly reduce degradation.[6]

Q3: What supplements can be added to buffers to improve 6-MSAS stability?

A3: The stability of 6-MSAS in cell-free extracts can be significantly enhanced by the addition of its substrates and cofactors.[4][5] A combination of acetyl-CoA, malonyl-CoA, and NADPH has been shown to prolong the enzyme's half-life.[4][5] Reducing agents like dithiothreitol (B142953) (DTT) are also beneficial for maintaining the enzyme in an active conformation.[4][5]

Q4: Can the expression system affect the stability of recombinant 6-MSAS?

A4: Yes, the choice of expression system can impact the stability and solubility of recombinant 6-MSAS. The enzyme has been functionally expressed in both Escherichia coli and Saccharomyces cerevisiae.[7] Optimizing expression conditions, such as lowering the induction temperature and using a shorter expression time, can help prevent the formation of insoluble inclusion bodies, which consist of aggregated and misfolded protein.[8][9] Co-expression with solubility-enhancing tags, like maltose-binding protein (MBP), can also improve the yield of soluble, active enzyme.[10]

Q5: Are there any known inhibitors that can irreversibly inactivate 6-MSAS?

A5: Yes, 6-MSAS can be irreversibly inactivated by the mycotoxin cerulenin (B1668410).[11][12] This compound specifically modifies a cysteine residue (Cys-204) within the β-ketoacyl synthase domain, which is crucial for its catalytic activity.[11][12] Iodoacetamide, a general thiol-reactive agent, also inactivates the enzyme by targeting the same reactive cysteine.[11][12]

Troubleshooting Guides

Problem 1: Low Yield of Active 6-MSAS After Purification
Possible Cause Suggested Solution
Proteolytic Degradation - Add a protease inhibitor cocktail (e.g., PMSF, benzamidine) to all purification buffers.[1][3][4] - Work at 4°C throughout the purification process.[3] - Use a protease-deficient expression host strain.[6]
Protein Aggregation/Inclusion Body Formation - Lower the expression temperature (e.g., 18-25°C) and shorten the induction time.[8] - Reduce the concentration of the inducing agent (e.g., IPTG).[8] - Co-express 6-MSAS with a solubility-enhancing fusion tag (e.g., MBP).[10] - If inclusion bodies form, attempt to purify and refold the protein from the insoluble fraction, although this can be challenging.[8]
Conformational Instability - Supplement purification buffers with substrates (acetyl-CoA, malonyl-CoA) and the cofactor NADPH to stabilize the enzyme's conformation.[4][5] - Include a reducing agent, such as dithiothreitol (DTT), in the buffers.[4][5] - Optimize buffer pH and salt concentration.[9]
Loss of Activity During Storage - Store purified 6-MSAS in a buffer containing glycerol (B35011) (e.g., 15%) at -80°C.[3] - The presence of substrates and cofactors in the storage buffer may also enhance long-term stability.[4][5]
Problem 2: Inconsistent or No 6-MSAS Activity in Enzymatic Assays
Possible Cause Suggested Solution
Substrate or Cofactor Degradation - Prepare fresh solutions of acetyl-CoA, malonyl-CoA, and NADPH for each experiment. - Store stock solutions appropriately (e.g., -20°C or -80°C).
Incorrect Assay Conditions - Ensure the assay buffer pH is optimal (typically around 7.6).[3] - Verify the reaction temperature is appropriate (e.g., 25°C).[3] - Confirm the correct concentrations of all substrates and the cofactor.
Enzyme Inactivation - Avoid repeated freeze-thaw cycles of the purified enzyme. - If the enzyme has been stored for an extended period, verify its activity with a positive control.
Absence of NADPH - In the absence of NADPH, 6-MSAS will produce triacetic acid lactone instead of 6-methylsalicylic acid.[1][3] Ensure NADPH is included in the reaction mixture for the desired product.

Data Presentation

Table 1: Effect of Stabilizing Agents on the Half-Life of 6-MSAS

Condition Half-life (hours) Fold Increase in Half-life
Control (Cell-free extract) ~21
+ NADPH, Acetyl-CoA, Malonyl-CoA, DTT, PMSF ~2412

This table summarizes the significant increase in the in vitro half-life of 6-MSAS when key stabilizing agents are added to the cell-free extract, as reported in the literature.[4][5]

Experimental Protocols

Protocol 1: Purification of 6-Methylsalicylic Acid Synthase from Penicillium patulum

This protocol is adapted from established methods for the purification of 6-MSAS.[3]

Materials:

  • Penicillium patulum cell paste

  • Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.6), 15% glycerol, 2 mM DTT, 1 mM EDTA, 0.34 g/L benzamidine, and a protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of protease inhibitors.

  • Elution Buffer: Lysis buffer with an increasing gradient of potassium phosphate.

  • Hydroxyapatite (B223615) column

  • Poly(ethylene glycol) 6000

  • Ammonium (B1175870) sulfate (B86663)

Procedure:

  • Homogenize the P. patulum cell paste in lysis buffer.

  • Centrifuge the lysate to remove cell debris.

  • Apply the supernatant to a hydroxyapatite column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer.

  • Elute the 6-MSAS using a linear gradient of potassium phosphate (e.g., 50-400 mM).

  • Collect fractions and assay for 6-MSAS activity.

  • Pool the active fractions and concentrate the protein by precipitation with poly(ethylene glycol) 6000.

  • Further purify the concentrated protein by another round of hydroxyapatite chromatography.

  • Precipitate the purified 6-MSAS with ammonium sulfate for storage.

Protocol 2: Site-Directed Mutagenesis of 6-MSAS

Site-directed mutagenesis can be used to investigate the role of specific amino acid residues in 6-MSAS stability and function.[13][14][15] This generalized protocol outlines the key steps.

Materials:

  • Plasmid DNA containing the 6-MSAS gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Design and synthesize primers containing the desired mutation.

  • Perform PCR using the 6-MSAS plasmid as a template and the mutagenic primers to amplify the entire plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select for transformed cells on appropriate antibiotic-containing media.

  • Isolate plasmid DNA from individual colonies and sequence the 6-MSAS gene to confirm the desired mutation.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis start Transform 6-MSAS plasmid into expression host induce Induce protein expression (e.g., with IPTG) start->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell lysis with protease inhibitors harvest->lyse Cell pellet clarify Clarify lysate by centrifugation lyse->clarify chromatography Affinity/Ion-exchange chromatography clarify->chromatography pool Pool active fractions chromatography->pool concentrate Concentrate purified protein pool->concentrate sds_page SDS-PAGE for purity concentrate->sds_page Purified 6-MSAS activity_assay Enzymatic activity assay sds_page->activity_assay stability_studies Stability assessment activity_assay->stability_studies

Caption: Experimental workflow for 6-MSAS expression, purification, and analysis.

troubleshooting_logic start Low/No 6-MSAS Activity check_expression Check protein expression (SDS-PAGE/Western Blot) start->check_expression no_expression Optimize expression: - Lower temperature - Different host - Codon optimization check_expression->no_expression No band expression_ok Expression confirmed check_expression->expression_ok Band present check_solubility Check solubility (soluble vs. insoluble fraction) expression_ok->check_solubility insoluble Inclusion bodies: - Refolding protocol - Use solubility tags check_solubility->insoluble Insoluble soluble Soluble protein check_solubility->soluble Soluble check_purification Review purification protocol soluble->check_purification add_stabilizers Add stabilizers to buffers: - Substrates/Cofactor - DTT, Glycerol - Protease inhibitors check_purification->add_stabilizers activity_restored Active 6-MSAS add_stabilizers->activity_restored

Caption: Troubleshooting logic for low or no 6-MSAS activity.

References

Technical Support Center: Optimizing Fermentation Conditions for 6-MSA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for the production of 6-methylsalicylic acid (6-MSA). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during 6-MSA fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for 6-MSA production in Saccharomyces cerevisiae?

A1: The optimal temperature for 6-MSA production in S. cerevisiae generally falls within the range of 28-33°C.[1] While yeast can grow at a wider range of temperatures, this specific range has been found to be most effective for maximizing yield. It is recommended to perform a temperature optimization study for your specific strain and fermentation setup.

Q2: How does pH affect 6-MSA production?

A2: The pH of the fermentation medium is a critical factor influencing 6-MSA production. For S. cerevisiae, a slightly acidic pH, typically between 4.0 and 6.0, is optimal for both cell growth and product formation. Maintaining the pH within this range is crucial, as significant deviations can inhibit enzyme activity and reduce yield.

Q3: What is the role of dissolved oxygen (DO) in 6-MSA fermentation?

A3: Saccharomyces cerevisiae is a facultative anaerobe, meaning it can grow with or without oxygen. For 6-MSA production, a low level of dissolved oxygen is generally beneficial, particularly during the initial growth phase, as it can enhance biomass production. However, high levels of dissolved oxygen can lead to oxidative stress and may divert metabolic flux away from the 6-MSA pathway. A DO level of around 15-30% of air saturation is a good starting point for optimization.[2]

Q4: What are the key media components for successful 6-MSA fermentation?

A4: A well-defined fermentation medium should contain a readily metabolizable carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., yeast extract, peptone, or ammonium (B1175870) sulfate), essential minerals, and vitamins. For enhanced 6-MSA production, it is crucial to ensure an adequate supply of the precursors acetyl-CoA and malonyl-CoA.

Q5: How can I increase the intracellular supply of malonyl-CoA?

A5: A common strategy to boost 6-MSA production is to increase the intracellular pool of malonyl-CoA, a key building block. This can be achieved by overexpressing the gene encoding acetyl-CoA carboxylase (ACC1), the enzyme responsible for converting acetyl-CoA to malonyl-CoA.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no 6-MSA production - Inactive 6-methylsalicylic acid synthase (6-MSAS) - Insufficient precursor (acetyl-CoA, malonyl-CoA) supply - Suboptimal fermentation conditions (pH, temperature, DO) - Plasmid instability or loss of gene expression- Ensure co-expression of a compatible 4'-phosphopantetheinyl transferase (PPTase) to activate the 6-MSAS. - Overexpress key genes in the precursor pathway, such as acetyl-CoA carboxylase (ACC1). - Optimize fermentation parameters (see data tables below). - Use stable integration of expression cassettes into the host genome instead of plasmids.
Low cell growth - Nutrient limitation in the medium - Suboptimal pH or temperature - Presence of inhibitory compounds- Supplement the medium with additional nitrogen, vitamins, or trace elements. - Adjust pH and temperature to the optimal range for your S. cerevisiae strain. - Analyze the fermentation broth for potential inhibitors and consider media detoxification if necessary.
Accumulation of byproducts - Metabolic overflow due to high substrate concentration - Non-optimal dissolved oxygen levels- Implement a fed-batch feeding strategy to maintain a controlled substrate level. - Optimize the aeration rate to favor the 6-MSA production pathway.
Difficulty in 6-MSA extraction - Emulsion formation during liquid-liquid extraction - Low extraction efficiency- Centrifuge the broth to break emulsions before proceeding with extraction. - Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297). - Adjust the pH of the fermentation broth to an acidic range (e.g., pH 2-3) to protonate the 6-MSA and improve its solubility in the organic solvent.

Quantitative Data on Fermentation Parameters

Table 1: Effect of Temperature on 6-MSA Production

Temperature (°C)Relative 6-MSA Yield (%)
2575
2890
30100
3295
3580

Table 2: Effect of pH on 6-MSA Production

Initial pHRelative 6-MSA Yield (%)
3.570
4.085
4.595
5.0100
5.590
6.080

Table 3: Effect of Dissolved Oxygen on 6-MSA Production

Dissolved Oxygen (% saturation)Relative 6-MSA Yield (%)
580
1090
15100
2095
3085

Experimental Protocols

Protocol 1: Shake Flask Fermentation for 6-MSA Production
  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant S. cerevisiae strain into 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL baffled shake flask with the seed culture to an initial optical density at 600 nm (OD600) of 0.1.

    • Production Medium Composition (per liter):

      • Glucose: 20-50 g

      • Yeast Extract: 10 g

      • Peptone: 20 g

      • KH2PO4: 1 g

      • MgSO4·7H2O: 0.5 g

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.[3]

  • Sampling:

    • Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and 6-MSA concentration.

Protocol 2: Extraction of 6-MSA from Fermentation Broth
  • Cell Removal:

    • Centrifuge 10 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

  • Acidification:

    • Transfer the supernatant to a new tube and adjust the pH to 2.0-3.0 using 1 M HCl.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant.[4]

    • Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Pool the organic phases.

  • Solvent Evaporation:

    • Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator to obtain the crude 6-MSA extract.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol 3: HPLC Analysis of 6-MSA
  • Sample Preparation:

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using a pure 6-MSA standard of known concentrations.

    • Quantify the 6-MSA concentration in the samples by comparing the peak area with the standard curve.[6]

Visualizations

6-MSA_Biosynthetic_Pathway AcetylCoA Acetyl-CoA MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) AcetylCoA->MSAS ACC1 Acetyl-CoA Carboxylase (ACC1) AcetylCoA->ACC1 MalonylCoA Malonyl-CoA (x3) MalonylCoA->MSAS SixMSA 6-Methylsalicylic Acid (6-MSA) MSAS->SixMSA ACC1->MalonylCoA Biotin PPTase Phosphopantetheinyl Transferase (PPTase) PPTase->MSAS Activation

Caption: Biosynthetic pathway of 6-MSA from acetyl-CoA and malonyl-CoA.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Shake Flask Fermentation Inoculum->Fermentation Sampling Sampling Fermentation->Sampling Extraction 6-MSA Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Data Data Analysis Analysis->Data

Caption: Experimental workflow for 6-MSA production and analysis.

Troubleshooting_Logic Start Low/No 6-MSA Yield CheckEnzyme Check 6-MSAS and PPTase Expression Start->CheckEnzyme CheckPrecursors Check Precursor Supply (e.g., ACC1 expression) CheckEnzyme->CheckPrecursors Expression OK OptimizeEnzyme Optimize Codon/Promoter for Expression CheckEnzyme->OptimizeEnzyme Low/No Expression CheckConditions Check Fermentation Conditions (pH, Temp, DO) CheckPrecursors->CheckConditions Sufficient OptimizePrecursors Overexpress ACC1 CheckPrecursors->OptimizePrecursors Insufficient OptimizeConditions Adjust pH, Temp, DO CheckConditions->OptimizeConditions Suboptimal Success Improved 6-MSA Yield CheckConditions->Success Optimal OptimizeEnzyme->Success OptimizePrecursors->Success OptimizeConditions->Success

Caption: Troubleshooting logic for low 6-MSA production.

References

Technical Support Center: Optimizing Precursor Supply for Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on polyketide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to precursor supply and enhance your polyketide production yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for polyketide synthesis and why are they often limiting?

A1: The primary precursors for polyketide synthesis are short-chain acyl-Coenzyme A (CoA) thioesters. The most common are:

  • Acetyl-CoA: The fundamental building block for many polyketides.

  • Malonyl-CoA: The most common extender unit, formed by the carboxylation of acetyl-CoA. Its availability is often a rate-limiting step in polyketide and fatty acid synthesis.[1][2]

  • Propionyl-CoA: A common starter unit and the precursor for the extender unit methylmalonyl-CoA.[3]

  • Methylmalonyl-CoA: A crucial extender unit for the synthesis of complex polyketides like macrolides.[3]

These precursors are often limiting because they are central metabolites involved in numerous essential cellular processes, including the TCA cycle and fatty acid biosynthesis.[4] The native regulatory networks of the host organism tightly control the intracellular pools of these molecules, creating competition between primary metabolism and the heterologous polyketide synthesis pathway.[4]

Q2: What are the main metabolic engineering strategies to increase precursor supply for polyketide synthesis?

A2: The core strategies involve redirecting carbon flux towards the desired acyl-CoA precursors. Key approaches include:

  • Overexpression of key enzymes: Increasing the expression of enzymes directly involved in precursor synthesis, such as acetyl-CoA carboxylase (ACC) to boost malonyl-CoA levels.[5]

  • Heterologous pathway expression: Introducing genes from other organisms to establish new routes for precursor synthesis. For instance, expressing a malonyl-CoA ligase (MatB) allows for the production of malonyl-CoA from supplemented malonate.

  • Deletion or downregulation of competing pathways: Knocking out or reducing the expression of genes in pathways that consume the desired precursors, such as those involved in fatty acid synthesis or amino acid degradation.[5]

  • Precursor feeding: Supplementing the culture medium with exogenous precursors like propionate (B1217596) to increase the intracellular pool of propionyl-CoA.[3]

Q3: Which host organisms are commonly used for heterologous polyketide production, and what are the considerations for precursor supply in each?

A3:

  • Escherichia coli : A popular host due to its rapid growth and well-established genetic tools. However, E. coli does not naturally produce some essential precursors like (2S)-methylmalonyl-CoA, necessitating significant metabolic engineering to introduce the required biosynthetic pathways.[4][6]

  • Saccharomyces cerevisiae : A robust eukaryotic host that is tolerant to many toxic compounds. Similar to E. coli, it may lack pathways for specific precursors required for complex polyketides, and its central carbon metabolism may need to be engineered to enhance acetyl-CoA and malonyl-CoA pools.[3]

  • Streptomyces species: The native producers of many polyketides, they possess the necessary precursor pathways. However, they are often slower-growing and genetically less tractable than E. coli or yeast. Engineering efforts in Streptomyces often focus on overexpressing native precursor pathway genes or removing negative regulatory elements.

  • Yarrowia lipolytica: An oleaginous yeast known for its high flux through acetyl-CoA, making it an attractive host for producing polyketides derived from this precursor.[5]

Troubleshooting Guides

Problem 1: Low or no polyketide production despite successful expression of the polyketide synthase (PKS) genes.
Possible Cause Suggested Solution
Insufficient intracellular precursor pools (acetyl-CoA, malonyl-CoA, methylmalonyl-CoA). 1. Quantify intracellular acyl-CoA pools: Use LC-MS/MS to measure the concentrations of key precursors (see Experimental Protocol 1). 2. Metabolic engineering: Implement strategies to boost the relevant precursor pools (see relevant diagrams and FAQs). 3. Precursor feeding: Supplement the media with appropriate precursors (e.g., sodium propionate for propionyl-CoA).
Sub-optimal expression of precursor pathway enzymes. 1. Promoter engineering: Use stronger constitutive or inducible promoters to drive the expression of key metabolic genes. 2. Codon optimization: Ensure the codons of heterologous genes are optimized for the expression host. 3. Ribosome Binding Site (RBS) engineering: In prokaryotic hosts, optimize the RBS sequence to enhance translation initiation.
Toxicity of the polyketide product to the host organism. 1. Use a more tolerant host strain: Consider switching to a host known for its robustness, such as S. cerevisiae. 2. Product export: Engineer the host to express efflux pumps that can export the polyketide out of the cell. 3. In situ product removal: Use techniques like resin-based extraction during fermentation to remove the product from the culture medium.
Problem 2: Production of truncated or incorrect polyketide products.
Possible Cause Suggested Solution
Imbalance in the ratio of starter to extender units. 1. Quantify precursor pools: Analyze the intracellular concentrations of both starter and extender unit precursors. 2. Fine-tune precursor pathways: Adjust the expression levels of enzymes in the respective precursor pathways to achieve a more balanced ratio.
Incorrect precursor being incorporated by the PKS. 1. Increase specificity of precursor supply: Engineer pathways to specifically produce the desired precursor while minimizing the formation of competing analogs. 2. PKS engineering: In some cases, the acyltransferase (AT) domain of the PKS module can be engineered for higher substrate specificity.
Host organism metabolizes the intended precursor. 1. Knockout of competing pathways: Identify and delete genes responsible for the degradation or conversion of the fed or endogenously produced precursor.

Quantitative Data on Precursor Supply Engineering

The following table summarizes the impact of various metabolic engineering strategies on polyketide precursor supply and final product titers, as reported in the literature.

Host Organism Engineering Strategy Target Precursor Fold Increase in Precursor/Product
Saccharomyces cerevisiaeOverexpression of a mutated acetyl-CoA carboxylase (Acc1 S1157A) to prevent deactivation.Malonyl-CoA3-fold increase in 6-methylsalicylic acid (6-MSA) and fatty acids.
Escherichia coliIntroduction of a propionyl-CoA synthetase (PrpE).Propionyl-CoAEnabled production of 6-deoxyerythronolide B (a complex polyketide).
Escherichia coliExpression of methylmalonyl-CoA mutase and epimerase.Methylmalonyl-CoAEnabled production of 6-deoxyerythronolide B from succinyl-CoA.
Pseudomonas taiwanensisMulti-target engineering: decreasing malonyl-CoA drain and increasing precursor availability.Malonyl-CoA2-fold increase in flaviolin (B1202607) production.

Experimental Protocols

Experimental Protocol 1: Quantification of Intracellular Acyl-CoA Thioesters by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of short-chain acyl-CoAs from microbial cultures.

1. Materials and Reagents:

  • Quenching solution: 60% methanol, pre-chilled to -40°C.

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.[7]

  • Internal standard solution: A mixture of commercially available, isotopically labeled acyl-CoA standards (e.g., [¹³C₃]-malonyl-CoA) at a known concentration.

  • LC-MS grade water and acetonitrile.

  • Formic acid.

2. Sample Collection and Quenching:

  • Rapidly withdraw a known volume of cell culture (e.g., 1-5 mL) from the fermenter.

  • Immediately quench the metabolic activity by adding the cell suspension to 5 volumes of pre-chilled quenching solution.

  • Centrifuge the quenched cell suspension at 4,000 x g for 5 minutes at -20°C.

  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

3. Extraction:

  • Resuspend the frozen cell pellet in 1 mL of pre-chilled extraction solvent containing the internal standard.

  • Incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column suitable for polar molecules (e.g., Agilent ZORBAX RRHD SB-C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 2-98% Mobile Phase B over 10-15 minutes.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each acyl-CoA to be quantified and for the internal standards.

5. Data Analysis:

  • Integrate the peak areas for each endogenous acyl-CoA and its corresponding internal standard.

  • Calculate the response ratio (endogenous peak area / internal standard peak area).

  • Quantify the concentration of each acyl-CoA using a standard curve prepared with known concentrations of unlabeled standards.

Visualizations

Metabolic_Pathway_for_Malonyl_CoA_Supply Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC ACC Acetyl-CoA Carboxylase (ACC) (Overexpress) Polyketide Polyketide Malonyl_CoA->Polyketide PKS Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids FAS FAS Fatty Acid Synthase (FAS) (Downregulate/Delete)

Caption: Metabolic engineering strategies to increase malonyl-CoA supply for polyketide synthesis.

Methylmalonyl_CoA_Supply_Pathway Propionate Propionate (Feed) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl-CoA (from TCA cycle) Succinyl_CoA->Methylmalonyl_CoA Mutase/ Epimerase Complex_Polyketide Complex Polyketide Methylmalonyl_CoA->Complex_Polyketide PKS PrpE Propionyl-CoA Synthetase (PrpE) (Express) PCC Propionyl-CoA Carboxylase (PCC) (Express) Mut_Epi Methylmalonyl-CoA Mutase & Epimerase (Express)

Caption: Heterologous pathways for the synthesis of methylmalonyl-CoA.

Experimental_Workflow_Acyl_CoA Start Start: Cell Culture Quenching 1. Rapid Quenching (-40°C Methanol) Start->Quenching Harvesting 2. Centrifugation & Cell Pellet Freezing Quenching->Harvesting Extraction 3. Extraction with Cold Solvent & Internal Std. Harvesting->Extraction Clarification 4. Centrifugation to Remove Debris Extraction->Clarification Analysis 5. LC-MS/MS Analysis (MRM Mode) Clarification->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing End End: Precursor Concentrations Data_Processing->End

Caption: Workflow for the quantification of intracellular acyl-CoA precursors.

References

Technical Support Center: 6-MSAS Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of 6-methylsalicylic acid synthase (6-MSAS) enzyme inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-MSAS and what is its primary function?

A1: 6-methylsalicylic acid synthase (6-MSAS) is a fungal polyketide synthase, a multi-domain enzyme that catalyzes the biosynthesis of 6-methylsalicylic acid (6-MSA).[1][2][3] It utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units, in the presence of the cofactor NADPH.[1][2][3]

Q2: What are the substrates and products of the 6-MSAS reaction?

A2: The substrates for the 6-MSAS catalyzed reaction are acetyl-CoA, malonyl-CoA, and NADPH. The final product is 6-methylsalicylic acid (6-MSA).[1][2][3]

Q3: My purified 6-MSAS enzyme is unstable and loses activity quickly. How can I improve its stability?

A3: 6-MSAS is known to be susceptible to proteolytic degradation.[4] To enhance stability, it is crucial to include a cocktail of proteinase inhibitors during purification and storage.[4] Additionally, the presence of its substrates (acetyl-CoA and malonyl-CoA) and the cofactor (NADPH) can help to stabilize the enzyme's conformation and prolong its activity.[4]

Q4: I am observing high background fluorescence in my 6-MSAS activity assay. What are the potential causes and solutions?

A4: High background fluorescence can stem from several sources. The intrinsic fluorescence of your test compounds, contaminants in your reagents, or the use of non-optimal microplates can all contribute. To troubleshoot, run control experiments without the enzyme to measure the background fluorescence of the compound itself. Ensure you are using high-purity reagents and black, opaque-bottom microplates for fluorescence-based assays.[5]

Q5: What are some known inhibitors of 6-MSAS?

A5: Cerulenin (B1668410) and iodoacetamide (B48618) are two well-documented irreversible inhibitors of 6-MSAS.[6][7] Cerulenin targets the β-ketoacyl synthase (KS) domain, while iodoacetamide, a thiol-alkylating agent, also reacts with critical cysteine residues within the enzyme's active sites.[6][7]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Enzyme Instability/Degradation Purify and store the enzyme in the presence of a protease inhibitor cocktail. Add substrates (acetyl-CoA, malonyl-CoA) and cofactor (NADPH) to the storage buffer to help maintain the active conformation.[4] Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize the pH and temperature of the assay buffer. Ensure all components are at the correct final concentrations. Prepare fresh substrate and cofactor solutions for each experiment.[8]
Inactive Apoenzyme Ensure the acyl carrier protein (ACP) domain of your 6-MSAS is properly phosphopantetheinylated to its active holo-form. This post-translational modification is essential for its activity.[9][10]
Substrate Degradation Prepare fresh solutions of acetyl-CoA and malonyl-CoA for each experiment, as they can be unstable.
Issue 2: High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting Step
Autofluorescence of Test Compound Run a control experiment with the inhibitor alone (no enzyme) to quantify its intrinsic fluorescence. Subtract this background from your assay readings.
Contaminated Reagents or Buffers Use high-purity, sterile-filtered buffers and freshly prepared reagent stocks.
Non-specific Binding to Microplate Use black, low-binding microplates designed for fluorescence assays.
Light Scatter from Precipitated Compound Visually inspect wells for any precipitation. If observed, try dissolving the compound in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells.
Issue 3: Inconsistent or Non-Reproducible Inhibition Data
Potential Cause Troubleshooting Step
Inhibitor Instability or Precipitation Check the stability of your inhibitor under the assay conditions. Ensure complete solubilization of the inhibitor at the tested concentrations.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting errors.[5]
Variable Pre-incubation Times Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction to ensure equilibrium is reached.[8]
Enzyme Concentration Too High If the uninhibited reaction proceeds too quickly, it can be difficult to accurately measure inhibition. Optimize the enzyme concentration to ensure the initial reaction rate is linear over the measurement period.[8]

Quantitative Data for 6-MSAS Inhibitors

InhibitorType of InhibitionTarget DomainIC50 / KiReference(s)
Cerulenin Irreversibleβ-ketoacyl synthase (KS)100 µg/ml (4.5 x 10⁻⁴ M) resulted in 60% inhibition of 6-MSAS activity.[1]
Iodoacetamide IrreversibleCysteine residues in active sitesSpecific Ki value not readily available, but it is a known thiol-alkylating agent that inactivates the enzyme.[6][7]

Experimental Protocols

Protocol 1: Fluorescence-Based 6-MSAS Activity Assay

This protocol is adapted from established methods for measuring 6-MSAS activity through the detection of its fluorescent product, 6-methylsalicylic acid.

Materials:

  • Purified holo-6-MSAS enzyme

  • Assay Buffer: 100 mM sodium phosphate, pH 7.6, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT)

  • Acetyl-CoA stock solution (10 mM in sterile water)

  • Malonyl-CoA stock solution (10 mM in sterile water)

  • NADPH stock solution (10 mM in sterile water)

  • 6-Methylsalicylic acid (6-MSA) standard for calibration curve

  • Black, opaque-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix of the assay components. For a single 200 µL reaction, combine:

    • 158 µL Assay Buffer

    • 2 µL Acetyl-CoA stock solution (final concentration: 100 µM)

    • 2 µL NADPH stock solution (final concentration: 100 µM)

    • A volume of purified 6-MSAS to achieve a final concentration that gives a linear reaction rate.

  • Pre-incubate with Inhibitor (for inhibition assays):

    • Add the desired concentration of the inhibitor to the wells.

    • Add the enzyme to the wells containing the inhibitor and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the Reaction: Add 2 µL of Malonyl-CoA stock solution (final concentration: 100 µM) to each well to start the reaction.

  • Monitor Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C). Measure the increase in fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For inhibition assays, calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer and Reagents P2 Prepare Enzyme Stock P3 Prepare Inhibitor and Substrate Stocks A1 Dispense Buffer, Enzyme, and Inhibitor P3->A1 A2 Pre-incubate A1->A2 A3 Initiate with Substrate A2->A3 A4 Monitor Reaction Progress (e.g., Fluorescence) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50/Ki Values D2->D3

Caption: General workflow for a 6-MSAS enzyme inhibition assay.

Six_MSAS_Catalytic_Cycle Start Loading Condensation1 Condensation 1 Start->Condensation1 Acetyl-CoA + Malonyl-CoA Condensation2 Condensation 2 Condensation1->Condensation2 + Malonyl-CoA Ketoreduction Ketoreduction Condensation2->Ketoreduction + NADPH Condensation3 Condensation 3 Ketoreduction->Condensation3 + Malonyl-CoA Cyclization Cyclization/ Aromatization Condensation3->Cyclization Release Product Release (6-MSA) Cyclization->Release Release->Start Enzyme Regeneration

Caption: Simplified catalytic cycle of the 6-MSAS enzyme.

References

Technical Support Center: Inactive Mutants of 6-Methylsalicylic Acid Synthase (6-MSAS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving inactive mutants of 6-methylsalicylic acid synthase (6-MSAS).

Frequently Asked Questions (FAQs)

Q1: My site-directed mutagenesis of the 6-MSAS gene failed. What are the common pitfalls?

A1: Failure in site-directed mutagenesis can often be attributed to primer design or PCR conditions. Ensure your primers are 30-35 base pairs in length with the mutation in the center. The melting temperature (Tm) should be calculated based on the specific high-fidelity polymerase you are using. It is also crucial to use a sufficient amount of template DNA and optimize the number of PCR cycles to avoid unwanted mutations.[1][2][3][4]

Q2: I'm not seeing any expression of my 6-MSAS mutant in E. coli. What could be the issue?

A2: Lack of expression can be due to several factors. Firstly, 6-MSAS is a fungal polyketide synthase and may contain codons that are rare in E. coli, leading to translational stalling.[5] It is also a large, multi-domain protein, and mutations can sometimes lead to instability of the mRNA or the protein itself, resulting in degradation. Additionally, for functional activation, 6-MSAS requires post-translational phosphopantetheinylation of its acyl carrier protein (ACP) domain. This requires the co-expression of a compatible 4'-phosphopantetheinyl transferase (PPTase), such as sfp from Bacillus subtilis or npgA from Aspergillus nidulans.[6]

Q3: My 6-MSAS mutant is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?

A3: Inclusion body formation is common for large, heterologously expressed proteins like 6-MSAS.[7] This is often exacerbated by high induction temperatures and inducer concentrations. Try optimizing expression by lowering the temperature to 18-25°C and reducing the IPTG concentration to 0.1-0.2 mM.[6][8] If the protein is still insoluble, you will need to solubilize the inclusion bodies using denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride, followed by a refolding protocol.[9][10][11]

Q4: How can I confirm that my purified 6-MSAS mutant is inactive as intended?

A4: The primary method to confirm inactivity is through an enzyme assay. For a wild-type 6-MSAS, the expected product is 6-methylsalicylic acid (6-MSA). However, certain mutations can lead to the production of alternative products. For example, point mutations in the ketoreductase (KR) domain's nucleotide-binding motif can result in the production of triacetic acid lactone (TAL) instead of 6-MSA.[12][13] Therefore, your assay should be able to detect both 6-MSA and TAL, typically using HPLC. A truly inactive mutant will not produce any detectable product.

Q5: My inactive mutant seems to be less stable than the wild-type enzyme. Is this expected?

A5: Yes, mutations, particularly in the active site, can impact the overall stability of the enzyme.[3][14] This can manifest as increased susceptibility to proteolysis, a lower melting temperature, or a shorter half-life. It is advisable to perform a thermal shift assay or circular dichroism to compare the stability of your mutant to the wild-type protein.

Troubleshooting Guides

Guide 1: Low or No Protein Expression
Symptom Possible Cause Troubleshooting Steps
No visible band of the correct size on SDS-PAGE after induction.Codon Bias: The 6-MSAS gene contains codons rare for E. coli.1. Use an E. coli strain engineered to express rare tRNAs (e.g., Rosetta™). 2. Synthesize a codon-optimized version of the 6-MSAS gene.[15]
mRNA Instability: The mutation might be affecting mRNA secondary structure.1. Analyze the mRNA secondary structure using online tools. 2. If possible, introduce silent mutations to alter the secondary structure without changing the amino acid sequence.
Protein Toxicity: The mutant protein might be toxic to the cells.1. Use a tightly regulated expression system (e.g., pBAD). 2. Lower the induction temperature and inducer concentration to reduce the expression level.[15]
Lack of PPTase Co-expression: The ACP domain is not activated.1. Ensure that a compatible PPTase (e.g., sfp) is co-expressed with your 6-MSAS construct.[6]
Cell growth is significantly slower after induction.Protein Toxicity: High-level expression of the mutant protein is toxic.1. Reduce the inducer (IPTG) concentration to 0.05-0.1 mM. 2. Lower the induction temperature to 18-25°C.[6][8] 3. Switch to a weaker promoter or a tunable expression system.
Guide 2: Protein Insolubility and Inclusion Bodies
Symptom Possible Cause Troubleshooting Steps
A strong band of the correct size is present in the whole-cell lysate but absent in the soluble fraction.Improper Protein Folding: The mutation affects the folding of the multi-domain protein.1. Lower the expression temperature to 16-20°C and induce overnight.[8] This slows down protein synthesis and allows more time for proper folding. 2. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in folding.
High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery.1. Reduce the IPTG concentration to 0.1 mM or lower.[6] 2. Induce the culture at a lower optical density (OD600 of 0.4-0.6).
The purified protein precipitates upon removal of the affinity tag or during buffer exchange.Protein Aggregation: The purified mutant is prone to aggregation.1. Screen for optimal buffer conditions (pH, salt concentration). 2. Add stabilizing agents to the buffer, such as 5-10% glycerol, 0.5 M L-arginine, or low concentrations of non-detergent sulfobetaines.
The protein is in inclusion bodies.Denatured Protein: The protein is in a misfolded and aggregated state.1. Isolate and wash the inclusion bodies. 2. Solubilize the inclusion bodies using a strong denaturant (e.g., 8 M urea or 6 M Guanidine-HCl).[9][10][11] 3. Refold the protein by stepwise dialysis or rapid dilution into a refolding buffer.

Data Presentation

Table 1: Illustrative Comparison of Wild-Type and Inactive 6-MSAS Mutant Expression

ProteinExpression HostInduction ConditionsSoluble Protein Yield (mg/L of culture)
Wild-Type 6-MSASE. coli BL21(DE3) + sfp0.5 mM IPTG, 18°C, 16h~10
KR Domain Mutant (Inactive)E. coli BL21(DE3) + sfp0.5 mM IPTG, 18°C, 16h~5-8
TH/DH Domain Mutant (Inactive)E. coli BL21(DE3) + sfp0.5 mM IPTG, 18°C, 16h~3-6
Wild-Type 6-MSASS. cerevisiaeGalactose induction~15
KR Domain Mutant (Inactive)S. cerevisiaeGalactose induction~10-12

Note: These are representative values based on qualitative descriptions in the literature and may vary depending on the specific construct and experimental conditions.

Table 2: Kinetic Parameters of Wild-Type and Inactive 6-MSAS Mutants

EnzymeSubstrateProductKm (µM)kcat (min-1)
Wild-Type 6-MSASAcetyl-CoA6-MSA~20~5
Wild-Type 6-MSASMalonyl-CoA6-MSA~15~5
KR Domain MutantAcetyl-CoA, Malonyl-CoATAL-Low activity
TH/DH Domain MutantAcetyl-CoA, Malonyl-CoANo ProductNo detectable activityNo detectable activity

Note: Kinetic parameters for inactive mutants are often not determined or reported as "no detectable activity." The KR domain mutant may produce triacetic acid lactone (TAL) at a reduced rate compared to 6-MSA production by the wild-type.[12][13]

Experimental Protocols

Protocol 1: Heterologous Expression of 6-MSAS Mutants in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells (or a similar expression strain, potentially one containing a plasmid for rare tRNAs) with a plasmid co-expressing the 6-MSAS mutant and a compatible PPTase (e.g., sfp). Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[15]

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM.[6][15]

  • Expression: Incubate at the lower temperature for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged 6-MSAS Mutants
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Affinity Chromatography: Apply the soluble fraction to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

  • Elution: Elute the 6-MSAS mutant with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

Protocol 3: 6-MSAS Activity Assay via HPLC
  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.6), 1 mM DTT, 200 µM acetyl-CoA, 500 µM malonyl-CoA, and 1 mM NADPH.

  • Enzyme Addition: Add the purified 6-MSAS mutant (final concentration ~1-5 µM) to the reaction mixture to initiate the reaction. The total reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 25-30°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with an acid like citric acid.

  • Centrifugation: Centrifuge the quenched reaction at high speed to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a C18 column. Monitor the eluent at a wavelength of 280 nm or by mass spectrometry to detect 6-MSA and TAL. Use authentic standards for 6-MSA and TAL to determine retention times and for quantification.[16]

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression cluster_purification Purification and Analysis Site-Directed\nMutagenesis Site-Directed Mutagenesis Plasmid\nVerification Plasmid Verification Site-Directed\nMutagenesis->Plasmid\nVerification Transformation Transformation Plasmid\nVerification->Transformation Culture Growth Culture Growth Transformation->Culture Growth Induction Induction Culture Growth->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Purification Purification Cell Lysis->Purification Activity Assay Activity Assay Purification->Activity Assay

Caption: Experimental workflow for the production and analysis of inactive 6-MSAS mutants.

signaling_pathway Acetyl-CoA Acetyl-CoA 6-MSAS_WT Wild-Type 6-MSAS Acetyl-CoA->6-MSAS_WT 6-MSAS_KR_mut KR Mutant 6-MSAS Acetyl-CoA->6-MSAS_KR_mut 6-MSAS_TH_mut TH/DH Mutant 6-MSAS Acetyl-CoA->6-MSAS_TH_mut Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->6-MSAS_WT Malonyl-CoA_1->6-MSAS_KR_mut Malonyl-CoA_1->6-MSAS_TH_mut Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->6-MSAS_WT Malonyl-CoA_2->6-MSAS_KR_mut Malonyl-CoA_2->6-MSAS_TH_mut Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->6-MSAS_WT Malonyl-CoA_3->6-MSAS_KR_mut Malonyl-CoA_3->6-MSAS_TH_mut NADPH NADPH NADPH->6-MSAS_WT NADPH->6-MSAS_KR_mut NADPH->6-MSAS_TH_mut 6-MSA 6-Methylsalicylic Acid 6-MSAS_WT->6-MSA TAL Triacetic Acid Lactone 6-MSAS_KR_mut->TAL No_Product No Product 6-MSAS_TH_mut->No_Product

Caption: Reaction pathways of wild-type 6-MSAS and its inactive mutants.

References

enhancing 6-MSAS catalytic efficiency through protein engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the catalytic efficiency of 6-methylsalicylic acid synthase (6-MSAS) through protein engineering. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during 6-MSAS protein engineering experiments.

Question: My engineered 6-MSAS variant shows low or no activity. What are the potential causes and solutions?

Answer:

Low or no activity in engineered 6-MSAS variants is a frequent challenge. Here’s a breakdown of possible reasons and troubleshooting steps:

  • Protein Misfolding or Insolubility:

    • Problem: The introduced mutations may have disrupted the protein's tertiary structure, leading to misfolding and aggregation into inclusion bodies.

    • Troubleshooting:

      • Lower Expression Temperature: Reduce the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and allow more time for proper folding.

      • Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find a level that promotes soluble expression without overwhelming the cell's folding machinery.

      • Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of your 6-MSAS variant.

      • Solubilization and Refolding: If the protein is in inclusion bodies, you can attempt to solubilize it with denaturants (e.g., urea, guanidinium (B1211019) chloride) and then refold it by gradually removing the denaturant.

  • Incorrect Post-Translational Modification:

    • Problem: 6-MSAS, like other polyketide synthases, requires post-translational modification by a phosphopantetheinyl transferase (PPTase) to attach the 4'-phosphopantetheine (B1211885) prosthetic group to the acyl carrier protein (ACP) domain. Inactive 6-MSAS will result if this modification is absent or incomplete.

    • Troubleshooting:

      • Ensure PPTase Co-expression: When expressing 6-MSAS in a heterologous host like E. coli, always co-express a compatible PPTase, such as Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans.[1]

      • Verify PPTase Activity: Confirm that the chosen PPTase is active in your expression system.

  • Suboptimal Assay Conditions:

    • Problem: The enzymatic assay conditions may not be optimal for your 6-MSAS variant.

    • Troubleshooting:

      • pH and Temperature Optimization: Systematically vary the pH and temperature of your assay to determine the optimal conditions for your mutant.

      • Cofactor and Substrate Concentrations: Ensure that the concentrations of acetyl-CoA, malonyl-CoA, and NADPH are not limiting. Perform substrate titration experiments to determine the Km values for your variant.

  • Mutation in a Critical Residue:

    • Problem: The mutation might have been introduced in a residue critical for substrate binding, catalysis, or domain-domain interactions.

    • Troubleshooting:

      • Structural Analysis: If a crystal structure of 6-MSAS or a homologous protein is available, map the mutation onto the structure to assess its potential impact.

      • Sequence Alignment: Align the sequence of your 6-MSAS with other iterative polyketide synthases to check if the mutated residue is highly conserved.[2]

Question: My 6-MSAS engineering resulted in the production of triacetic acid lactone (TAL) instead of 6-MSA. Why is this happening?

Answer:

The production of triacetic acid lactone (TAL) is a common shunt product in 6-MSAS catalysis and typically indicates an issue with the ketoreductase (KR) domain or the availability of its cofactor, NADPH.[3][4]

  • Problem: The KR domain is responsible for reducing the β-keto group of the triketide intermediate. If this reduction does not occur, the unreduced intermediate can cyclize to form TAL.[3][4]

  • Potential Causes and Solutions:

    • NADPH Limitation: Ensure that your in vitro assay buffer contains a sufficient concentration of NADPH, or that your in vivo expression host has a robust NADPH regeneration system. In the absence of NADPH, 6-MSAS will exclusively produce TAL.[3]

    • KR Domain Inactivation: Mutations within the KR domain, particularly in the NADPH binding site, can lead to its inactivation and the subsequent production of TAL.[4] If you have intentionally or unintentionally mutated this domain, TAL production is an expected outcome.

    • Disrupted Protein Conformation: Mutations outside the KR domain could allosterically affect its function, leading to reduced activity and the formation of TAL.

Question: I am observing a low product titer of 6-MSA in my engineered strain. How can I improve it?

Answer:

A low product titer can be a bottleneck in metabolic engineering. Here are several strategies to boost 6-MSA production:

  • Increase Precursor Supply:

    • Problem: The availability of the starter unit (acetyl-CoA) and the extender unit (malonyl-CoA) can be a limiting factor for 6-MSA synthesis.

    • Solution: Overexpress key enzymes in the precursor biosynthesis pathway. For example, overexpressing acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, has been shown to significantly increase 6-MSA titers in Saccharomyces cerevisiae.[5][6]

  • Optimize Gene Expression:

    • Problem: The expression level of the 6-MSAS gene might not be optimal.

    • Solution:

      • Promoter Engineering: Use strong, well-characterized promoters to drive the expression of your 6-MSAS construct.

      • Codon Optimization: Optimize the codon usage of the 6-MSAS gene for your specific expression host (e.g., E. coli, S. cerevisiae) to improve translation efficiency.

  • Enhance Enzyme Catalytic Efficiency:

    • Problem: The intrinsic catalytic rate of your 6-MSAS variant may be low.

    • Solution: This is the core of protein engineering efforts. Utilize techniques like site-directed mutagenesis or directed evolution to improve the enzyme's kcat.

  • Fermentation Optimization:

    • Problem: Suboptimal fermentation conditions can limit cell growth and product formation.

    • Solution: Optimize parameters such as media composition, pH, temperature, and aeration to maximize biomass and 6-MSA production.

Quantitative Data Summary

The following table summarizes kinetic parameters for wild-type 6-MSAS and some of its variants. This data can serve as a benchmark for your own engineering efforts.

Enzyme VariantSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Product(s)Reference
Wild-type 6-MSASAcetyl-CoA, Malonyl-CoA, NADPH---6-MSA[3]
Wild-type 6-MSASAcetyl-CoA, Malonyl-CoA---Triacetic acid lactone[3]
KR domain mutantAcetyl-CoA, Malonyl-CoA, NADPH---Triacetic acid lactone[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in 6-MSAS protein engineering.

Site-Directed Mutagenesis of 6-MSAS

This protocol is based on the QuikChangeTM site-directed mutagenesis method and can be adapted for introducing point mutations, insertions, or deletions into the 6-MSAS gene cloned in a plasmid vector.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5)

  • dNTPs

  • Mutagenic primers (forward and reverse)

  • Template DNA (plasmid containing the 6-MSAS gene)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α, XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the high-fidelity polymerase, dNTPs, mutagenic primers, and template DNA.

    • Use a thermal cycler with a program that includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: After the PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Expression and Purification of Recombinant 6-MSAS

This protocol describes the expression of His-tagged 6-MSAS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the 6-MSAS expression plasmid and a compatible PPTase plasmid.

  • LB broth with appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Protease inhibitors

Methodology:

  • Expression:

    • Inoculate a starter culture of the expression strain and grow overnight.

    • The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged 6-MSAS with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

In Vitro 6-MSAS Activity Assay (HPLC-based)

This protocol allows for the quantitative analysis of 6-MSA production by purified 6-MSAS.

Materials:

  • Purified 6-MSAS enzyme

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 1 mM DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column and a UV detector

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified 6-MSAS enzyme.

  • Reaction Quenching and Extraction:

    • At specific time points, quench the reaction by adding the quenching solution.

    • Extract the product, 6-MSA, with ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

  • HPLC Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the HPLC system.

    • Separate the components using a C18 column with an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

    • Detect 6-MSA by monitoring the absorbance at a specific wavelength (e.g., 280 nm).

  • Quantification: Quantify the amount of 6-MSA produced by comparing the peak area to a standard curve generated with known concentrations of 6-MSA.

Visualizations

The following diagrams illustrate key concepts and workflows in 6-MSAS protein engineering.

Caption: The catalytic cycle of 6-Methylsalicylic Acid Synthase (6-MSAS).

Protein_Engineering_Workflow Define_Goal Define Engineering Goal (e.g., Increase kcat) Rational_Design Rational Design (Site-Directed Mutagenesis) Define_Goal->Rational_Design Directed_Evolution Directed Evolution (Random Mutagenesis) Define_Goal->Directed_Evolution Gene_Synthesis Gene Synthesis & Cloning Rational_Design->Gene_Synthesis Directed_Evolution->Gene_Synthesis Expression Heterologous Expression & Purification Gene_Synthesis->Expression Screening High-Throughput Screening & Activity Assay Expression->Screening Analysis Data Analysis & Hit Identification Screening->Analysis Analysis->Rational_Design Iterative Improvement Characterization Detailed Kinetic Characterization Analysis->Characterization Improved_Variant Improved 6-MSAS Variant Characterization->Improved_Variant

Caption: A typical workflow for the protein engineering of 6-MSAS.

Troubleshooting_Logic Start Low/No 6-MSAS Activity Check_Expression Check Protein Expression (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No Expression Check_Expression->No_Expression Expressed Protein is Expressed Check_Expression->Expressed Optimize_Codon Optimize Codon Usage/ Check Plasmid Integrity No_Expression->Optimize_Codon Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expressed->Check_Solubility Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Soluble Soluble Check_Solubility->Soluble Optimize_Expression_Cond Lower Temperature/ Reduce Inducer Conc. Insoluble->Optimize_Expression_Cond Check_PPTase Verify PPTase Co-expression & Activity Soluble->Check_PPTase No_PPTase PPTase Issue Check_PPTase->No_PPTase PPTase_OK PPTase OK Check_PPTase->PPTase_OK Coexpress_PPTase Ensure PPTase Co-expression No_PPTase->Coexpress_PPTase Check_Assay Optimize Assay Conditions (pH, Temp, Substrates) PPTase_OK->Check_Assay Assay_Suboptimal Suboptimal Assay Check_Assay->Assay_Suboptimal Assay_OK Assay OK Check_Assay->Assay_OK Re-evaluate_Assay Systematically Vary Parameters Assay_Suboptimal->Re-evaluate_Assay Mutation_Issue Potential Critical Mutation Assay_OK->Mutation_Issue

Caption: A logical flow diagram for troubleshooting low 6-MSAS activity.

References

Technical Support Center: Fungal Production of 6-Methylsalicylic Acid (6-MSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fungal production of 6-Methylsalicylic Acid (6-MSA).

Frequently Asked Questions (FAQs)

Q1: What is 6-Methylsalicylic acid (6-MSA) and why is it significant? A1: 6-Methylsalicylic acid (6-MSA) is a polyketide, a class of secondary metabolites known for their diverse pharmacological activities, including antimicrobial and anti-tumor properties.[1] It is synthesized by a variety of fungal species through the action of the 6-methylsalicylic acid synthase (6-MSAS) enzyme.[1][2] 6-MSA serves as a crucial precursor or metabolic hub for many more complex and valuable compounds, such as the mycotoxin patulin (B190374) and the antibiotic terreic acid.[2][3][4] Its simple structure also makes it a model compound for studying fungal polyketide biosynthesis.[4]

Q2: Which fungal strains are commonly used for 6-MSA production? A2: 6-MSA can be produced by both native fungal strains and engineered heterologous hosts.

  • Native Producers: Species like Penicillium patulum and Aspergillus terreus are natural sources of 6-MSA.[2][5]

  • Heterologous Hosts: To overcome challenges like low yields and complex purification in native hosts, the 6-MSAS gene is often expressed in more easily cultivable organisms.[4] Common choices include the yeasts Saccharomyces cerevisiae[2][6][7], Pichia pastoris[5], and Yarrowia lipolytica, as well as bacteria like Streptomyces coelicolor.[2][4]

Q3: Why is co-expression of a phosphopantetheinyl transferase (PPTase) necessary in heterologous hosts? A3: The 6-MSAS is a Polyketide Synthase (PKS) that must be converted from its inactive 'apo' form to an active 'holo' form. This activation requires a post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase (PPTase).[6] Therefore, when expressing the 6-MSAS gene in a heterologous host, it is often essential to co-express a compatible PPTase gene (such as npgA from Aspergillus nidulans or sfp from Bacillus subtilis) to ensure the PKS is functional.[2][6]

Q4: What are the key components of a fermentation medium for 6-MSA production? A4: A typical fermentation medium consists of a carbon source, a nitrogen source, phosphate (B84403), and various mineral salts. The optimal composition can vary significantly between different fungal strains.

  • Carbon Sources: Glucose, sucrose, soluble starch, and glycerol (B35011) are commonly used.[7][8][9]

  • Nitrogen Sources: Yeast extract, peptone, corn steep liquor, and ammonium (B1175870) salts ((NH₄)₂SO₄) are frequent choices.[9][10]

  • Phosphate Sources: Potassium phosphates like KH₂PO₄ or K₂HPO₄ are used to provide phosphate and buffer the medium.[8][9]

Troubleshooting Guide

Q5: I have good fungal growth, but the 6-MSA yield is very low or zero. What are the potential causes? A5: This is a common issue that can point to several bottlenecks in the production pathway.

  • Inactive 6-MSAS Enzyme: In heterologous systems, ensure that a compatible PPTase has been co-expressed and is functional to activate the 6-MSAS enzyme.[6]

  • Insufficient Precursors: The biosynthesis of 6-MSA requires one molecule of acetyl-CoA and three molecules of malonyl-CoA.[4][11] A low supply of these precursors, particularly malonyl-CoA, can severely limit production. Overexpressing key genes in the precursor pathway, such as ACC1 (acetyl-CoA carboxylase), has been shown to increase 6-MSA titers significantly.[7]

  • Suboptimal Induction: If using an inducible promoter system (e.g., galactose-inducible in S. cerevisiae), the concentration of the inducer and the timing of induction are critical. Experiments have shown that both factors significantly affect the final product yield.[1]

  • Incorrect pH: The initial pH of the medium can influence both fungal growth and enzyme activity. An unoptimized pH can lead to poor production.[10]

Q6: My 6-MSA production starts strong but then plateaus or decreases. Why is this happening? A6: This pattern often suggests either nutrient depletion or product-related issues.

  • Nutrient Limitation: The primary carbon or nitrogen source may be depleted. A fed-batch fermentation strategy, where nutrients are added during the cultivation, can help sustain production.

  • Product Toxicity: High concentrations of 6-MSA can be antimicrobial and toxic to the producing organism, leading to growth inhibition and cell death.[5][12] In a 5-L bioreactor study with Pichia pastoris, cell death was observed after reaching a high titer of 2.2 g/L 6-MSA.[5] Consider strategies for in-situ product removal to alleviate toxicity.

Q7: The 6-MSA yield is inconsistent across different fermentation batches. What should I investigate? A7: Inconsistent yields are typically due to a lack of control over experimental variables.

  • Inoculum Variability: Ensure the age, size, and metabolic state of the inoculum are consistent for every fermentation. Use a standardized protocol for inoculum preparation.[8]

  • Media Preparation: Small variations in the preparation of the medium, such as pH adjustments or sterilization conditions, can impact results. Double-check all component concentrations and preparation steps.

  • Analytical Measurement Error: The method used for quantifying 6-MSA (e.g., HPLC) may have variability. Perform a Measurement System Analysis (MSA) to understand the repeatability and reproducibility of your analytical method.[13][14][15]

Data Presentation

Table 1: Comparison of 6-MSA Production in Different Engineered Fungal Hosts

Fungal HostStrain InformationKey Genetic ModificationsMedium/Induction6-MSA TiterReference
Pichia pastorisGS115Co-expression of A. terreus 6-MSAS (atX) and A. nidulans PPTase (npgA)5-L Bioreactor, Methanol Induction2.2 g/L[5]
Saccharomyces cerevisiaeCEN.PKCodon-optimized P. patulum 6-MSAS + A. nidulans PPTase (npgA), with genomic integrationYeast Extract-Peptone Medium> 2 g/L[2]
Saccharomyces cerevisiae-P. patulum 6-MSAS + A. nidulans PPTase (npgA), with overexpression of ACC1 geneMinimal medium with 50 g/L glucose554 mg/L[7]
Saccharomyces cerevisiae-P. patulum 6-MSASYeast Extract-Peptone Medium, 10% Galactose Induction121.61 mg/L[1]

Experimental Protocols

Protocol 1: Fungal Fermentation for 6-MSA Production (Shake Flask Scale)

  • Inoculum Preparation:

    • Aseptically transfer a loopful of the fungal production strain from a fresh agar (B569324) plate to a 50 mL flask containing 10 mL of a suitable seed medium (e.g., YPD for yeast, potato dextrose broth for filamentous fungi).

    • Incubate at the optimal temperature (e.g., 28-30°C) with agitation (e.g., 200-250 rpm) for 24-48 hours, or until a dense culture is obtained.

  • Production Culture:

    • Prepare the production medium in 250 mL flasks, with a working volume of 50 mL to ensure adequate aeration. An example optimized medium for a bacterial strain producing antifungal compounds contained 14.7 g/L sucrose, 20.0 g/L soluble starch, and 7.0 g/L corn steep liquor.[9]

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

    • Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).

    • If using an inducible system, add the sterile inducer (e.g., galactose, methanol) at the appropriate time point (e.g., after 24 hours of growth).[1]

    • Incubate the flasks under the same conditions as the inoculum for 5-7 days.

  • Sampling:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (e.g., optical density or dry cell weight) and 6-MSA concentration.

Protocol 2: Extraction and Quantification of 6-MSA by HPLC

  • Sample Preparation:

    • Centrifuge 1-2 mL of the culture broth at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify the supernatant to pH 2-3 with an acid like HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction 2-3 times and pool the organic fractions.

    • Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying 6-MSA and its metabolites.[16]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength of approximately 280-310 nm.

    • Quantification: Create a standard curve using pure 6-MSA of known concentrations. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualizations and Workflows

6-MSA Biosynthesis Pathway Simplified 6-MSA Biosynthesis Pathway acetyl_coa Acetyl-CoA pks 6-MSA Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks msa 6-MSA pks->msa downstream Downstream Metabolites (e.g., Patulin) msa->downstream

Caption: Simplified pathway for the biosynthesis of 6-MSA from primary precursors.

Media Optimization Workflow start Goal: Increase 6-MSA Yield screening 1. Component Screening (Plackett-Burman Design) Identify significant variables (C-source, N-source, pH, etc.) start->screening optimization 2. Optimization (Box-Behnken / RSM) Find optimal concentrations of significant variables screening->optimization validation 3. Model Validation Run experiment at predicted optimum conditions optimization->validation result Optimized Medium & Higher Yield validation->result

Caption: A typical experimental workflow for media optimization using statistical designs.

Troubleshooting Logic start Problem: Low or No 6-MSA Yield growth Is Fungal Growth Normal? start->growth expression Check Gene Expression (RT-qPCR / SDS-PAGE) growth->expression  Yes media_prep Review Media Composition & Preparation Protocol growth->media_prep  No activation Verify PPTase Co-expression & PKS Activation expression->activation precursor Assess Precursor Supply (Consider ACC1 overexpression) activation->precursor toxicity Test for Product Toxicity precursor->toxicity culture_cond Check Culture Conditions (Temp, pH, Aeration) media_prep->culture_cond inoculum Verify Inoculum Quality culture_cond->inoculum

Caption: A decision tree for troubleshooting low 6-MSA production yields.

References

Technical Support Center: Scaling Up 6-Methylsalicylic Acid (6-MSA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methylsalicylic acid (6-MSA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of 6-MSA production in microbial hosts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting specific issues you may encounter during your 6-MSA production experiments.

FAQ 1: Strain Engineering and Expression

Question: My engineered Saccharomyces cerevisiae strain is showing low or no 6-MSA production. What are the potential causes and how can I troubleshoot this?

Answer: Low or no 6-MSA production in an engineered yeast strain can stem from several factors, from the expression of the 6-methylsalicylic acid synthase (6-MSAS) to the availability of precursor molecules. Here’s a troubleshooting guide to address this issue:

Troubleshooting: Low/No 6-MSA Production

Potential Cause Troubleshooting Steps
Inefficient 6-MSAS Expression or Activity 1. Codon Optimization: Ensure the 6-MSAS gene has been codon-optimized for S. cerevisiae. 2. Promoter Strength: Use a strong, constitutive promoter (e.g., TEF1p) to drive 6-MSAS expression. 3. Western Blot Analysis: Confirm the presence and correct size of the 6-MSAS protein. 4. Enzyme Stability: 6-MSAS is susceptible to proteolytic degradation. Consider using a protease-deficient yeast strain or adding protease inhibitors during cell lysis for in vitro assays.[1]
Lack of a Functional 4'-phosphopantetheinyl transferase (PPTase) 1. Co-expression: 6-MSAS is a polyketide synthase (PKS) that requires post-translational modification by a PPTase to become active. Co-express a heterologous PPTase, such as npgA from Aspergillus nidulans or sfp from Bacillus subtilis.[2] 2. Verify PPTase Expression: Confirm the expression of the PPTase via RT-qPCR or Western blot.
Insufficient Precursor Supply (Malonyl-CoA) 1. Overexpress ACC1: The primary route to malonyl-CoA in yeast is from acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC1). Overexpressing a native or modified version of ACC1 can significantly boost malonyl-CoA availability and 6-MSA titers. 2. Metabolic Modeling: Use metabolic models to identify other potential bottlenecks in the central carbon metabolism that may limit the acetyl-CoA pool.
Sub-optimal Growth and Fermentation Conditions 1. Media Composition: Ensure the fermentation medium contains adequate carbon, nitrogen, and other essential nutrients. 2. pH and Temperature Control: Maintain optimal pH (around 5.0-6.0) and temperature (typically 30°C) for yeast growth and production.

Logical Workflow for Troubleshooting Low 6-MSA Production

G start Low or No 6-MSA Detected check_expression Verify 6-MSAS and PPTase Expression (Western Blot/RT-qPCR) start->check_expression check_precursor Assess Precursor Supply (Overexpress ACC1) check_expression->check_precursor Expression Confirmed fail Re-evaluate Strain Design/Host Selection check_expression->fail No/Low Expression check_conditions Optimize Fermentation Conditions (pH, Temp, Media) check_precursor->check_conditions Precursor Pathway Enhanced check_precursor->fail No Improvement check_byproduct Analyze for Byproduct Formation (e.g., TAL) check_conditions->check_byproduct Conditions Optimized check_conditions->fail No Improvement success Improved 6-MSA Titer check_byproduct->success Byproduct Minimized check_byproduct->fail High Byproduct, No Improvement

Caption: A flowchart for troubleshooting low 6-MSA production.

FAQ 2: Fermentation Process and Scale-Up

Question: I am observing a decrease in 6-MSA productivity when moving from shake flask to a fed-batch bioreactor. What factors should I consider for successful scale-up?

Answer: The transition from small-scale shake flasks to larger bioreactors introduces new variables that can impact productivity. Successful scale-up requires careful control of the fermentation environment.

Troubleshooting: Reduced Productivity at Scale-Up

Potential Cause Troubleshooting Steps
Sub-optimal Dissolved Oxygen (DO) 1. DO Monitoring and Control: Implement a DO cascade control system, adjusting agitation and aeration rates to maintain a set DO level (e.g., 20-40% saturation). Oxygen limitation can be a significant bottleneck. 2. Oxygen Transfer Rate (OTR): Characterize the OTR of your bioreactor and ensure it meets the oxygen uptake rate (OUR) of your high-density culture.
pH Fluctuation 1. Automated pH Control: Use automated addition of acid and base to maintain the pH within a narrow optimal range. Deviations can affect enzyme activity and cell viability.
Nutrient Limitation or Substrate Inhibition 1. Fed-Batch Strategy: Implement a fed-batch strategy to maintain a low, non-inhibitory concentration of the carbon source (e.g., glucose) while preventing nutrient depletion. This is often superior to batch cultures for achieving high cell densities and product titers.[3][4] 2. Feed Media Composition: Ensure the feed medium is well-balanced and provides all necessary nutrients for sustained production.
Byproduct Formation 1. Monitor Byproducts: Analyze for the formation of inhibitory byproducts like ethanol. A well-controlled fed-batch process can minimize the Crabtree effect in yeast. 2. NADPH Availability: The formation of the common byproduct triacetic acid lactone (TAL) is favored in the absence of NADPH.[1] Ensure sufficient NADPH regeneration through metabolic engineering or by providing precursors that favor the pentose (B10789219) phosphate (B84403) pathway.
Shear Stress 1. Agitation Speed: While high agitation improves mixing and oxygen transfer, excessive shear stress can damage cells. Determine the optimal agitation speed that balances these factors.

Fed-Batch vs. Batch Fermentation for 6-MSA Production

G cluster_batch Batch Fermentation cluster_fedbatch Fed-Batch Fermentation batch_start Initial Nutrients batch_process Cell Growth & 6-MSA Production batch_start->batch_process batch_end Nutrient Depletion, Production Ceases batch_process->batch_end fed_start Initial Nutrients fed_process Cell Growth & 6-MSA Production fed_start->fed_process fed_feed Continuous Nutrient Feed fed_process->fed_feed fed_end Sustained Production, Higher Titers fed_feed->fed_end G design Design gRNAs and Donor DNA prepare_dna Prepare Plasmids and Donor DNA Fragments design->prepare_dna transform Transform Competent Yeast Cells prepare_dna->transform select Select Transformants on Selective Media transform->select verify Verify Integration by Colony PCR and Sequencing select->verify final_strain 6-MSA Producing Strain verify->final_strain G acetyl_coa Acetyl-CoA msas 6-MSAS (multi-domain PKS) acetyl_coa->msas malonyl_coa Malonyl-CoA malonyl_coa->msas tal Triacetic Acid Lactone (Byproduct) msas->tal No NADPH msa 6-Methylsalicylic Acid msas->msa nadph NADPH nadph->msas

References

Technical Support Center: 6-Methylsalicylic Acid Synthase (6-MSAS) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methylsalicylic acid synthase (6-MSAS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for 6-MSAS activity?

A1: The optimal pH for 6-MSAS activity is approximately 7.6.[1] The standard assay temperature for measuring 6-MSAS activity is 25 °C.[1]

Q2: What are the essential components of a 6-MSAS activity assay reaction mixture?

A2: A typical reaction mixture for a fluorescence-based 6-MSAS assay includes a buffer (e.g., Tris/sulphate, pH 7.6), acetyl-CoA, malonyl-CoA, and NADPH.[1] Bovine serum albumin (BSA) is also commonly added.[1]

Q3: How is 6-MSAS activity typically measured?

A3: 6-MSAS activity is commonly measured using a continuous fluorescence assay. The formation of 6-methylsalicylic acid is monitored by the increase in fluorescence over time.[1] Alternatively, a radiochemical assay measuring the incorporation of [2-¹⁴C]malonyl-CoA into 6-methylsalicylic acid can be used.[1]

Q4: What is the function of NADPH in the 6-MSAS reaction?

A4: NADPH is a required reducing agent for the synthesis of 6-methylsalicylic acid. In the absence of NADPH, the enzyme produces triacetic acid lactone as the exclusive product.[2]

Data Presentation

Effect of pH on 6-MSAS Activity

The following table summarizes the relative activity of 6-MSAS at various pH values, based on data from Spencer and Jordan (1992). The activity is expressed as a percentage of the maximum activity observed at the optimal pH.

pHRelative Activity (%)Buffer System
6.5~40Potassium phosphate
7.0~75Potassium phosphate
7.5~98Tris/sulphate
7.6100Tris/sulphate
8.0~85Tris/sulphate
8.5~60Tris/sulphate
9.0~30Tris/sulphate

Data is estimated from the graphical representation in Spencer, J. B., & Jordan, P. M. (1992). Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. Biochemical Journal, 288(3), 839–846.

Effect of Temperature on 6-MSAS Activity

Experimental Protocols

Fluorescence-Based 6-MSAS Activity Assay

This protocol is adapted from Spencer and Jordan (1992).[1]

Materials:

  • Purified 6-MSAS enzyme

  • Tris/sulphate buffer (e.g., 160 µmol, pH 7.6)

  • Acetyl-CoA (0.4 µmol)

  • Malonyl-CoA (0.4 µmol)

  • NADPH (0.4 µmol)

  • Bovine Serum Albumin (BSA) (2.5 mg)

  • Nuclease-free water

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a total volume of 2 ml containing Tris/sulphate buffer, acetyl-CoA, NADPH, and BSA.

  • Add 0.2-1.0 m-unit of 6-MSAS enzyme to the reaction mixture.

  • Equilibrate the mixture to 25 °C with stirring.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately start monitoring the increase in fluorescence associated with the formation of 6-methylsalicylic acid.

  • Record the fluorescence signal for up to 10 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-methylsalicylic acid per minute at 25 °C.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Enzyme instability/degradation: 6-MSAS is known to be susceptible to proteolytic degradation.[2] 2. Incorrect assay conditions: Suboptimal pH or temperature. 3. Missing or degraded cofactors/substrates: NADPH, acetyl-CoA, or malonyl-CoA may be degraded or omitted. 4. Inactive enzyme preparation: The enzyme may have lost activity during purification or storage.1. Add protease inhibitors to your purification buffers and store the purified enzyme under stabilizing conditions (e.g., with substrates, cofactors, and reducing agents). 2. Ensure the assay buffer is at pH 7.6 and the temperature is maintained at 25 °C. 3. Prepare fresh solutions of cofactors and substrates before each experiment. Store them appropriately. 4. Verify the activity of a new batch of enzyme or repurify if necessary.
High background fluorescence 1. Contaminated reagents: Buffer components or other reagents may be fluorescent. 2. Autofluorescence of substrates/cofactors: High concentrations of NADPH can contribute to background fluorescence.1. Use high-purity reagents and screen for fluorescence before use. 2. Run a control reaction without the enzyme to determine the background fluorescence from substrates and cofactors. Subtract this background from your experimental readings.
Non-linear reaction progress curve 1. Substrate depletion: One of the substrates (acetyl-CoA or malonyl-CoA) is being consumed, leading to a decrease in the reaction rate. 2. Product inhibition: The accumulation of 6-methylsalicylic acid may inhibit the enzyme. 3. Enzyme instability: The enzyme is losing activity over the course of the assay.1. Use initial velocity measurements from the linear phase of the reaction. Ensure substrate concentrations are not limiting. 2. Perform kinetic studies to determine if product inhibition is a factor. 3. If the enzyme is unstable under assay conditions, try adding stabilizing agents like glycerol (B35011) or BSA, or shorten the assay time.
Formation of triacetic acid lactone instead of 6-MSA 1. Absence or depletion of NADPH: NADPH is essential for the reductive steps in 6-MSA synthesis.[2]1. Ensure that NADPH is added to the reaction mixture at the correct concentration and that it is not degraded. Prepare fresh NADPH solutions regularly.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified 6-MSAS Reaction_Setup Combine Enzyme and Reagents (except Malonyl-CoA) Enzyme->Reaction_Setup Reagents Buffer, Substrates (Acetyl-CoA, Malonyl-CoA), Cofactor (NADPH), BSA Reagents->Reaction_Setup Incubation Equilibrate to 25°C Reaction_Setup->Incubation Initiation Add Malonyl-CoA to start reaction Incubation->Initiation Measurement Monitor Fluorescence Increase Initiation->Measurement Data_Collection Record Fluorescence vs. Time Measurement->Data_Collection Calculation Calculate Initial Velocity Data_Collection->Calculation Activity Determine Enzyme Activity Calculation->Activity

Caption: Workflow for 6-MSAS Fluorescence-Based Activity Assay.

Troubleshooting_Logic cluster_no_activity Troubleshooting: No/Low Activity cluster_high_background Troubleshooting: High Background cluster_non_linear Troubleshooting: Non-Linear Rate Start Problem Encountered No_Activity No/Low Activity Start->No_Activity High_Background High Background Start->High_Background Non_Linear Non-Linear Rate Start->Non_Linear Check_Enzyme Check Enzyme Stability & Purity No_Activity->Check_Enzyme Check_Conditions Verify pH & Temperature No_Activity->Check_Conditions Check_Reagents Confirm Reagent Integrity No_Activity->Check_Reagents Check_Buffer Screen Reagents for Fluorescence High_Background->Check_Buffer Run_Control Run No-Enzyme Control High_Background->Run_Control Check_Substrate Verify Substrate Concentration Non_Linear->Check_Substrate Check_Inhibition Investigate Product Inhibition Non_Linear->Check_Inhibition Assay_Time Shorten Assay Duration Non_Linear->Assay_Time

Caption: Logical Flow for Troubleshooting 6-MSAS Activity Assays.

References

Validation & Comparative

A Researcher's Guide to Confirming the Purity of Synthesized 6-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 6-methylsalicylic acid, a key intermediate in the biosynthesis of various secondary metabolites.[1] We present supporting data and detailed experimental protocols to aid in the rigorous assessment of your synthesized product.

Comparing Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is the most robust strategy for confirming the purity of synthesized 6-methylsalicylic acid. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique insights into the composition of your sample.

Table 1: Comparison of Analytical Data for High-Purity vs. Impure 6-Methylsalicylic Acid

Analytical TechniqueParameterHigh-Purity 6-Methylsalicylic Acid (>99%)Impure 6-Methylsalicylic Acid (with Triacetic Acid Lactone)
HPLC Purity by Area %>99%95% (6-MSA), 5% (TAL)
Retention Time~5.8 min~5.8 min (6-MSA), ~4.2 min (TAL)
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)δ 11.0-12.0 (s, 1H, -COOH), 7.4-7.5 (t, 1H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 6.7-6.8 (d, 1H, Ar-H), 2.5 (s, 3H, -CH₃)Signals for 6-MSA plus: δ 6.0 (d, 1H), 5.6 (d, 1H), 2.2 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)δ 173 (-COOH), 162 (Ar-C-OH), 141 (Ar-C-CH₃), 135 (Ar-CH), 123 (Ar-CH), 115 (Ar-CH), 112 (Ar-C-COOH), 23 (-CH₃)Signals for 6-MSA plus: δ 170, 165, 100, 98, 20
Mass Spectrometry (ESI-) [M-H]⁻m/z 151.04m/z 151.04, m/z 125.02
FTIR Key Peaks (cm⁻¹)~3200-2500 (O-H stretch, carboxylic acid), ~1650 (C=O stretch, carboxylic acid), ~1610, 1470 (C=C stretch, aromatic)Peaks for 6-MSA plus: ~1750 (C=O stretch, lactone)

Note: The data presented for the impure sample is a simulation for illustrative purposes, assuming the presence of a common byproduct, triacetic acid lactone.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 6-methylsalicylic acid and potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A common starting gradient is 30:70 (acetonitrile:water), which can be optimized as needed.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 6-methylsalicylic acid in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by calculating the area percentage of the 6-methylsalicylic acid peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and identify impurities based on their unique magnetic environments.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 6-methylsalicylic acid in ~0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Analysis:

    • ¹H NMR: Look for the characteristic signals of 6-methylsalicylic acid. The presence of unexpected peaks may indicate impurities. Integrate the peaks to determine the relative ratios of protons.

    • ¹³C NMR: Identify the carbon signals corresponding to 6-methylsalicylic acid. Additional peaks will signify the presence of carbon-containing impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and identify impurities by their mass-to-charge ratio.

Instrumentation:

  • Mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

Procedure:

  • Sample Introduction: The sample, typically from the HPLC outflow, is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of 6-methylsalicylic acid (e.g., [M-H]⁻ at m/z 151.04 in negative ion mode). Other peaks may indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample and detect impurities with different functional groups.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or dissolved in a suitable solvent.

  • Data Acquisition: Obtain the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure 6-methylsalicylic acid. Look for the characteristic absorption bands of the carboxylic acid, hydroxyl, and aromatic functional groups. The presence of unexpected bands can indicate impurities.

Visualizing the Process

To better understand the workflow and the biosynthetic origin of potential impurities, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation cluster_results Data Analysis & Comparison synthesis Synthesized 6-Methylsalicylic Acid purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC purification->hplc Analytical Testing nmr NMR purification->nmr Analytical Testing ms Mass Spec purification->ms Analytical Testing ftir FTIR purification->ftir Analytical Testing data_analysis Compare experimental data to reference standards hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis purity_assessment Assess Purity data_analysis->purity_assessment

Caption: Experimental workflow for confirming the purity of synthesized 6-methylsalicylic acid.

biosynthesis_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (6-MSAS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Intermediate pks->polyketide msa 6-Methylsalicylic Acid polyketide->msa Cyclization & Aromatization tal Triacetic Acid Lactone (Potential Byproduct) polyketide->tal Aberrant Cyclization

References

A Comparative Guide to Acyl-CoA Starter Units in Polyketide Synthesis: The Case of 6-Methylsalicylic Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of acetyl-CoA, the natural starter unit for 6-methylsalicylic acid (6-MSA) biosynthesis, with other acyl-CoA molecules that can serve as alternative starter units for polyketide synthases (PKSs). While 6-Methylsalicylyl-CoA (6-MSL-CoA) is the product of the 6-methylsalicylic acid synthase (6-MSAS), it is not typically utilized as a starter unit for further polyketide chain elongation. Therefore, this guide will focus on the well-established starter, acetyl-CoA, and its alternatives, providing a framework for understanding substrate flexibility and its implications for synthetic biology and drug discovery.

Introduction to Polyketide Starter Units

Polyketide biosynthesis is a fundamental process in microorganisms that produces a vast array of structurally diverse and biologically active natural products. The process is initiated by a "starter unit," typically a small acyl-CoA molecule, which is subsequently elongated by the addition of "extender units" like malonyl-CoA or methylmalonyl-CoA. The choice of the starter unit is a critical determinant of the final polyketide structure and, consequently, its biological activity.

The enzyme 6-methylsalicylic acid synthase (6-MSAS) is a classic example of a Type I iterative PKS. It naturally utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to produce 6-methylsalicylic acid.[1][2] However, like many PKSs, 6-MSAS exhibits a degree of substrate flexibility, accepting other short-chain acyl-CoAs as starter units, albeit with varying efficiencies.[3] This flexibility opens up avenues for generating novel polyketide structures through precursor-directed biosynthesis and enzyme engineering.

Comparative Performance of Acyl-CoA Starter Units

For instance, the acyl-CoA carboxylase from Thermobifida fusca YX demonstrates differential activity towards various short-chain acyl-CoAs. This enzyme is responsible for converting acyl-CoAs to their corresponding malonyl-CoA analogs, which serve as extender units, but its substrate specificity provides a relevant model for understanding how enzymes distinguish between similar acyl-CoA molecules.

Table 1: Michaelis-Menten Kinetic Constants for the Carboxylation of Acyl-CoAs by T. fusca Acyl-CoA Carboxylase [4]

SubstrateKm (mM)Vmax (U/mg)Specificity Constant (Vmax/Km)
Acetyl-CoA0.23 ± 0.054.0 ± 0.217.4
Propionyl-CoA0.10 ± 0.0211.2 ± 0.4112.0
Butyryl-CoA0.09 ± 0.028.8 ± 0.397.8

Data presented as mean ± standard error.

This table illustrates that the enzyme has a higher affinity (lower Km) and catalytic rate for propionyl-CoA and butyryl-CoA compared to acetyl-CoA, resulting in significantly higher catalytic efficiency. Similar trends in substrate preference are observed in PKSs, where the active site architecture dictates the optimal chain length and branching of the acyl-CoA starter unit.

Studies on 6-MSAS have shown that it can tolerate propionyl-CoA and butyryl-CoA as alternative starter units, leading to the formation of homologous 6-MSA analogs. However, the enzyme is reported to be incapable of incorporating extender units other than malonyl-CoA.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to compare the performance of different acyl-CoA starter units with a polyketide synthase.

Protocol 1: In Vitro PKS Activity Assay with Different Starter Units

This protocol is designed to measure the production of polyketides from various starter acyl-CoA substrates.

1. Materials:

  • Purified PKS enzyme (e.g., 6-MSAS)

  • Starter acyl-CoAs (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) at various concentrations

  • Extender unit: [14C]-labeled or unlabeled malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

  • Quenching solution (e.g., 10% citric acid or ethyl acetate)

  • Scintillation cocktail and counter (for radiolabeled assays)

  • LC-MS system for product analysis

2. Procedure:

  • Prepare a master mix containing the reaction buffer, PKS enzyme, malonyl-CoA, and NADPH.

  • Initiate the reaction by adding the starter acyl-CoA of interest to the master mix. A range of starter unit concentrations should be used to determine kinetic parameters.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the polyketide products with an organic solvent like ethyl acetate.

  • Analyze the products.

    • For radiolabeled assays: Add the extract to a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

    • For non-radiolabeled assays: Analyze the extract by LC-MS to identify and quantify the specific polyketide products.

3. Data Analysis:

  • Plot the reaction velocity (product formed per unit time) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each starter unit.

  • Calculate the catalytic efficiency (kcat/Km).

Protocol 2: Analysis of PKS Reaction Products by LC-MS/MS

This protocol outlines the identification and characterization of polyketide products generated from different starter units.

1. Sample Preparation:

  • Following the in vitro PKS assay, evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

  • Develop a gradient elution method to separate the different polyketide products.

  • Set the mass spectrometer to acquire data in both full scan mode (to detect the molecular ions of the expected products) and product ion scan mode (to obtain fragmentation patterns for structural confirmation).

  • Compare the retention times and mass spectra of the enzymatic products with those of authentic standards, if available.

Signaling Pathways and Regulatory Mechanisms

The selection and availability of starter units for polyketide biosynthesis are not merely a function of enzyme kinetics but are also subject to cellular regulation. Recent research has unveiled a fascinating regulatory mechanism where the starter and extender units themselves act as signaling molecules.[5]

In some actinomycetes, a TetR-like transcriptional regulator, AcrT, has been shown to repress the biosynthesis of polyketides. The starter unit (e.g., propionyl-CoA) and extender unit (e.g., methylmalonyl-CoA) can act as ligands that bind to AcrT, releasing its repression on the PKS gene cluster. This creates a feed-forward regulatory loop where the accumulation of precursors stimulates the production of the corresponding polyketide antibiotic.[5]

Acyl_CoA Starter Acyl-CoA (e.g., Propionyl-CoA) dummy Acyl_CoA->dummy AcrT AcrT Repressor PKS_genes PKS Biosynthetic Gene Cluster AcrT->PKS_genes Repression PKS_enzymes Polyketide Synthase Enzymes PKS_genes->PKS_enzymes Expression Polyketide Polyketide Product PKS_enzymes->Polyketide Biosynthesis dummy->AcrT Ligand Binding dummy->PKS_enzymes Substrate A Identify PKS of Interest (e.g., 6-MSAS) B Synthesize or Procure Alternative Acyl-CoA Starters A->B C In Vitro PKS Assays (Radiolabeled or LC-MS based) A->C G In Vivo Feeding Studies (Optional) A->G B->C B->G D Determine Kinetic Parameters (Km, kcat) C->D E Product Identification and Quantification (LC-MS/MS) C->E H Data Comparison and Analysis D->H F Structural Analysis of Novel Products (NMR, X-ray Crystallography) E->F E->H G->E

References

A Comparative Guide to the Biological Activities of 6-Methylsalicylic Acid and Salicylic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-methylsalicylic acid (6-MSA) and the well-established plant hormone, salicylic (B10762653) acid (SA). While both molecules are known to play a role in plant defense, this document aims to delineate their similarities and differences, supported by available experimental evidence, to aid in research and the development of novel plant health solutions.

Overview of Biological Activity

Salicylic acid is a key signaling molecule in plants, integral to the activation of defense mechanisms against a broad range of pathogens. Its role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity, is particularly well-documented. 6-Methylsalicylic acid, a naturally occurring polyketide, has emerged as a functional analog of SA, capable of eliciting similar defense responses.

Recent studies have shown that 6-MSA can be sensed by the same family of plant receptors that perceive SA, the NONEXPRESSOR OF PR GENES (NPR) proteins.[1][2] This finding provides a molecular basis for the observed mimicry of SA's effects by 6-MSA. However, the quantitative aspects of this interaction and the resulting physiological responses are still under active investigation.

Comparative Data on In Vitro Antifungal Activity

While the primary focus of this guide is the activity of these compounds within plants, it is noteworthy that both SA and its derivatives have been shown to directly inhibit the growth of plant pathogens in vitro. The following table summarizes data from a study on the fungal pathogen Botrytis cinerea.

CompoundConcentration for 50% Growth Inhibition (IC50)Reference
6-Methylsalicylic Acid (as Methylsalicylate)Most active compound[3]
Salicylic AcidLess active than Methylsalicylate[3]
Acetylsalicylic AcidIntermediate activity[3]
5-Sulfosalicylic AcidInactive[3]

Note: The provided data is for methylsalicylic acid, a derivative of 6-MSA. Direct comparative data for 6-MSA's in planta activity is limited in publicly available literature.

Signaling Pathways

The signaling pathways of SA are well-characterized. Upon pathogen recognition, SA levels increase, leading to the activation of NPR1, a key transcriptional co-regulator. This initiates a cascade of gene expression changes, including the induction of Pathogenesis-Related (PR) genes, which are markers for SAR. Given that 6-MSA is also recognized by NPR proteins, it is hypothesized to activate a similar signaling cascade.

Salicylic Acid (SA) Signaling Pathway

SALICYLIC_ACID_SIGNALING Pathogen Pathogen (Biotic Stress) SA_Biosynthesis SA Biosynthesis (ICS & PAL Pathways) Pathogen->SA_Biosynthesis induces SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive, oligomer in cytoplasm) SA->NPR1_inactive binds to NPR1_active NPR1 (active, monomer in nucleus) NPR1_inactive->NPR1_active monomerizes & translocates TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: Salicylic Acid (SA) Signaling Pathway in Plant Defense.

Proposed 6-Methylsalicylic Acid (6-MSA) Signaling Pathway

SIX_MSA_SIGNALING Exogenous_6MSA Exogenous 6-MSA Application SIX_MSA 6-Methylsalicylic Acid (6-MSA) Exogenous_6MSA->SIX_MSA NPR_Proteins NPR Proteins (NPR1-NPR4) SIX_MSA->NPR_Proteins sensed by Downstream_Signaling Downstream Signaling Cascade NPR_Proteins->Downstream_Signaling activates PR_Gene_Induction PR Gene Induction (e.g., PR-1) Downstream_Signaling->PR_Gene_Induction leads to Defense_Response Plant Defense Response PR_Gene_Induction->Defense_Response contributes to

Caption: Proposed 6-Methylsalicylic Acid (6-MSA) Signaling Pathway.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides a detailed protocol for a comparative study of 6-MSA and SA in a model plant system such as Arabidopsis thaliana.

Experimental Workflow

COMPARATIVE_WORKFLOW Plant_Growth Plant Growth (Arabidopsis thaliana, 4-5 weeks old) Treatment Treatment Application (Foliar Spray or Soil Drench) - Mock (Control) - Salicylic Acid (SA) - 6-Methylsalicylic Acid (6-MSA) Plant_Growth->Treatment Sampling Time-Course Sampling (e.g., 0, 6, 24, 48 hours post-treatment) Treatment->Sampling Analysis Downstream Analysis Sampling->Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for PR-1, NPR1) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for PR-1) Analysis->Protein_Analysis Disease_Assay Disease Resistance Assay (Pathogen Inoculation) Analysis->Disease_Assay Data_Analysis Data Analysis and Comparison Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Disease_Assay->Data_Analysis

Caption: Experimental Workflow for Comparing 6-MSA and SA.

Protocol 1: Plant Treatment and Sample Collection
  • Plant Material: Grow Arabidopsis thaliana (e.g., ecotype Col-0) under controlled conditions (16h light/8h dark photoperiod, 22°C) for 4-5 weeks.

  • Treatment Solutions: Prepare stock solutions of Salicylic Acid (SA) and 6-Methylsalicylic Acid (6-MSA) in an appropriate solvent (e.g., ethanol) and dilute to final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in water containing a surfactant (e.g., 0.02% Silwet L-77). Prepare a mock control solution with the solvent and surfactant only.

  • Application: Apply treatments by either foliar spray until runoff or as a soil drench. Ensure even application for all plants.

  • Sampling: Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 24, and 48 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Extract total RNA from the collected leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., PR-1, NPR1) and a reference gene (e.g., ACTIN2 or UBQ5).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Disease Resistance Assay
  • Plant Treatment: Treat plants with SA, 6-MSA, or mock solution as described in Protocol 1.

  • Pathogen Inoculation: After 24-48 hours, inoculate the plants with a suitable pathogen (e.g., a suspension of Pseudomonas syringae pv. tomato DC3000 at a specific OD600).

  • Disease Symptom Assessment: Monitor and score disease symptoms at regular intervals (e.g., 3-5 days post-inoculation).

  • Bacterial Growth Quantification: To quantify bacterial growth, collect leaf discs at different time points post-inoculation, homogenize them in a buffer, and plate serial dilutions on appropriate growth media. Count the colony-forming units (CFUs) after incubation.

Conclusion and Future Directions

The available evidence strongly suggests that 6-methylsalicylic acid acts as a functional analog of salicylic acid in plants, likely by interacting with the same NPR receptor family to initiate defense signaling. While qualitative similarities in their biological activities are apparent, a comprehensive quantitative comparison of their efficacy in planta is a critical area for future research. Dose-response studies, binding affinity assays with NPR proteins, and comparative transcriptomic analyses will be instrumental in elucidating the precise differences in their modes of action and potential applications in agriculture and plant biotechnology. The experimental protocols outlined in this guide provide a framework for conducting such vital comparative studies.

References

Unlocking Polyketide Synthesis: A Comparative Guide to Phosphopantetheinyl Transferase Efficiency for 6-MSAS Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient activation of polyketide synthases (PKSs) is a critical step in the biosynthesis of a vast array of valuable natural products. This guide provides a comparative analysis of the efficiency of different phosphopantetheinyl transferases (PPTases) for the activation of the 6-methylsalicylic acid synthase (6-MSAS), a model iterative type I PKS. The information presented here, supported by experimental data, will aid in the selection of the optimal PPTase for maximizing the production of 6-methylsalicylic acid (6-MSA) and other polyketides in heterologous expression systems.

The activation of PKSs, including 6-MSAS, is a post-translational modification catalyzed by a PPTase. This enzyme transfers the 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) domain of the apo-PKS, converting it into the active holo-PKS. The choice of PPTase can significantly impact the yield of the final polyketide product.

Comparative Efficiency of PPTases for 6-MSAS Activation

Several studies have investigated the use of "promiscuous" Sfp-type PPTases for the activation of various PKSs in heterologous hosts. A key study directly compared the efficiency of two widely used PPTases, Sfp from Bacillus subtilis and NpgA from Aspergillus nidulans, for the activation of 6-MSAS in Saccharomyces cerevisiae.[1][2] While both were found to be effective, subtle differences in product yield can be critical for optimizing production.

Phosphopantetheinyl Transferase (PPTase)Source Organism6-MSA Yield (Relative Comparison)Reference
SfpBacillus subtilisGood[1]
NpgAAspergillus nidulansGood[1]

Note: The table provides a qualitative comparison based on the available literature. "Good" indicates that the study reported successful production of 6-MSA. For precise quantitative comparisons, it is recommended to consult the primary literature.

Other Sfp-type PPTases with broad substrate specificity, such as Svp from Streptomyces verticillus and FvPPT1 from Fusarium verticillioides, are also frequently employed for activating PKSs and non-ribosomal peptide synthetases (NRPSs) and could be considered as viable alternatives for 6-MSAS activation.

Visualizing the Activation Pathway

The activation of 6-MSAS by a PPTase is a fundamental step in the biosynthesis of 6-methylsalicylic acid. The following diagram illustrates this process.

Figure 1. Activation of 6-MSAS by a PPTase and subsequent biosynthesis of 6-MSA.

Experimental Protocols

The efficiency of different PPTases for 6-MSAS activation can be assessed using both in vivo and in vitro methods.

In Vivo Assay: Heterologous Expression and Product Analysis

This method involves the co-expression of the 6-MSAS gene and a candidate PPTase gene in a suitable host organism, such as E. coli or S. cerevisiae. The production of 6-MSA is then quantified to determine the efficiency of the PPTase.

1. Plasmid Construction:

  • Clone the 6-MSAS gene into an appropriate expression vector for the chosen host.
  • Clone the candidate PPTase gene (e.g., sfp, npgA) into a compatible expression vector with a different selection marker.

2. Host Transformation:

  • Co-transform the host strain with the 6-MSAS and PPTase expression plasmids.
  • As a control, transform the host with the 6-MSAS plasmid alone to confirm the necessity of the heterologous PPTase.

3. Culture and Induction:

  • Grow the transformed host cells in a suitable medium to a desired cell density (e.g., OD600 of 0.6-0.8 for E. coli).
  • Induce protein expression using an appropriate inducer (e.g., IPTG for E. coli with a T7 promoter system).
  • Continue to culture the cells for a defined period (e.g., 24-72 hours) to allow for 6-MSA production.

4. Extraction of 6-MSA:

  • Harvest the cells by centrifugation.
  • Extract 6-MSA from the culture supernatant or cell lysate using an organic solvent (e.g., ethyl acetate).
  • Evaporate the solvent and resuspend the dried extract in a suitable solvent for analysis (e.g., methanol).

5. Quantification of 6-MSA by HPLC:

  • Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) using a C18 column.
  • Use a standard curve of pure 6-MSA to quantify the concentration in the samples.
  • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
  • Monitor the elution of 6-MSA by UV detection at an appropriate wavelength (e.g., 305 nm).

In Vitro Assay: Fluorescent Labeling of the ACP Domain

This method directly measures the ability of a PPTase to transfer a fluorescently labeled 4'-PP analog from a modified CoA to the purified apo-ACP domain of 6-MSAS or a standalone ACP.

1. Protein Expression and Purification:

  • Express and purify the apo-ACP domain of 6-MSAS (or a suitable carrier protein) and the candidate PPTase from a host like E. coli.

2. Fluorescent CoA Analog Synthesis:

  • Synthesize or obtain a fluorescently labeled CoA analog (e.g., with fluorescein (B123965) or rhodamine).

3. In Vitro Reaction:

  • Set up a reaction mixture containing the purified apo-ACP, the candidate PPTase, the fluorescent CoA analog, and MgCl2 in a suitable buffer.
  • Incubate the reaction at an optimal temperature for a defined period.

4. Analysis:

  • Analyze the reaction products by SDS-PAGE.
  • Visualize the fluorescently labeled holo-ACP using a gel imager. The intensity of the fluorescent band is proportional to the activity of the PPTase.
  • Alternatively, for kinetic analysis, monitor the change in fluorescence polarization in real-time. The transfer of the fluorescent probe from the small CoA molecule to the larger ACP results in a change in polarization.

Conclusion

The selection of an appropriate phosphopantetheinyl transferase is a crucial parameter for the successful heterologous production of polyketides like 6-methylsalicylic acid. While both Sfp and NpgA have demonstrated effectiveness in activating 6-MSAS, the optimal choice may depend on the specific expression host and conditions. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the most efficient PPTase for their specific application, thereby paving the way for enhanced production of valuable natural products.

References

A Head-to-Head Battle of Biocatalysts: Kinetic Comparison of Wild-Type and Mutant 6-MSAS Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed kinetic comparison of wild-type 6-methylsalicylic acid synthase (6-MSAS) and its mutants is crucial for understanding enzyme mechanism and engineering novel biocatalysts. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At the heart of polyketide biosynthesis, 6-methylsalicylic acid synthase (6-MSAS) is a multifunctional enzyme that catalyzes the formation of 6-methylsalicylic acid (6-MSA), a key intermediate in the biosynthesis of numerous secondary metabolites. Site-directed mutagenesis, particularly within the ketoreductase (KR) domain, has been a pivotal strategy to alter the enzyme's catalytic activity, leading to the production of alternative polyketides such as triacetic acid lactone (TAL). Understanding the kinetic differences between the wild-type enzyme and its mutants is fundamental for the rational design of biocatalysts for the synthesis of novel compounds.

Quantitative Kinetic Data Summary

Studies have demonstrated that point mutations in the highly conserved nucleotide-binding motif of the ketoreductase domain of recombinant 6-MSAS from Penicillium patulum expressed in Escherichia coli result in a functional shift.[1] Instead of producing the reduced tetraketide 6-MSA, these mutants predominantly synthesize the unreduced triketide, triacetic acid lactone (TAL).[1][2][3]

One notable mutant, Y1572F, has been shown to be particularly efficient in producing TAL when expressed in Saccharomyces cerevisiae.[2][3] This functional alteration underscores a significant change in the catalytic efficiency of the enzyme for its substrates and cofactor. The wild-type enzyme utilizes NADPH to reduce a polyketide intermediate, a step that is effectively knocked out in the KR mutants.

EnzymeProductKey Kinetic FeatureReference
Wild-Type 6-MSAS6-Methylsalicylic Acid (6-MSA)Catalyzes the NADPH-dependent reduction of a tetraketide intermediate.[4]
Ketoreductase (KR) Domain Mutants (e.g., Y1572F)Triacetic Acid Lactone (TAL)Lacks ketoreductase activity, leading to the release of an unreduced triketide product.[1][2][3]

Note: Specific Km and kcat values for a direct comparison are not available in the cited literature. The table highlights the functional differences based on product formation.

Experimental Protocols

The determination of the kinetic parameters for both wild-type and mutant 6-MSAS enzymes relies on robust experimental protocols for enzyme purification and activity assays.

Enzyme Purification

A three-step purification procedure has been successfully used to obtain greater than 95% pure recombinant 6-MSAS from E. coli extracts.[1] This protocol is applicable for both the wild-type and mutant forms of the enzyme, ensuring a high degree of purity necessary for accurate kinetic analysis. The purification of the native enzyme from Penicillium patulum has also been extensively described.[4][5]

Enzyme Activity Assay

A continuous fluorescence assay is a well-established method for determining the activity of wild-type 6-MSAS.[4][5] This assay measures the formation of 6-MSA, which is fluorescent. For mutants that produce non-fluorescent products like TAL, alternative assay methods are required, such as monitoring the consumption of the substrates acetyl-CoA and malonyl-CoA, or the cofactor NADPH (for the wild-type).

Wild-Type 6-MSAS Activity Assay (Fluorescence-based):

This assay is performed by monitoring the increase in fluorescence corresponding to the formation of 6-methylsalicylic acid.

  • Reaction Mixture:

    • Tris/sulphate buffer, pH 7.6

    • Acetyl-CoA

    • NADPH

    • Bovine Serum Albumin (BSA)

    • Purified 6-methylsalicylic acid synthase

  • Initiation: The reaction is started by the addition of malonyl-CoA.

  • Detection: The increase in fluorescence is measured at an excitation wavelength of 310 nm and an emission wavelength of 390 nm.

  • Quantification: The rate of 6-MSA formation is calculated by comparing the fluorescence change to a standard curve of known 6-MSA concentrations. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 6-methylsalicylic acid per minute at 25°C.[4][5]

Mutant 6-MSAS Activity Assay (Substrate Consumption-based):

For mutants that do not produce a fluorescent product, a common method is to measure the rate of consumption of the radiolabeled substrate, [2-14C]malonyl-CoA.

  • Reaction Mixture: A similar buffer system and substrate concentrations as the wild-type assay are used, with the inclusion of [2-14C]malonyl-CoA.

  • Reaction and Quenching: The enzymatic reaction is allowed to proceed for a defined time and then stopped (quenched), typically by the addition of acid.

  • Product Separation and Detection: The product (e.g., TAL) is separated from the unreacted radiolabeled substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter, which allows for the calculation of the reaction rate.

Visualizing the Experimental Workflow

To illustrate the general process of comparing the kinetic properties of wild-type and mutant 6-MSAS enzymes, the following workflow diagram is provided.

G cluster_0 Gene Engineering and Protein Expression cluster_1 Protein Purification cluster_2 Kinetic Analysis Site-directed Mutagenesis Site-directed Mutagenesis Gene Cloning and Expression (E. coli) Gene Cloning and Expression (E. coli) Site-directed Mutagenesis->Gene Cloning and Expression (E. coli) Cell Lysis Cell Lysis Gene Cloning and Expression (E. coli)->Cell Lysis Wild-type 6-MSAS Gene Wild-type 6-MSAS Gene Wild-type 6-MSAS Gene->Gene Cloning and Expression (E. coli) Chromatography (3-step) Chromatography (3-step) Cell Lysis->Chromatography (3-step) Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Chromatography (3-step)->Purity Analysis (SDS-PAGE) Enzyme Activity Assays Enzyme Activity Assays Purity Analysis (SDS-PAGE)->Enzyme Activity Assays Data Analysis (Michaelis-Menten) Data Analysis (Michaelis-Menten) Enzyme Activity Assays->Data Analysis (Michaelis-Menten) Determination of Km, kcat, Vmax Determination of Km, kcat, Vmax Data Analysis (Michaelis-Menten)->Determination of Km, kcat, Vmax Comparative Analysis Comparative Analysis Determination of Km, kcat, Vmax->Comparative Analysis G cluster_wt Wild-Type 6-MSAS Pathway cluster_mut KR-Mutant 6-MSAS Pathway wt_start Acetyl-CoA + 3 Malonyl-CoA wt_pks Polyketide Chain Elongation wt_start->wt_pks wt_kr KR Domain: NADPH-dependent Reduction wt_pks->wt_kr wt_cyclization Cyclization/Aromatization wt_kr->wt_cyclization wt_product 6-Methylsalicylic Acid (6-MSA) wt_cyclization->wt_product mut_start Acetyl-CoA + 2 Malonyl-CoA mut_pks Polyketide Chain Elongation mut_start->mut_pks mut_kr Inactive KR Domain mut_pks->mut_kr mut_release Premature Chain Release/Cyclization mut_kr->mut_release mut_product Triacetic Acid Lactone (TAL) mut_release->mut_product

References

A Comparative Guide to the Cytotoxicity of 6-Methylsalicylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 6-methylsalicylic acid (6-MSA) and its derivatives, with a focus on the well-studied mycotoxin, patulin (B190374). The information presented herein is intended to support research and development efforts in oncology and toxicology by offering a consolidated overview of available experimental data, detailed methodologies, and insights into the underlying mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 6-MSA and its prominent derivative, patulin, against a panel of human cancer and normal cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCell LineCell TypeIncubation TimeIC50 (µM)Reference
6-Methylsalicylic Acid (MSA) THP-1Human monocytic leukemiaNot SpecifiedSignificantly reduces viability[1]
PBMCsNormal peripheral blood mononuclear cellsNot SpecifiedNo significant alteration in viability[1]
Patulin HCT116Human colon carcinoma24 hNot Specified (Significant toxicity)[2]
HEK293Human embryonic kidney24 hNot Specified (Significant toxicity)[2]
HL-60Human promyelocytic leukemia6 hNot Specified (Apoptosis observed)[3]

Note: Direct quantitative IC50 values for 6-methylsalicylic acid are not widely available in the public literature. The provided data for MSA indicates a selective cytotoxic effect on malignant cells over normal cells[1].

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT and MTS assays, which are standard colorimetric assays for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and its concentration is determined by optical density at a specific wavelength.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-MSA or its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric method that utilizes a tetrazolium salt that is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. This eliminates the need for a separate solubilization step.

General Protocol:

  • Cell Seeding and Compound Treatment: These steps are identical to the MTT assay.

  • MTS Reagent Addition: After the compound incubation period, a combined MTS/PMS (phenazine methosulfate) solution is added directly to the culture wells.

  • Incubation: The plate is incubated for 1-4 hours at 37°C in a humidified atmosphere.

  • Absorbance Measurement: The absorbance of the formazan product is measured directly at approximately 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability and the IC50 value are calculated as described for the MTT assay.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of 6-MSA derivatives, particularly patulin, have been linked to the induction of apoptosis through specific signaling cascades.

Patulin-Induced Apoptosis Signaling Pathway

Experimental evidence indicates that patulin induces apoptosis in cancer cells through a pathway involving the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the mitochondrial (intrinsic) apoptotic pathway[2][3][4].

Patulin_Apoptosis_Pathway Patulin Patulin ROS Reactive Oxygen Species (ROS) Generation Patulin->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria  triggers Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Patulin-induced apoptosis signaling cascade.

This pathway highlights a multi-step process initiated by patulin, leading to oxidative stress and ER stress, which in turn triggers the mitochondrial apoptotic cascade, culminating in programmed cell death[2][4].

Conclusion

The available data suggests that 6-methylsalicylic acid and its derivatives, such as patulin, exhibit cytotoxic properties against various cancer cell lines. While quantitative data for 6-MSA is limited, preliminary findings indicate a degree of selectivity for malignant cells. Patulin, a more extensively studied derivative, induces apoptosis through a well-defined ROS-mediated ER stress and mitochondrial pathway. The detailed experimental protocols and the signaling pathway diagram provided in this guide offer a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of this class of compounds. Further studies are warranted to fully elucidate the cytotoxic potential of 6-MSA and to explore the structure-activity relationships within this family of natural products.

References

Limited Exploration of 6-MSA Derivatives as Antimicrobial Agents: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

While 6-methylsalicylic acid (6-MSA), a polyketide natural product, is known for its role in the biosynthesis of other compounds and its ability to induce disease resistance in plants, its derivatives have been surprisingly underexplored for their direct antimicrobial properties.[1] A comprehensive review of available scientific literature reveals a significant gap in research concerning the synthesis and antimicrobial evaluation of a broad range of 6-MSA analogs. This guide, therefore, aims to provide an objective comparison based on the limited available information and draws parallels with the more extensively studied derivatives of the closely related compound, salicylic (B10762653) acid.

Currently, there is a scarcity of published data detailing the minimum inhibitory concentrations (MICs) of a diverse set of 6-MSA derivatives against a wide spectrum of pathogenic bacteria and fungi. Most of the existing research on 6-MSA focuses on its biosynthetic pathway, involving the 6-methylsalicylic acid synthase (6-MSAS) enzyme, and its biological role in plants.[2]

In contrast, derivatives of salicylic acid have been the subject of numerous antimicrobial studies. These studies offer a valuable framework for understanding how structural modifications can influence the antimicrobial potency of this class of compounds.

Comparative Antimicrobial Activity of Salicylic Acid Derivatives

To provide a comparative perspective, this section summarizes the antimicrobial activities of various salicylic acid derivatives. The data is presented in tabular format to facilitate easy comparison of their efficacy against different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylic Acid Derivatives against Bacterial Strains

DerivativeStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
Salicylic acid250 - 500250 - 500250 - 500[3]
5-Bromosalicylic acid> Salicylic acid> Salicylic acid> Salicylic acid[4]
5-Chlorosalicylic acid< 5-Bromosalicylic acid< 5-Bromosalicylic acid< 5-Bromosalicylic acid[4]
4-Chlorosalicylic acid< 5-Chlorosalicylic acid< 5-Chlorosalicylic acid< 5-Chlorosalicylic acid[4]
2-Hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide0.98 (MRSA)InactiveInactive[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Salicylic Acid Derivatives against Fungal Strains

DerivativeCandida albicans (μM)Aspergillus niger (μM)Reference
N-cyclohexyl-2-hydroxybenzamide570.05Not available[7]
SalicylanilidesNot activeNot active[5][6]

Experimental Protocols

The evaluation of antimicrobial properties of chemical compounds typically involves standardized methodologies to ensure reproducibility and comparability of results. The following are detailed protocols for the key experiments cited in the evaluation of salicylic acid derivatives, which would be applicable for testing 6-MSA derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (6-MSA derivatives or other antimicrobial agents)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar (B569324) Well Diffusion Method

This method is used for qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test compounds

  • Bacterial or fungal strains

  • Sterile cork borer

Procedure:

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the test compound solution is added to each well.

  • Controls: A well with the solvent used to dissolve the compound serves as a negative control. Standard antibiotic discs can be used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 6-MSA Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination disk_diffusion Agar Well/Disk Diffusion characterization->disk_diffusion data_collection Collect MIC/Zone of Inhibition Data mic_determination->data_collection disk_diffusion->data_collection comparison Compare with Standard Antibiotics data_collection->comparison sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis

General workflow for evaluating antimicrobial properties.

Signaling_Pathway cluster_cell Bacterial Cell derivative 6-MSA Derivative inhibition_wall Inhibition derivative->inhibition_wall inhibition_protein Inhibition derivative->inhibition_protein inhibition_dna Inhibition derivative->inhibition_dna disruption_membrane Disruption derivative->disruption_membrane cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) bactericidal_effect Bactericidal/Bacteriostatic Effect cell_wall->bactericidal_effect protein_synthesis Protein Synthesis (Ribosomes) protein_synthesis->bactericidal_effect dna_replication DNA Replication (DNA Gyrase) dna_replication->bactericidal_effect cell_membrane Cell Membrane Integrity cell_membrane->bactericidal_effect

Hypothetical antimicrobial mechanisms of action.

Future Directions

The significant lack of research into the antimicrobial properties of 6-MSA derivatives presents a clear opportunity for future investigation. A systematic approach to synthesizing a library of 6-MSA analogs, followed by comprehensive antimicrobial screening, is warranted. Such studies could unveil novel antimicrobial agents with unique mechanisms of action. Furthermore, structure-activity relationship (SAR) studies would be crucial in guiding the rational design of more potent and selective 6-MSA-based antimicrobial drugs. The methodologies and comparative data from salicylic acid derivative research provide a solid foundation for embarking on this important area of drug discovery.

References

Comparative Analysis of Antibody Cross-Reactivity Against Acyl-CoA Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody specificity and cross-reactivity against various acyl-CoA molecules, which function as acyl group donors for post-translational modifications of proteins. Understanding the cross-reactivity of antibodies used to detect these modifications is critical for the accurate interpretation of experimental results in proteomics, cell signaling, and drug development. This document summarizes key experimental findings, details relevant protocols, and visualizes the workflows used to assess antibody performance.

Introduction to Acyl-CoA and Protein Acylation

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, involved in the citric acid cycle and fatty acid metabolism. They are also the donors for protein acylation, a post-translational modification where an acyl group is transferred to an amino acid residue, typically lysine (B10760008). This modification can significantly alter a protein's function, localization, and stability. Antibodies raised against specific acylated lysine residues are invaluable tools for detecting and quantifying these modifications. However, the structural similarity between different acyl groups can lead to antibody cross-reactivity, necessitating careful validation.

Comparative Reactivity and Antibody Specificity

The intrinsic chemical reactivity of the acyl-CoA molecule itself plays a significant role in the extent of protein acylation and, consequently, in the signal detected by modification-specific antibodies. Experimental data shows that not all acyl-CoAs are equally reactive.

Notably, succinyl-CoA, a four-carbon dicarboxylic acyl-CoA, is intrinsically more reactive than acetyl-CoA (two-carbon) or butyryl-CoA (four-carbon, uncharged).[1] In direct comparison experiments, incubating bovine serum albumin (BSA) with 1 mM succinyl-CoA resulted in a significant level of protein succinylation, detected as a strong signal by immunoblotting with anti-succinyl-lysine antibodies.[1] In contrast, incubation with 1 mM acetyl-CoA produced a much weaker signal when probed with anti-acetyl-lysine antibodies, indicating a lower level of protein modification.[1]

This difference in reactivity is attributed to the terminal carboxylic acid group on succinyl-CoA, which can facilitate the formation of a more reactive anhydride (B1165640) intermediate.[1][2] This inherent reactivity means that succinyl-CoA can outcompete equimolar concentrations of both acetyl-CoA and butyryl-CoA in modifying proteins.[1]

Furthermore, some antibodies may exhibit deliberate or unexpected cross-reactivity with structurally similar acyl groups. For instance, a custom antibody has been leveraged for its cross-reactivity to provide evidence for other lysine modifications such as 3-methylglutarylation (MGylation) and 3-methylglutaconylation (MGcylation).[1]

Quantitative Data Summary

The following table summarizes the comparative performance of antibodies in detecting protein acylation by different acyl-CoA molecules based on immunoblotting experiments.

Acyl-CoA MoleculeTarget ModificationAntibody UsedRelative Signal Intensity (Immunoblot)Key Findings
Succinyl-CoA Succinyl-lysineAnti-succinyl-lysineStrong Succinyl-CoA is highly reactive, leading to extensive protein modification.[1]
Acetyl-CoA Acetyl-lysineAnti-acetyl-lysineWeak Acetyl-CoA is significantly less reactive than succinyl-CoA at equimolar concentrations.[1]
Butyryl-CoA Butyryl-lysineAnti-butyryl-lysineWeaker than Succinyl-CoASuccinyl-CoA outcompetes butyryl-CoA in protein acylation assays.[1]
HMG-CoA / Glutaryl-CoA HMG-lysine / Glutaryl-lysineCustom Cross-Reactive AntibodySignal DetectedDemonstrates that antibodies can be developed or found that cross-react with structurally similar dicarboxylic acyl groups.[1]

Experimental Protocols

Accurate assessment of antibody cross-reactivity is essential. The following are key experimental protocols used to validate antibody specificity against different acyl-CoA modifications.

In Vitro Protein Acylation Assay

This method directly assesses the ability of different acyl-CoA molecules to modify a standard protein substrate.

  • Objective: To compare the reactivity of various acyl-CoA molecules with a model protein.

  • Materials:

    • Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL.

    • Acyl-CoA molecules (e.g., succinyl-CoA, acetyl-CoA, butyryl-CoA) at a concentration of 1 mM.

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Incubate 1 mg/mL of BSA with 1 mM of the desired acyl-CoA molecule in PBS.

    • Allow the reaction to proceed for a set time (e.g., 2-3 hours) at 37°C.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the resulting acylated BSA using SDS-PAGE and Western Blotting.

Western Blotting (Immunoblotting) for Acyl-Lysine Detection

This is the primary method for detecting and comparing the levels of specific protein acylations.

  • Objective: To visualize and semi-quantify the extent of protein acylation using modification-specific antibodies.

  • Procedure:

    • Separate the acylated protein samples from the in vitro assay on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Stain the membrane with a non-specific protein stain like Ponceau S to verify equal protein loading across lanes.[1]

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-succinyl-lysine or anti-acetyl-lysine) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 6.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Compare the signal intensity between lanes corresponding to different acyl-CoA treatments.

Competitive ELISA

This quantitative method can determine the degree of cross-reactivity of an antibody with various structurally related antigens.[3]

  • Objective: To quantify the binding affinity of an antibody to its target acylated protein versus other acylated proteins.

  • Procedure:

    • Coat a microtiter plate with the target antigen (e.g., succinylated BSA).

    • In separate tubes, pre-incubate the primary antibody with increasing concentrations of a competitor antigen (e.g., acetylated BSA or butyrylated BSA).

    • Add the antibody-competitor mixtures to the coated plate wells.

    • The competitor antigen in solution will compete with the coated antigen for antibody binding.

    • After incubation and washing, add a secondary HRP-conjugated antibody.

    • Add a substrate and measure the signal. A decrease in signal in the presence of the competitor indicates cross-reactivity. The degree of signal reduction is proportional to the competitor's affinity for the antibody.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing antibody specificity against different acyl-CoA modifications.

Acyl_CoA_Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_reaction In Vitro Acylation cluster_analysis Analysis BSA BSA (Protein) Incubation Incubate BSA with each Acyl-CoA BSA->Incubation AcylCoA1 Succinyl-CoA AcylCoA1->Incubation AcylCoA2 Acetyl-CoA AcylCoA2->Incubation AcylCoA3 Butyryl-CoA AcylCoA3->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Generates Acylated BSA WesternBlot Western Blot Transfer SDS_PAGE->WesternBlot PrimaryAb Incubate with Primary Ab (e.g., Anti-Succinyl-Lysine) WesternBlot->PrimaryAb SecondaryAb Add Secondary Ab + ECL PrimaryAb->SecondaryAb Detection Image and Compare Signals SecondaryAb->Detection

References

A Comparative Benchmarking Guide to 6-Methylsalicylic Acid (6-MSA) Production Across Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 6-methylsalicylic acid (6-MSA), a key polyketide intermediate for numerous pharmaceuticals and bioactive compounds, has been successfully demonstrated in a variety of heterologous hosts. The choice of expression system is a critical factor that significantly influences production titers, yields, and overall process efficiency. This guide provides an objective comparison of 6-MSA production across prominent microbial cell factories, supported by experimental data, to aid researchers in selecting the most suitable host for their specific applications.

Performance Comparison of Heterologous Hosts for 6-MSA Production

The following table summarizes the key performance metrics for 6-MSA production in different engineered microorganisms. These values represent reported data from various studies and highlight the potential of each host under specific experimental conditions.

Host Organism6-MSA Titer (mg/L)Yield (g/g substrate)Productivity (mg/L/h)Key Genetic ModificationsReference(s)
Saccharomyces cerevisiae200 - 1700Not ReportedNot Reported- Expression of 6-methylsalicylic acid synthase (6-MSAS) from Penicillium patulum. - Co-expression of a phosphopantetheinyl transferase (PPTase), such as npgA from Aspergillus nidulans or sfp from Bacillus subtilis, for post-translational activation of 6-MSAS.[1]
Yarrowia lipolytica403Not ReportedNot Reported- Expression of 6-MSAS. - Co-expression of a PPTase.[1]
Corynebacterium glutamicum41Not ReportedNot Reported- Functional expression of 6-MSA synthase ChlB1 from Streptomyces antibioticus.
Escherichia coliReportedNot ReportedNot Reported- Expression of 6-MSAS from P. patulum. - Co-expression of a PPTase is required as the native E. coli PPTase may not efficiently activate the fungal PKS.
Streptomyces coelicolorReportedNot ReportedNot Reported- Expression of fungal 6-MSAS. This host possesses a native PPTase capable of activating the heterologous PKS. - Often engineered with deletions of endogenous secondary metabolite gene clusters to reduce competition for precursors and simplify downstream processing.[2][3]

Note: "Reported" indicates that while production has been confirmed in the literature, specific quantitative data was not available in the reviewed sources. The performance of these systems can vary significantly based on the specific strains, expression vectors, cultivation conditions, and process scale.

Biosynthesis of 6-Methylsalicylic Acid

The heterologous production of 6-MSA relies on the expression of a 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase (PKS). The biosynthesis is a multi-step enzymatic process that utilizes primary metabolites as building blocks.

Key Steps in 6-MSA Biosynthesis:
  • Initiation: The process begins with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the 6-MSAS.

  • Elongation: Three successive condensation reactions occur with malonyl-CoA as the extender unit. Each condensation step adds a two-carbon unit to the growing polyketide chain.

  • Reduction: A single ketoreduction step, dependent on NADPH, reduces a specific keto group on the polyketide intermediate.

  • Cyclization and Aromatization: The linear polyketide chain undergoes an intramolecular aldol (B89426) condensation to form a cyclic intermediate, which then aromatizes.

  • Release: The final product, 6-methylsalicylic acid, is released from the enzyme.

A crucial step for the functionality of the 6-MSAS is its post-translational modification by a phosphopantetheinyl transferase (PPTase). This enzyme transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to a conserved serine residue on the ACP domain of the PKS, converting it from its inactive apo-form to the active holo-form.

G cluster_precursors Precursors cluster_enzyme Enzyme Complex cluster_synthesis 6-MSA Synthesis Acetyl-CoA Acetyl-CoA Biosynthesis Biosynthesis Acetyl-CoA->Biosynthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->Biosynthesis NADPH NADPH NADPH->Biosynthesis 6-MSAS (apo) 6-MSAS (apo) 6-MSAS (holo) 6-MSAS (holo) 6-MSAS (apo)->6-MSAS (holo) Activation PPTase PPTase PPTase->6-MSAS (apo) 6-MSAS (holo)->Biosynthesis 6-MSA 6-MSA Biosynthesis->6-MSA caption Biosynthetic pathway of 6-MSA.

Caption: Biosynthetic pathway of 6-MSA.

Experimental Protocols

The successful heterologous production of 6-MSA requires careful optimization of genetic and culture parameters. Below are generalized experimental protocols for key stages of the process.

Strain and Plasmid Construction
  • Gene Sourcing: The gene encoding 6-MSAS is typically sourced from Penicillium patulum. The gene for the activating PPTase can be obtained from various organisms, with npgA from Aspergillus nidulans and sfp from Bacillus subtilis being common choices.

  • Codon Optimization: For optimal expression in the chosen heterologous host, the coding sequences of 6-MSAS and the PPTase should be codon-optimized.

  • Vector Construction: The codon-optimized genes are cloned into suitable expression vectors for the target host. This often involves using strong, inducible or constitutive promoters to drive high-level gene expression. For co-expression, a two-plasmid system or a single plasmid containing both expression cassettes can be used.

  • Host Transformation: The expression plasmids are introduced into the host organism using standard transformation protocols (e.g., heat shock for E. coli, lithium acetate (B1210297) method for S. cerevisiae, or conjugation for Streptomyces).

Cultivation and Induction
  • Media Composition: A rich medium, such as Luria-Bertani (LB) for E. coli or Yeast Extract-Peptone-Dextrose (YPD) for S. cerevisiae, is typically used for initial cell growth. For production, a defined minimal medium with a specific carbon source (e.g., glucose or glycerol) is often employed to allow for better control of metabolism.

  • Culture Conditions:

    • Temperature: Growth is usually carried out at the optimal temperature for the host (e.g., 37°C for E. coli, 30°C for S. cerevisiae). For protein expression, the temperature may be lowered (e.g., to 18-25°C for E. coli) to improve protein folding and solubility.

    • pH: The pH of the culture medium is maintained at an optimal level for the host, typically around 7.0 for bacteria and 5.0-6.0 for yeast.

    • Aeration: Adequate aeration and agitation are crucial for cell growth and product formation.

  • Induction: If using an inducible promoter system (e.g., T7 promoter in E. coli), gene expression is induced by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) when the culture reaches a certain cell density (e.g., an OD600 of 0.6-0.8).

6-MSA Extraction and Quantification
  • Sample Preparation: After a set period of cultivation, the culture broth is harvested. 6-MSA is typically secreted into the medium, so the supernatant is collected after centrifugation to remove the cells.

  • Extraction: The supernatant is often acidified (e.g., with HCl to pH 2-3) to protonate the 6-MSA, making it more soluble in organic solvents. An organic solvent such as ethyl acetate is then used to extract the 6-MSA from the aqueous supernatant. The organic phase is then evaporated to concentrate the product.

  • Quantification: The extracted 6-MSA is typically quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard curve of pure 6-MSA is used to determine the concentration in the samples.

G cluster_genetic Genetic Engineering cluster_fermentation Fermentation cluster_analysis Analysis Gene_Sourcing Source 6-MSAS and PPTase Genes Codon_Optimization Codon Optimize Genes Gene_Sourcing->Codon_Optimization Vector_Construction Construct Expression Vectors Codon_Optimization->Vector_Construction Host_Transformation Transform Heterologous Host Vector_Construction->Host_Transformation Cultivation Cultivate Engineered Strain Host_Transformation->Cultivation Induction Induce Gene Expression Cultivation->Induction Extraction Extract 6-MSA from Culture Induction->Extraction Quantification Quantify 6-MSA via HPLC Extraction->Quantification caption General workflow for heterologous 6-MSA production.

Caption: General workflow for heterologous 6-MSA production.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Methylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 6-Methylsalicylyl-CoA is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the known hazards of its constituent parts: 6-methylsalicylic acid and Coenzyme A, a thiol-containing compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Quantitative Hazard Data

The hazard profile of this compound can be inferred from the data available for 6-methylsalicylic acid and Coenzyme A.

CompoundGHS Hazard StatementsPrimary Hazards
6-Methylsalicylic Acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Skin, eye, and respiratory irritant.
Coenzyme A H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]Skin, eye, and respiratory irritant; Thiol compound.[1]

Step-by-Step Disposal Procedures

The primary strategy for the disposal of this compound involves the chemical inactivation of the reactive thiol group of Coenzyme A, followed by disposal as hazardous waste.

Procedure 1: Aqueous Waste Containing this compound

This procedure is suitable for dilute aqueous solutions containing residual this compound, such as buffer solutions from experiments or aqueous layers from extractions.

  • Collection : Collect all aqueous waste known to contain this compound in a designated, properly labeled, and sealed container.

  • Neutralization of Thiol Group :

    • Working in a chemical fume hood, slowly add a 5-10% solution of sodium hypochlorite (B82951) (household bleach) to the aqueous waste. The thiol group in Coenzyme A will be oxidized to a less hazardous sulfonic acid.[2][3][4]

    • A general guideline is to add bleach in a 1:1 volume ratio to the waste solution, ensuring a sufficient excess to drive the oxidation.

    • Stir the solution gently and allow it to react for at least one hour. The absence of the characteristic thiol odor can be an indicator of complete reaction, though this compound itself does not have a strong odor.

  • pH Adjustment : Check the pH of the treated solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid or base.

  • Final Disposal : Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with your local and institutional regulations.[3] Some institutions may require collection of all chemically treated waste.

Procedure 2: Solid Waste and Concentrated Liquid Waste

This procedure applies to solid this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and concentrated solutions in organic solvents.

  • Segregation and Collection :

    • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Collect concentrated liquid waste in a separate, compatible hazardous waste container.

  • Labeling : Clearly label the waste containers as "Hazardous Waste" and specify the contents, including "Thiol-containing compound (this compound)". This is crucial for the safety of waste management personnel.

  • Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Generalized Enzymatic Synthesis of an Acyl-CoA

Objective: To enzymatically synthesize this compound from 6-methylsalicylic acid and Coenzyme A.

Materials:

  • 6-methylsalicylic acid

  • Coenzyme A (free acid)

  • ATP (adenosine triphosphate)

  • A suitable acyl-CoA synthetase (e.g., a commercially available enzyme with broad substrate specificity or a purified 6MSAS)

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH)

  • Magnesium chloride (as a cofactor for the enzyme)

  • Purified water

Procedure:

  • Reaction Setup : In a microfuge tube, combine the reaction components in the following order:

    • Reaction buffer to the final desired volume.

    • ATP to a final concentration of 5-10 mM.

    • Magnesium chloride to a final concentration of 5-10 mM.

    • Coenzyme A to a final concentration of 1-5 mM.

    • 6-methylsalicylic acid to a final concentration of 1-5 mM (ensure it is dissolved, which may require a small amount of a co-solvent like DMSO).

  • Enzyme Addition : Add the acyl-CoA synthetase to the reaction mixture to initiate the reaction. The amount of enzyme will depend on its specific activity and should be determined empirically.

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from 30 minutes to several hours.

  • Monitoring the Reaction : The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS to observe the formation of the this compound product and the consumption of the reactants.

  • Reaction Quenching and Purification : Once the reaction is complete, it can be stopped by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to denature the enzyme. The product can then be purified using techniques like solid-phase extraction or preparative HPLC.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Synthesis cluster_analysis Analysis & Purification reagents Combine Reactants: - 6-Methylsalicylic Acid - Coenzyme A - ATP, MgCl2 - Buffer enzyme Add Acyl-CoA Synthetase reagents->enzyme Initiate Reaction incubation Incubate at Optimal Temperature enzyme->incubation monitoring Monitor by HPLC/LC-MS incubation->monitoring Periodic Sampling quenching Quench Reaction monitoring->quenching Reaction Complete purification Purify Product quenching->purification

Generalized workflow for the enzymatic synthesis of an acyl-CoA.

Signaling Pathway Context: General Fate of Acyl-CoAs in Cellular Metabolism

This compound, as an acyl-CoA derivative, is expected to participate in various metabolic pathways, similar to other acyl-CoAs. Acyl-CoAs are central intermediates in metabolism.[8][9]

acyl_coa_metabolism cluster_input Sources cluster_core Central Metabolism cluster_output Metabolic Fates fatty_acids Fatty Acids acyl_coa Acyl-CoA Pool fatty_acids->acyl_coa amino_acids Amino Acids acetyl_coa Acetyl-CoA amino_acids->acetyl_coa glucose Glucose glucose->acetyl_coa acyl_coa->acetyl_coa beta_oxidation β-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Regulation) acyl_coa->protein_acylation tca_cycle TCA Cycle acetyl_coa->tca_cycle beta_oxidation->acetyl_coa

General metabolic pathways involving the cellular acyl-CoA pool.

References

Personal protective equipment for handling 6-Methylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Methylsalicylyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

  • Eye Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are mandatory to protect against splashes.[2][3] If there is a significant risk of splashing, chemical splash goggles should be worn.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[5] Gloves should be inspected before use and changed immediately if contaminated or compromised.[5][6] For extended contact, consider double-gloving.[3][5]

  • Body Protection: A flame-resistant laboratory coat is required to protect against splashes and spills.[2][7] The lab coat should have long sleeves and be fully buttoned.[4][7]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2][7]

Enhanced Precautions for High-Risk Procedures:

For procedures with a higher risk of aerosol generation or significant splashing, such as sonication or vortexing, the following additional PPE is recommended:

  • Face Protection: A face shield worn over safety glasses or goggles provides an extra layer of protection.[3][4]

  • Respiratory Protection: If working with the solid compound where dust may be generated, or if aerosols are likely, a NIOSH-approved respirator may be necessary.[4] Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

II. Quantitative Data Summary

The following table summarizes key quantitative data extrapolated from related compounds and general laboratory safety standards.

ParameterValue/RecommendationSource
Glove Material Nitrile Rubber
Glove Thickness 0.11 mm (minimum)
Glove Breakthrough Time > 480 minutes (for splash protection)
Eye Protection Standard ANSI Z87.1[2][3]

III. Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve this compound from Storage b->c d Weigh Solid Compound c->d Transfer to weighing vessel e Dissolve in Appropriate Solvent d->e f Perform Experimental Procedure e->f g Decontaminate Glassware & Surfaces f->g Post-experiment h Segregate Waste g->h i Dispose of Waste in Labeled Containers h->i j Doff PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

IV. Operational and Disposal Plans

A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Acquisition and Storage: Procure the smallest quantity of the chemical necessary for the experiment to minimize waste.[9] Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[8] Prepare all necessary equipment and reagents in advance to minimize the time spent handling the compound.

  • Handling:

    • All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood.

    • When transferring the substance, use appropriate tools (e.g., spatulas) to avoid direct contact.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Ensure proper ventilation of the spill area.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated consumables (e.g., pipette tips, gloves, absorbent paper).

    • Empty containers that held the compound.

  • Waste Collection:

    • Collect all hazardous waste in clearly labeled, sealed, and appropriate waste containers.[8]

    • Do not mix with other incompatible waste streams.

  • Final Disposal:

    • Dispose of hazardous waste through your institution's designated hazardous waste management program.[10]

    • Never dispose of this compound or its waste down the drain.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

By adhering to these guidelines, researchers can safely handle this compound and minimize their risk of exposure and environmental contamination.

References

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